molecular formula C9H9N3O B179259 1-Methyl-1H-indazole-3-carboxamide CAS No. 129137-93-5

1-Methyl-1H-indazole-3-carboxamide

Cat. No.: B179259
CAS No.: 129137-93-5
M. Wt: 175.19 g/mol
InChI Key: PVROETJHCUDAFG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-3-carboxamide, also known as 1-Methyl-1H-indazole-3-carboxamide, is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-1H-indazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROETJHCUDAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129137-93-5
Record name 1-methyl-1H-indazole-3-carboxamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Methyl-1H-indazole-3-carboxamide. This compound belongs to the indazole class, a "privileged scaffold" recognized for its versatile interaction with diverse biological targets and its presence in numerous approved therapeutics.[1] For researchers, drug development professionals, and analytical scientists, a deep understanding of properties such as solubility, lipophilicity, and thermal stability is critical for designing robust experimental protocols and predicting in vivo behavior. This document synthesizes computational data with established analytical principles to offer field-proven insights. It details the causality behind experimental choices, provides self-validating protocols for property determination, and is grounded in authoritative references to ensure scientific integrity.

Introduction & Significance

The 1H-indazole-3-carboxamide framework is a cornerstone in modern medicinal chemistry, forming the structural core of several FDA-approved kinase inhibitor anticancer drugs, including Axitinib and Pazopanib.[1] Its exceptional ability to form key hydrogen bond interactions within enzyme active sites makes it a highly valued scaffold for drug discovery programs.

1-Methyl-1H-indazole-3-carboxamide (Figure 1) serves a dual role in the scientific community. Firstly, it is a crucial synthetic intermediate for the construction of more complex pharmacologically active molecules, such as the antiemetic agent Granisetron.[1][2] Secondly, it functions as an essential analytical reference standard, particularly in forensic and toxicological studies, for the identification and quantification of synthetic cannabinoids that share its core structure.[3] A precise characterization of its physicochemical properties is therefore not merely academic but a prerequisite for its effective application in both synthesis and analysis. These properties govern everything from reaction kinetics and purification efficiency to solubility in biological media and chromatographic behavior.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and structure. 1-Methyl-1H-indazole-3-carboxamide is a bicyclic heteroaromatic compound featuring a benzene ring fused to a pyrazole ring, with a methyl group affixed to the N1 position of the indazole core and a primary carboxamide group at the C3 position.

Table 1: Core Identifiers for 1-Methyl-1H-indazole-3-carboxamide

Identifier Value Source
IUPAC Name 1-methylindazole-3-carboxamide [4]
CAS Number 129137-93-5 [4]
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol [1]
InChIKey PVROETJHCUDAFG-UHFFFAOYSA-N [4]

| Canonical SMILES | CN1N=C(C2=CC=CC=C21)C(=O)N |[4] |

Caption: Molecular structure highlighting the core indazole scaffold.

Physicochemical Properties

The interaction of a molecule with its environment is dictated by its physicochemical properties. For drug candidates, these parameters are critical determinants of Absorption, Distribution, Metabolism, and Excretion (ADME).[5] The following section details the key properties of 1-Methyl-1H-indazole-3-carboxamide, summarizing them in Table 2.

Table 2: Summary of Physicochemical Properties

Property Value Method/Source
Physical State Solid Inferred from related structures[6]
Boiling Point 418.3 ± 18.0 °C Predicted[3]
Density 1.35 ± 0.1 g/cm³ Predicted[3]
logP (o/w) 0.8 Computed (XLogP3)[4]
Hydrogen Bond Donors 1 (Amide -NH₂) Calculated[4]
Hydrogen Bond Acceptors 2 (Amide C=O, Pyrazole N) Calculated[4]

| Topological Polar Surface Area | 60.9 Ų | Calculated[4] |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes.[7] A logP value of 0 indicates equal partitioning between the lipid and aqueous phases, with positive and negative values indicating higher lipophilicity and hydrophilicity, respectively.[8]

1-Methyl-1H-indazole-3-carboxamide has a computed logP of 0.8 .[4] This value suggests that the compound is moderately lipophilic. This is a favorable characteristic in drug development, as it strikes a balance between being lipid-soluble enough to permeate cell membranes and water-soluble enough to dissolve in physiological fluids.

Solubility

Solubility is a limiting factor in many biological assays and is a key determinant of oral bioavailability. Indazole derivatives are often characterized by poor aqueous solubility, which necessitates the use of organic solvents for preparing stock solutions.[9][10]

  • Aqueous Solubility : While experimental data is not available, the moderate logP and presence of hydrogen bonding groups suggest low but non-negligible aqueous solubility.

  • Organic Solubility : This compound is expected to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like ethanol.[9] For in vitro assays, DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[9]

Causality Insight: The molecule's planarity and aromaticity contribute to a stable crystal lattice, which requires significant energy to overcome for dissolution. The primary amide group can both donate and accept hydrogen bonds, aiding solubility in polar solvents, but the overall hydrophobic character of the bicyclic core limits aqueous solubility.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and target binding. 1-Methyl-1H-indazole-3-carboxamide has two primary functional groups of interest:

  • Amide (-CONH₂) : The protons on the amide nitrogen are exceptionally weak acids, with a pKa typically above 17. They will not ionize under physiological conditions.

  • Indazole Nitrogens : The pyrazole-like nitrogens in the indazole ring are weakly basic. The methylation at the N1 position leaves the N2 nitrogen as the primary site for protonation. Its pKa is expected to be low (estimated < 2-3), meaning the compound will be predominantly neutral across the physiological pH range.

Significance: A neutral charge state at physiological pH (around 7.4) is consistent with the compound's moderate logP and supports its ability to passively diffuse across cell membranes.

Synthesis and Reactivity

Understanding the synthetic route to 1-Methyl-1H-indazole-3-carboxamide is essential for researchers who may need to produce it or its derivatives. The most common and logical pathway involves the amidation of its carboxylic acid precursor, 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA).[1][2]

Figure 3: Workflow for Shake-Flask Solubility Assay start 1. Prepare Supersaturated Solution Add excess solid to buffer (e.g., PBS pH 7.4). equilibrate 2. Equilibrate Incubate with agitation (e.g., 24-48h at 25°C). Ensures thermodynamic equilibrium is reached. start->equilibrate separate 3. Separate Phases Centrifuge or filter (0.22 µm) to remove undissolved solid. equilibrate->separate quantify 4. Quantify Solute Analyze supernatant concentration via HPLC-UV or LC-MS. separate->quantify result 5. Report Result Solubility reported in µg/mL or µM. quantify->result

Sources

The Architectural Versatility of the 1-Methyl-1H-indazole-3-carboxamide Scaffold: A Gateway to Diverse Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-indazole-3-carboxamide core, while itself a chemical intermediate, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties have enabled the development of a vast array of pharmacologically active agents with highly diverse mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of action stemming from this versatile indazole-3-carboxamide framework. We will dissect its role in the design of potent kinase inhibitors, cannabinoid receptor agonists, and serotonin receptor modulators, among others. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the structure-activity relationships and experimental methodologies crucial for harnessing the full potential of this remarkable chemical architecture.

Introduction: The "Privileged" Indazole-3-Carboxamide Core

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundational template for the development of a wide range of therapeutic agents.[1] The 1H-indazole-3-carboxamide structure perfectly embodies this concept. Its rigid bicyclic system, combined with the hydrogen bond donor and acceptor capabilities of the carboxamide group, provides an ideal starting point for creating ligands with high affinity and specificity for various protein targets. The methylation at the N-1 position, as in 1-methyl-1H-indazole-3-carboxamide, further influences the molecule's conformational properties and metabolic stability, making it a key precursor in the synthesis of more complex, pharmacologically active molecules.[1] This guide will delve into the primary signaling pathways modulated by derivatives of this core structure.

Mechanism I: Kinase Inhibition in Oncology

The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitor anticancer drugs, such as Axitinib and Pazopanib.[1] Derivatives of 1H-indazole-3-carboxamide have been extensively explored as inhibitors of various kinases critical to cancer cell proliferation, survival, and metastasis.[2]

Targeting p21-Activated Kinase 1 (PAK1)

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[2][3] Derivatives of 1H-indazole-3-carboxamide have emerged as potent and selective PAK1 inhibitors.[2][3]

  • Molecular Interaction: These inhibitors typically occupy the ATP-binding pocket of the kinase. The indazole ring forms key hydrogen bonds and hydrophobic interactions, while the carboxamide linker allows for the strategic placement of substituents to engage with specific residues within the kinase domain, thereby achieving high potency and selectivity.[3]

  • Downstream Signaling and Cellular Effects: By inhibiting PAK1, these compounds can suppress the migration and invasion of cancer cells.[2][3] This is often achieved through the downregulation of transcription factors like Snail, a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for metastasis.[2][3] A representative derivative, compound 30l, demonstrated a potent PAK1 IC₅₀ value of 9.8 nM and significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells.[2]

PAK1_Inhibition_Pathway Indazole_Derivative 1H-Indazole-3-carboxamide Derivative PAK1 p21-Activated Kinase 1 (PAK1) Indazole_Derivative->PAK1 Inhibition Downstream_Effectors Downstream Effectors (e.g., LIMK, MEK) PAK1->Downstream_Effectors Phosphorylation Snail Snail Expression Downstream_Effectors->Snail Regulation Cell_Migration_Invasion Cell Migration & Invasion Snail->Cell_Migration_Invasion Promotion

Caption: PAK1 Inhibition by 1H-Indazole-3-carboxamide Derivatives.

Targeting Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many human cancers. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of PI3K inhibitors.[1]

  • Molecular Interaction: These compounds are believed to inhibit PI3K by forming hydrogen bonds within the enzyme's active site, thereby disrupting its catalytic function and blocking the phosphorylation of its downstream targets.[1]

  • Downstream Signaling and Cellular Effects: Inhibition of PI3K leads to the deactivation of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. This can ultimately induce apoptosis (programmed cell death) and reduce tumor growth.

PI3K_Inhibition_Workflow Indazole_Scaffold 1H-Indazole-3-carboxamide Scaffold PI3K Phosphoinositide 3-Kinase (PI3K) Indazole_Scaffold->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Growth_Proliferation Cell Growth & Proliferation Akt->Cell_Growth_Proliferation Promotes

Caption: PI3K Signaling Pathway and Inhibition by Indazole Scaffolds.

Mechanism II: Cannabinoid Receptor Agonism

The 1H-indazole-3-carboxamide scaffold is a defining structural feature in a major class of synthetic cannabinoids.[1] These compounds are potent agonists of both the CB1 and CB2 cannabinoid receptors, often with greater potency than the endogenous cannabinoid anandamide.[1][4]

  • Molecular Interaction: Synthetic cannabinoids based on this scaffold, such as AB-PINACA and AB-FUBINACA, bind to and activate the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This binding mimics the effects of natural cannabinoids.

  • Downstream Signaling and Cellular Effects: Activation of CB1 receptors, primarily located in the central nervous system, leads to the psychoactive effects associated with these compounds. CB2 receptor activation, mainly in the immune system, has immunomodulatory effects. The downstream signaling involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Compound Target(s) Reported Effect
AB-PINACACB1 and CB2 ReceptorsPotent Agonist
AB-FUBINACACB1 and CB2 ReceptorsPotent Agonist
Methyl 1H-indazole-3-carboxylateCB1 and CB2 ReceptorsAgonist[4]

Table 1: Examples of Indazole-3-Carboxamide-Based Cannabinoid Receptor Agonists.

Mechanism III: Serotonin Receptor (5-HT) Modulation

Derivatives of 1H-indazole-3-carboxamide have also been developed as selective ligands for serotonin receptors, particularly the 5-HT₄ receptor.[5]

  • Molecular Interaction and Selectivity: Researchers have successfully designed N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives that act as potent and selective 5-HT₄ receptor antagonists.[5] A key achievement in this area has been the development of compounds with high selectivity over the 5-HT₂ₐ receptor and the hERG potassium channel, thereby mitigating potential safety concerns that have plagued earlier generations of 5-HT₄ ligands.[5]

  • Therapeutic Potential: Selective 5-HT₄ receptor antagonists have shown promise in preclinical models of analgesia. One such compound, 12g, demonstrated a significant antinociceptive effect in animal models, highlighting its potential as a lead compound for the development of novel pain therapeutics.[5]

Experimental Protocols for Mechanistic Elucidation

Kinase Inhibition Assay (Example: PAK1)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human PAK1 enzyme, ATP, substrate peptide (e.g., a fluorescently labeled peptide), kinase buffer, test compound, and a multi-well plate.

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a multi-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound. c. Initiate the kinase reaction by adding a solution of ATP and the recombinant PAK1 enzyme. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Measure the amount of phosphorylated substrate, often using fluorescence polarization, TR-FRET, or luminescence-based methods.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cannabinoid Receptor Binding Assay

Objective: To measure the affinity of a test compound for the CB1 or CB2 receptor.

Methodology:

  • Reagents and Materials: Cell membranes expressing human CB1 or CB2 receptors, a radiolabeled ligand (e.g., [³H]CP-55,940), binding buffer, test compound, and glass fiber filters.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In test tubes, combine the cell membranes, the radiolabeled ligand, and either the test compound or vehicle. c. Incubate at a controlled temperature to allow binding to reach equilibrium. d. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Caption: General Workflows for In Vitro Mechanistic Assays.

Conclusion

The 1-methyl-1H-indazole-3-carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent versatility has allowed for the creation of potent and selective modulators of diverse biological targets, from kinases involved in cancer to G-protein coupled receptors in the central nervous system. A thorough understanding of the distinct mechanisms of action enabled by this core, coupled with robust experimental validation, is paramount for the continued development of novel therapeutics. As research progresses, this foundational scaffold will undoubtedly continue to yield new classes of compounds with significant therapeutic potential across a wide spectrum of diseases.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. PubMed. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. PubMed Central. [Link]

  • 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem. PubChem. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed. PubMed. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-Methyl-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by derivatives of this scaffold, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, detail the synthetic methodologies for their preparation, and provide exemplary protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Introduction: The Significance of the Indazole Nucleus

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents.[2][3] Its unique electronic properties and conformational rigidity allow for precise interactions with a wide range of biological targets. The 1-methyl-1H-indazole-3-carboxamide framework, in particular, has emerged as a highly versatile template for the development of potent and selective modulators of key cellular processes. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[1][4] This guide will systematically dissect the biological activities stemming from this core structure, providing a comprehensive resource for its application in drug discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 1-methyl-1H-indazole-3-carboxamide have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and progression.[4][5]

Inhibition of p21-Activated Kinase 1 (PAK1)

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[5][6] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5][6]

A noteworthy example is compound 30l , which exhibited an IC₅₀ value of 9.8 nM against PAK1.[1][5][6] Mechanistically, the inhibition of PAK1 by these derivatives has been shown to suppress the migration and invasion of cancer cells.[1][5][6] Specifically, compound 30l was found to downregulate the expression of Snail, a key transcription factor that induces the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][5][6]

Structure-Activity Relationship (SAR) Insights for PAK1 Inhibition:

The potency and selectivity of these inhibitors are heavily influenced by the substituents on the carboxamide nitrogen and the indazole ring.[6]

  • Hydrophobic Ring Substitution: The presence of an appropriate hydrophobic ring that can access the deep back pocket of the kinase is crucial for high inhibitory activity.[6]

  • Hydrophilic Group Introduction: The addition of a hydrophilic group in the solvent-accessible region of the enzyme can enhance selectivity.[6]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is another key kinase implicated in various cellular processes, and its inhibition is a valid therapeutic strategy for several diseases, including cancer.[7] 1H-indazole-3-carboxamide derivatives have been discovered as a novel class of human GSK-3 inhibitors.[4][7] These compounds bind to the ATP binding site of GSK-3β.[4]

Structure-Activity Relationship (SAR) Insights for GSK-3 Inhibition:

  • Substitution on the Indazole Ring: A methoxy group at the 5-position of the indazole ring has been shown to be important for high potency.[4]

  • Amine Substitution: While simple alkyl substitutions on the amine did not improve activity, the introduction of N-alkylcarboxylic acid moieties on a piperidine ring attached to the carboxamide nitrogen led to a significant increase in inhibitory activity.[4]

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The fibroblast growth factor receptor (FGFR) family of kinases are validated targets in cancer therapy.[1] The indazole scaffold is a key pharmacophore for the development of FGFR inhibitors.[1] Structure-based drug design has been instrumental in developing indazole-containing compounds that effectively target these kinases.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives is well-documented and is often linked to their ability to modulate key inflammatory pathways.[1]

Inhibition of Pro-inflammatory Cytokines

Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[8] For instance, 6-nitroindazole demonstrated a potent inhibitory effect on IL-1β with an IC₅₀ value comparable to the standard drug dexamethasone.[8] The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the scavenging of free radicals.[8]

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The influx of calcium through the calcium-release activated calcium (CRAC) channel is a critical step in the activation of mast cells, which play a central role in allergic and inflammatory responses.[9][10] Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[9][10]

A key finding in this area is the critical importance of the amide linker's regiochemistry. The indazole-3-carboxamide linkage is essential for activity, while the "reverse amide" regioisomer (N-indazol-3-yl amide) is completely inactive.[1][9] This highlights the precise structural requirements for effective target engagement.

Antimicrobial Activity

The versatility of the indazole scaffold extends to the development of antimicrobial agents.[1] Derivatives have shown activity against a range of bacteria and fungi.[1]

N-methyl-3-aryl indazoles have demonstrated dominant activity against various bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans.[1] The combination of the indazole moiety with other pharmacologically active groups, such as rhodanine or 1,2,3-triazoles, has been explored to enhance antimicrobial efficacy.[1]

Synthesis and Experimental Protocols

The synthesis of 1-methyl-1H-indazole-3-carboxamide derivatives typically involves a few key steps.

General Synthesis Scheme

A common route involves the hydrolysis of a methyl 1-methyl-1H-indazole-3-carboxylate precursor to the corresponding carboxylic acid, followed by an amide coupling reaction with the desired amine.[1]

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ester Methyl 1-methyl-1H- indazole-3-carboxylate Acid 1-Methyl-1H-indazole- 3-carboxylic acid Ester->Acid Base (e.g., NaOH) Amine R-NH2 (Amine) Product 1-Methyl-1H-indazole- 3-carboxamide Derivative Acid->Product Amine->Product Coupling Agents (e.g., EDC, HOBt)

Caption: General synthetic workflow for 1-methyl-1H-indazole-3-carboxamide derivatives.

Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from the corresponding carboxylic acid.[2]

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents). The addition of coupling agents HOBT and EDC.HCl activates the carboxylic acid for nucleophilic attack by the amine. TEA acts as a base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 15 minutes. This allows for the complete activation of the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture and stir at room temperature for 4-6 hours. The amine attacks the activated carboxylic acid to form the amide bond.

  • Monitor the reaction by TLC. This ensures the reaction has gone to completion.

  • Pour the reaction mixture into ice water and extract the product with 10% methanol in chloroform. This quenches the reaction and allows for the separation of the organic product from the aqueous phase.

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄. These washing steps remove any remaining acidic impurities and water.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography. This yields the pure 1H-indazole-3-carboxamide derivative.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.[11]

  • Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and ATP in a buffer solution. The buffer composition and substrate will be specific to the kinase being assayed.

  • Add varying concentrations of the test compound to the reaction mixture. A dose-response curve is necessary to determine the IC₅₀ value.

  • Incubate the reaction mixture at the optimal temperature for the kinase. This allows the enzymatic reaction to proceed.

  • Measure the extent of the kinase reaction. This can be done using various detection methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

    • Antibody-based detection: Using an antibody specific to the phosphorylated substrate (e.g., ELISA).

  • Calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is determined by fitting the dose-response data to a suitable sigmoidal curve.

Kinase_Inhibition_Assay cluster_0 Assay Setup cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Components Kinase + Substrate + ATP + Test Compound (Varying Conc.) Reaction Enzymatic Reaction Components->Reaction Detection_Methods Radiometric / Fluorescence / Antibody-based Reaction->Detection_Methods Analysis Calculate IC50 Detection_Methods->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation

The following tables summarize the biological activities of representative 1-methyl-1H-indazole-3-carboxamide derivatives.

Table 1: Anticancer Activity of Selected Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell LineBiological Effect
30l PAK19.8MDA-MB-231Suppressed migration and invasion
51j GSK-318-Potent enzyme inhibition

Table 2: Anti-inflammatory and Antimicrobial Activity

Compound ClassBiological Target/OrganismObserved Potency/Effect
6-nitroindazole IL-1βIC₅₀ = 100.75 µM
Indazole-3-carboxamide 12d CRAC ChannelIC₅₀ = 0.67 µM
N-methyl-3-aryl indazoles X. campestris, B. cereus, E. coli, B. megaterium, C. albicansDominant activity against tested strains

Conclusion and Future Perspectives

The 1-methyl-1H-indazole-3-carboxamide scaffold is a highly fruitful starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, and infectious diseases. The well-defined structure-activity relationships and established synthetic routes provide a solid foundation for further optimization and development. Future research in this area will likely focus on enhancing the selectivity of these compounds for their respective targets, improving their pharmacokinetic profiles, and exploring their efficacy in in vivo models of disease. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of human ailments.

References

  • ResearchGate. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

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  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

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  • PubMed. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. [Link]

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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its synthetic tractability, has established it as a fundamental component in the design of numerous biologically active molecules.[2] Among the various indazole derivatives, the indazole-3-carboxamide moiety has attracted considerable attention, culminating in the discovery of potent and selective modulators for a diverse array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and history of indazole-3-carboxamide compounds, charting their evolution from chemical curiosities to cornerstone pharmacophores in modern drug development. We will delve into their synthesis, structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Versatile Scaffold

The journey of indazole chemistry began in the 19th century, with the first synthesis of the indazole nucleus credited to Emil Fischer in the 1880s.[1][3][4] For many decades, research into indazoles was primarily of academic interest, focusing on their chemical properties and the development of novel synthetic routes.[1]

The transition of the indazole scaffold from a subject of academic curiosity to a molecule of medicinal importance was catalyzed by the recognition of its isosteric relationship with other biologically significant scaffolds, such as indole and benzimidazole.[1] This insight, which gained traction in the latter half of the 20th century, prompted medicinal chemists to explore indazoles as potential therapeutic agents. The progress of approved marketed drugs containing the indazole scaffold has been tracked from 1966 to the present day.[5][6][7]

A pivotal moment in this evolution was the functionalization at the 3-position with a carboxamide group. The 3-carboxamide moiety proved to be a critical "handle" for finely tuning the potency, selectivity, and pharmacokinetic profiles of indazole-based compounds.[1] This breakthrough unlocked the vast potential of the scaffold, leading to its current esteemed status as a privileged pharmacophore in the ongoing quest for novel drugs.[1]

Medicinal Chemistry Deep Dive: Synthesis and Structure-Activity Relationship (SAR)

The versatility of the indazole-3-carboxamide scaffold lies in its modular synthetic accessibility, which allows for systematic structural modifications to optimize activity against specific biological targets.

General Synthetic Strategies

The construction of an indazole-3-carboxamide library typically begins with the synthesis of the core intermediate, 1H-indazole-3-carboxylic acid or its corresponding ester.[8] Several methods exist for this, with a common and scalable route proceeding from isatin or phenylhydrazine precursors.[9] Once the core is established, the C3-carboxylic acid is activated and coupled with a diverse range of amines to generate the final carboxamide products.

Protocol 2.1: General Synthesis of 1H-Indazole-3-Carboxamides

This protocol outlines a common, reliable workflow for the laboratory-scale synthesis of a diverse library of 1H-indazole-3-carboxamide derivatives.

Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid (from Isatin)

  • Hydrolysis of Isatin: To a solution of isatin in aqueous sodium hydroxide (NaOH), heat the mixture to induce hydrolytic ring opening.

  • Diazotization: Cool the resulting solution in an ice bath and add sodium nitrite (NaNO₂) solution dropwise to form a diazonium salt intermediate.

  • Reduction & Cyclization: Introduce a reducing agent, such as sodium sulfite (Na₂SO₃), to reduce the diazonium salt, which then undergoes spontaneous cyclization upon acidification to yield 1H-indazole-3-carboxylic acid.[9]

  • Isolation: The product precipitates from the acidic solution and can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling

  • Acid Activation: Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a coupling agent like 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).[10]

  • Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.[10]

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin-Layer Chromatography (TLC).[10]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).[10] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative.

The causality behind this experimental design is rooted in efficiency and modularity. The synthesis of the core acid provides a stable, common intermediate that can be produced in bulk. The subsequent amide coupling step is robust and tolerant of a wide variety of functional groups on the amine component, allowing for the rapid generation of a diverse chemical library for screening purposes.

G cluster_0 Core Synthesis cluster_1 Amide Coupling Isatin Isatin Int1 Diazonium Salt Intermediate Isatin->Int1 1. NaOH 2. NaNO2, HCl CoreAcid 1H-Indazole-3-carboxylic Acid Int1->CoreAcid Reduction & Cyclization ActivatedEster Activated Ester (e.g., HOBT ester) CoreAcid->ActivatedEster EDC, HOBT, TEA in DMF FinalProduct 1H-Indazole-3-carboxamide ActivatedEster->FinalProduct Amine Primary/Secondary Amine (R-NH2) Amine->FinalProduct Nucleophilic Acyl Substitution

General Synthetic Workflow for 1H-Indazole-3-carboxamides.
Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole-3-carboxamide scaffold has yielded potent and selective inhibitors for a multitude of targets. The SAR can be broadly dissected by considering the three main components of the molecule: the indazole core, the N1/N2-substituent, and the C3-carboxamide group.

  • Indazole Core: Substitutions on the benzene ring of the indazole nucleus primarily influence pharmacokinetic properties and can provide additional interactions with the target protein.

  • N1/N2-Position: Alkylation or arylation at the N1 or N2 position is a key strategy for exploring specific pockets within a target's binding site. For instance, in the development of PARP-1 inhibitors, introducing a three-carbon linker at the N1 position connected to various heterocycles led to a significant increase in potency. Similarly, for EP4 receptor antagonists, it was discovered that the 2H-indazole regioisomer was strongly preferred for maintaining antagonist potency over the 1H-regioisomer.

  • C3-Carboxamide: This is arguably the most critical region for modulating activity and selectivity. The nature of the R-group on the amide nitrogen dictates interactions in solvent-exposed regions of the binding site. For PAK1 inhibitors, introducing a hydrophilic group in this region was found to be critical for both inhibitory activity and kinase selectivity.[8] Conversely, for CRAC channel blockers, the orientation of the amide linker itself is paramount; the -CO-NH-Ar regiochemistry is required for activity, while the reverse amide isomer is inactive.[11]

Table 1: SAR Summary of Indazole-3-Carboxamide Derivatives for Various Targets

TargetKey Compound ExampleN1-SubstituentC3-Amide SubstituentPotency (IC₅₀)Key SAR ObservationsCitation(s)
CRAC Channel Compound 12d2,4-dichlorobenzyl3,5-bis(trifluoromethyl)phenyl0.67 µM (Ca²⁺ influx)The -CO-NH-Ar amide linker regiochemistry is essential for activity.[11]
EP4 Receptor Compound 144-fluorobenzyl2-methyl-5-fluorophenylSingle-nanomolarThe 2H-indazole regioisomer is strongly preferred over the 1H isomer.[12]
PARP-1 Compound 53-(2,3-dioxoindolin-1-yl)propylUnsubstituted (-NH₂)6.8 µMA three-carbon linker at N1 connecting to a heterocyclic moiety enhances potency.[7]
PAK1 Compound 30lH4-(pyridin-4-yl)piperazin-1-yl9.8 nMA piperazine moiety with a terminal pyridine ring is crucial for high potency.[8]

Mechanisms of Action & Therapeutic Targets

The structural versatility of the indazole-3-carboxamide scaffold has enabled its application against a wide spectrum of biological targets, including ion channels, G-protein coupled receptors (GPCRs), and protein kinases.

Ion Channel Modulation: CRAC Channel Blockade

A significant area of discovery for indazole-3-carboxamides has been in the modulation of ion channels, particularly the Calcium-Release Activated Calcium (CRAC) channel.[11] These channels are critical for controlling calcium influx in immune cells like mast cells and T-cells.[11] Aberrant activation of these cells contributes to numerous inflammatory and autoimmune diseases.[11]

The mechanism of action involves the binding of the indazole-3-carboxamide inhibitor to the Orai protein, the pore-forming subunit of the CRAC channel. This binding event physically occludes the channel pore, preventing the influx of extracellular Ca²⁺. This blockade of calcium signaling effectively dampens the downstream inflammatory response, including the degranulation of mast cells and the release of pro-inflammatory mediators like TNFα.[11]

G Receptor Cell Surface Receptor (e.g., FcεRI) PLC PLC Receptor->PLC Activation IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R STIM1 STIM1 ER->STIM1 Ca²⁺ Depletion Activates Orai1 Orai1 Channel STIM1->Orai1 Translocates & Gates Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Mediates Downstream Downstream Signaling (e.g., NFAT activation, Degranulation) Ca_Influx->Downstream Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->Orai1 Blocks Pore

CRAC Channel Signaling and Point of Inhibition.
Kinase Inhibition

Indazoles are recognized as privileged scaffolds for kinase inhibitors, often forming pivotal hydrogen bonding interactions with hinge residues in the ATP-binding pocket.[2] Indazole-3-carboxamides have been successfully developed as potent inhibitors of several kinases implicated in cancer and other diseases.

  • p21-activated kinase 1 (PAK1): Aberrant PAK1 activation is linked to tumor progression. 1H-indazole-3-carboxamide derivatives were identified as potent and highly selective PAK1 inhibitors, which function by occupying the ATP-binding site.[8]

  • Glycogen synthase kinase 3β (GSK-3β): This kinase is a key target in drug discovery for neurological disorders and type-2 diabetes. An in-silico screening effort identified 1H-indazole-3-carboxamides as a novel chemical scaffold for GSK-3β inhibition.[10]

  • Poly(ADP-ribose)polymerase (PARP): While not a kinase, PARP is a critical enzyme in DNA repair and a major oncology target. The indazole-7-carboxamide derivative MK-4827 (Niraparib) is a potent PARP-1 and PARP-2 inhibitor, efficacious in tumors with BRCA-1 and -2 mutations.[13][14]

Protocol 3.1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a self-validating system to determine the inhibitory potential of an indazole-3-carboxamide compound against a target protein kinase.

  • Reagents and Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare a solution of the purified target kinase enzyme.

    • Prepare a solution of a suitable kinase substrate (e.g., a specific peptide).

    • Prepare a solution of ATP, often including a radioactive [γ-³²P]ATP tracer.

    • Prepare serial dilutions of the test indazole-3-carboxamide compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to all wells.

    • Add the test compound dilutions to the test wells. Add DMSO vehicle to control wells (for 0% and 100% activity).

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Add the kinase substrate to all wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. If using [γ-³²P]ATP, this can be done by washing the membrane to remove unincorporated ATP and measuring the remaining radioactivity with a scintillation counter.

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

System Validation: The protocol is self-validating through the inclusion of positive (DMSO vehicle, 100% activity) and negative (no enzyme or a known potent inhibitor) controls. The dose-dependent inhibition observed provides confidence that the effect is specific to the compound being tested.

Conclusion and Future Directions

The indazole-3-carboxamide scaffold has journeyed from its initial synthesis in the 19th century to become a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility is demonstrated by the successful development of compounds targeting a diverse set of proteins, including kinases, GPCRs, ion channels, and DNA repair enzymes.[1] This success highlights the power of systematic structure-activity relationship studies and a deep understanding of target biology.

Future research in this area will likely focus on several key avenues:

  • Novel Target Identification: Applying indazole-3-carboxamide libraries to new and challenging biological targets.

  • Improving Drug-like Properties: Further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with superior clinical profiles.

  • Bifunctional Molecules: Utilizing the scaffold as a foundation for developing proteolysis-targeting chimeras (PROTACs) or other bifunctional agents.

The rich history and continued success of indazole-3-carboxamide compounds ensure that they will remain a highly valuable and "privileged" scaffold in the ongoing pursuit of innovative therapeutics for years to come.

References

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  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. [Link]

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  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. [Link]

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  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry. [Link]

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A Technical Guide to 1-Methyl-1H-indazole-3-carboxamide: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1-Methyl-1H-indazole-3-carboxamide. We will delve into its core chemical identity, synthesis, and its significant applications as a versatile building block in medicinal chemistry, substantiated by field-proven insights and authoritative references.

Core Chemical Identity: Nomenclature and Properties

1-Methyl-1H-indazole-3-carboxamide is a heterocyclic organic compound featuring an indazole core structure. The indazole ring system is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1]

IUPAC Name and Synonyms

The correct nomenclature is crucial for unambiguous scientific communication. The IUPAC name for this compound is 1-methylindazole-3-carboxamide .[2] It is essential to distinguish it from its isomer, N-methyl-1H-indazole-3-carboxamide, where the methyl group is attached to the amide nitrogen.[3]

A variety of synonyms and identifiers are used in literature and commercial databases, which are summarized in the table below for easy reference.

Identifier Type Identifier Source
IUPAC Name 1-methylindazole-3-carboxamidePubChem CID 21699713[2]
CAS Number 129137-93-5PubChem CID 21699713[2]
Molecular Formula C₉H₉N₃OPubChem CID 21699713[2]
Molecular Weight 175.19 g/mol PubChem CID 21699713[2]
InChIKey PVROETJHCUDAFG-UHFFFAOYSA-NPubChem CID 21699713[2]
ChEMBL ID CHEMBL5597730PubChem CID 42477796[3]
Other Synonyms 1-Methyl-1H-indazole-3-carboxaMideGuidechem[4]
Physicochemical Properties

Understanding the physicochemical properties of 1-Methyl-1H-indazole-3-carboxamide is fundamental for its application in synthesis and drug design.

Property Value Source
Molecular Weight 175.19 g/mol PubChem CID 21699713[2]
XLogP3 0.8PubChem CID 21699713[2]
Hydrogen Bond Donor Count 2PubChem CID 21699713[2]
Hydrogen Bond Acceptor Count 3PubChem CID 21699713[2]
Rotatable Bond Count 1PubChem CID 21699713[2]
Polar Surface Area 60.9 ŲPubChem CID 21699713[2]

Applications in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[1] 1-Methyl-1H-indazole-3-carboxamide serves as a key intermediate and a foundational template for the development of novel therapeutic agents.

Key Intermediate in the Synthesis of Granisetron

One of the most notable applications of 1-Methyl-1H-indazole-3-carboxamide is its role as a direct precursor to 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA), a crucial intermediate in the synthesis of Granisetron.[5][6] Granisetron is a potent 5-HT3 receptor antagonist widely used as an antiemetic agent to manage nausea and vomiting, particularly in patients undergoing chemotherapy.[1][5]

The synthetic pathway from 1-MICA to Granisetron is a well-established process in pharmaceutical manufacturing.[6]

Granisetron_Synthesis MICA 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) Intermediate Acid Chloride Intermediate MICA->Intermediate Activation (e.g., SOCl₂) Granisetron Granisetron Intermediate->Granisetron Coupling with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Caption: Synthesis of Granisetron from 1-MICA.

A Scaffold for Novel Enzyme Inhibitors

The 1H-indazole-3-carboxamide moiety is a versatile scaffold for designing various enzyme inhibitors.[1] Research has demonstrated its potential to modulate the activity of key kinases and enzymes involved in cellular signaling pathways.

  • p21-activated kinase 1 (PAK1) Inhibitors: Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1, a kinase implicated in cancer progression and metastasis.[7][8] The representative compound 30l from one study exhibited an IC50 of 9.8 nM for PAK1 and showed significant activity in suppressing migration and invasion of cancer cells.[7][8] This highlights the potential of this scaffold in developing novel anti-cancer therapeutics.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: 1-Methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. The inhibitory action is thought to occur through hydrogen bond formation within the enzyme's active site, disrupting its function.[1]

Connection to Synthetic Cannabinoids

It is important to note that the 1H-indazole-3-carboxamide scaffold is also a prominent feature in a class of synthetic cannabinoids.[1] These compounds are potent agonists of the CB1 and CB2 cannabinoid receptors.[1] While this underscores the diverse biological activity of the scaffold, it also highlights the need for careful structural modification in drug design to ensure target selectivity and avoid unwanted psychoactive effects.

Synthesis and Methodologies

The synthesis of 1-Methyl-1H-indazole-3-carboxamide can be achieved through several routes. A common and effective method involves the N-methylation of an indazole-3-carboxylate precursor followed by amidation.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway to 1-Methyl-1H-indazole-3-carboxamide.

Synthesis_Workflow Start Methyl 1H-indazole-3-carboxylate Methylation N-Methylation Start->Methylation Ester Methyl 1-methyl-1H-indazole-3-carboxylate Methylation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) Hydrolysis->Acid Amidation Amide Coupling Acid->Amidation Final 1-Methyl-1H-indazole-3-carboxamide Amidation->Final

Caption: General synthetic workflow for 1-Methyl-1H-indazole-3-carboxamide.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester

This protocol is adapted from a documented procedure for the N-methylation of methyl indazole-3-carboxylate.[9]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (60% dispersion in oil)

  • Dry Dimethylformamide (DMF)

  • Methyl iodide

  • Methylene chloride

  • Magnesium sulfate

  • Petroleum ether

  • Ice

Procedure:

  • Suspend sodium hydride (1.1 eq) in dry DMF.

  • To the stirred suspension, add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in dry DMF dropwise.

  • After the evolution of hydrogen ceases, heat the mixture to 80°C and then cool to ambient temperature.

  • Add a solution of methyl iodide (1.9 eq) in DMF dropwise to the reaction mixture.

  • Stir for 15 minutes, then warm to 50°C for 30 minutes.

  • Cool the reaction to ambient temperature and dilute with ice/water.

  • Extract the aqueous mixture with two portions of methylene chloride.

  • Dry the combined organic extracts with magnesium sulfate and concentrate to an oil.

  • Remove residual DMF by distillation.

  • Triturate the residual oil with petroleum ether to obtain a solid product.

  • Collect the solid by filtration and recrystallize from a suitable solvent like isooctane to yield pure 1-Methyl-1H-indazole-3-carboxylic acid methyl ester.[9]

From Carboxylic Acid to Carboxamide

The subsequent conversion of the methyl ester to the final carboxamide product typically involves a two-step process: hydrolysis of the ester to the carboxylic acid (1-MICA), followed by an amide coupling reaction.[1] Alternatively, direct amidation of the ester is possible. For the coupling reaction, standard reagents such as HOBT and EDC.HCl in the presence of a base like triethylamine can be employed to couple 1-MICA with an amine.[10]

Conclusion

1-Methyl-1H-indazole-3-carboxamide is a molecule of significant interest in the field of medicinal chemistry. Its role as a key intermediate in the synthesis of the blockbuster drug Granisetron and its utility as a privileged scaffold for the development of novel enzyme inhibitors underscore its importance. A thorough understanding of its chemical properties, synthesis, and biological activities is paramount for researchers and scientists aiming to leverage this versatile compound in their drug discovery and development endeavors. The methodologies and insights provided in this guide offer a solid foundation for such pursuits.

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A Technical Guide to the Theoretical Modeling of 1-Methyl-1H-indazole-3-carboxamide Interactions with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-indazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling pathways.[1][2] Specifically, derivatives of this scaffold have been identified as potent modulators of protein kinases, such as p21-activated kinase 1 (PAK1), which are implicated in cancer progression.[3] This technical guide provides a comprehensive, in-depth framework for the theoretical modeling of 1-Methyl-1H-indazole-3-carboxamide, a representative member of this chemical class. We present a multi-tiered computational workflow designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, integrating molecular docking, molecular dynamics, and an introduction to advanced quantum mechanics to build a robust, self-validating model of molecular interaction. Our case study will focus on modeling the interaction of 1-Methyl-1H-indazole-3-carboxamide with PAK1, providing field-proven protocols and actionable insights for drug discovery professionals.

Part 1: Foundational Concepts in Molecular Modeling

The 1-Methyl-1H-indazole-3-carboxamide Scaffold: A Privileged Core

The indazole nucleus is a bicyclic aromatic heterocycle renowned for its ability to interact with a diverse range of biological targets.[1] The 1-Methyl-1H-indazole-3-carboxamide molecule (PubChem CID: 21699713) is a specific derivative of this important scaffold.[4] Its structural rigidity and capacity for forming multiple hydrogen bonds and hydrophobic interactions make it an ideal starting point for inhibitor design. Research has demonstrated that modifications to this core can yield potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[2][3]

PropertyValueSource
Molecular Formula C₉H₉N₃O[4]
Molecular Weight 175.19 g/mol [4][5]
IUPAC Name 1-methylindazole-3-carboxamide[4]
SMILES CN1C2=CC=CC=C2C(=N1)C(=O)N[4]
The Computational Drug Discovery Cascade

Computational methods in drug discovery operate on a spectrum of accuracy versus computational cost.[6][7] The process typically begins with high-throughput, lower-accuracy methods to screen vast chemical libraries and progressively employs more rigorous, computationally expensive techniques to refine and validate a smaller number of promising candidates. This hierarchical approach ensures an efficient allocation of resources, focusing deep computational analysis on the most viable leads.[6]

G cluster_0 Discovery Phase cluster_1 Optimization & Validation Phase a Target Identification & Validation b High-Throughput Virtual Screening (HTVS) a->b Large Compound Library c Lead Identification (Hit Filtering) b->c Filter Hits cost_label Computational Cost (Increases →) d Molecular Docking (Pose Prediction) c->d Top Candidates e Molecular Dynamics (MD) Simulation (Stability & Refinement) d->e Refine Pose f Binding Free Energy Calculation (MM/PBSA, MM/GBSA) e->f Assess Affinity g Quantum Mechanics (QM/MM) (High-Accuracy Energetics) f->g Highest Accuracy accuracy_label Accuracy & Insight (Increases →)

Caption: The Computational Drug Discovery Workflow.

Part 2: A Case Study Workflow: Modeling Interaction with PAK1

Rationale for Target Selection

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its aberrant activation is linked to tumor progression and metastasis.[3] Crucially, a study by Zhang et al. (2020) identified 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors, making it an excellent and scientifically justified target for our case study.[3] We will use the crystal structure of PAK1 to model the binding of 1-Methyl-1H-indazole-3-carboxamide.

System Preparation: The Foundation of a Self-Validating Protocol

The principle of a self-validating system begins with meticulous preparation. The accuracy of any computational model is fundamentally limited by the quality of its starting structures.[[“]] Errors introduced at this stage will propagate through the entire workflow.

Protocol 1: Ligand Preparation

  • Causality: A 3D structure with correct stereochemistry and an optimized geometry is essential for the docking algorithm to properly sample conformational space. Partial charges dictate the electrostatic interactions, which are a primary component of binding affinity. Using quantum mechanics for charge calculation provides a more accurate representation of the electron distribution than empirical methods.[7][9]

  • Step-by-Step Methodology:

    • Obtain 2D Structure: Download the structure of 1-Methyl-1H-indazole-3-carboxamide from PubChem (CID: 21699713) in SDF format.[4]

    • Generate 3D Conformation: Use a molecular modeling tool (e.g., Avogadro, ChemDraw 3D) to generate a 3D structure from the 2D file.

    • Energy Minimization: Perform an initial energy minimization using a classical force field like MMFF94 or UFF to obtain a low-energy starting conformation.

    • Charge Calculation (High Accuracy): For superior accuracy, calculate partial charges using a quantum mechanics approach. A semi-empirical method like AM1-BCC or a more rigorous Density Functional Theory (DFT) calculation (e.g., B3LYP/6-31G*) will yield a more precise electrostatic potential.

    • Save Final Structure: Save the optimized, charged ligand structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

Protocol 2: Receptor Preparation

  • Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms. Preparing the receptor involves cleaning the structure to retain only the biologically relevant unit, adding hydrogens, and assigning correct protonation states for amino acid residues at physiological pH, which is critical for defining the correct hydrogen bond network.[2][[“]]

  • Step-by-Step Methodology:

    • Obtain PDB Structure: Download the crystal structure of human PAK1 from the PDB. For this guide, we will use PDB ID: 5DEY.

    • Clean the Structure: Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), remove all crystallographic water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest.

    • Add Hydrogens & Assign Protonation: Use software tools (e.g., H++ server, Schrödinger's Protein Preparation Wizard) to add hydrogen atoms and predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a defined pH (typically 7.4).

    • Energy Minimization (Restrained): Perform a brief, restrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during hydrogen addition while ensuring the protein's backbone does not deviate significantly from the experimentally determined conformation.

    • Save Final Structure: Save the prepared receptor structure in a compatible format (e.g., .pdb or .pdbqt).

Part 3: Molecular Docking: Predicting the Binding Pose

Theoretical Basis

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor.[10] It utilizes a sampling algorithm to explore various ligand conformations within the binding site and a scoring function to estimate the binding affinity for each pose.[6] While highly effective for rapidly screening compounds, standard docking often treats the protein as rigid, a limitation that is addressed by subsequent molecular dynamics simulations.[6]

Protocol: Molecular Docking with AutoDock Vina
  • Causality: Defining a specific search space (the grid box) focuses the computational effort on the known or predicted binding site, increasing efficiency. The exhaustiveness parameter controls the thoroughness of the conformational search; a higher value increases the likelihood of finding the true energy minimum at the cost of longer computation time.

  • Step-by-Step Methodology:

    • Prepare Files: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock Vina, which includes partial charge information and atom types.

    • Define the Binding Site: Identify the ATP-binding site of PAK1. In PDB 5DEY, this can be defined by centering a grid box around the region occupied by the co-crystallized inhibitor. A typical box size would be 25Å x 25Å x 25Å to allow ample space for the ligand to move.

    • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a value of 16 or 32 is recommended for accuracy).

    • Run Docking Simulation: Execute the Vina command-line program with the configuration file as input.

    • Analyze Results: Vina will output a file containing the predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).

Interpreting and Validating Docking Results

The top-ranked pose is not always the most biologically relevant. A critical analysis is required.

  • Trustworthiness Check (Self-Validation):

    • Re-docking: A crucial validation step is to remove the co-crystallized ligand from the original PDB file and dock it back into the receptor. If the docking protocol is reliable, the top-ranked predicted pose should have a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose. This confirms the protocol can reproduce a known binding mode.

    • Pose Clustering: Analyze the output poses. If multiple high-ranking poses cluster together with similar conformations, it increases confidence in that binding mode.

    • Visual Inspection: Examine the top-ranked poses for chemically sensible interactions. Look for hydrogen bonds with key hinge-region residues, hydrophobic interactions in defined pockets, and an overall good shape complementarity.

Metric Hypothetical Value Interpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity.
RMSD from Reference 1.2 ÅExcellent agreement with the known binding mode of a similar inhibitor.
Key H-Bond Interactions Met104, Leu106 (Hinge)Formation of expected hydrogen bonds critical for kinase inhibition.
Hydrophobic Interactions Val37, Ala50, Leu155Ligand occupies the hydrophobic pocket, displacing water.

Part 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Theoretical Basis

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[11] By simulating the motions of atoms in a system under physiological conditions (explicit water, ions, temperature, pressure), MD can be used to assess the stability of a docked pose, refine its interactions, and observe conformational changes that are invisible to docking.[[“]][10][12] It is a critical step for validating the interactions predicted by docking.

Protocol: MD Simulation using GROMACS
  • Causality: This workflow systematically prepares the protein-ligand complex for simulation. Solvating the system in a water box with ions mimics the cellular environment. Energy minimization removes initial steric clashes. Equilibration phases (NVT and NPT) gradually bring the system to the target temperature and pressure, ensuring the production simulation starts from a physically realistic state.

start Start: Docked Protein-Ligand Complex ff 1. Assign Force Field (Protein: AMBER, Ligand: GAFF2) start->ff solvate 2. Solvation (Place in Water Box & Add Ions) ff->solvate em 3. Energy Minimization (Remove Steric Clashes) solvate->em nvt 4. NVT Equilibration (Heat to 300K, Constant Volume) em->nvt npt 5. NPT Equilibration (Adjust Pressure, Constant Pressure) nvt->npt prod 6. Production MD (100 ns Simulation) npt->prod analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis

Caption: The Molecular Dynamics (MD) Simulation Workflow.
  • Step-by-Step Methodology:

    • System Setup: Combine the coordinates of the prepared receptor and the top-ranked ligand pose from docking.

    • Force Field Parameterization: Assign a force field to the system (e.g., AMBER14SB for the protein) and generate parameters for the ligand (e.g., using GAFF2 and antechamber).

    • Solvation and Ionization: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

    • Energy Minimization: Perform steepest descent and conjugate gradient energy minimization to relax the system.

    • Equilibration:

      • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

      • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (1 bar). Position restraints on the protein and ligand are typically applied and then gradually released.

    • Production Run: Run the simulation for a duration sufficient to observe stable behavior, typically 100-500 nanoseconds for binding pose stability analysis.[[“]]

    • Trajectory Analysis: Save the system's coordinates at regular intervals. Analyze this trajectory to understand the system's dynamics.

Analysis and Validation of MD Trajectories

Analysis of the MD trajectory provides quantitative data to validate the stability of the binding.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD for the ligand (typically < 3 Å) indicates it has found a stable binding mode and is not diffusing out of the pocket.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time. This can highlight flexible regions of the protein and show which residues are stabilized upon ligand binding.

  • Hydrogen Bond Analysis: Monitor the formation and persistence of key hydrogen bonds identified in docking. A high occupancy (>70%) of a hydrogen bond throughout the simulation confirms it is a stable and significant interaction.

Analysis Metric Hypothetical Result Interpretation of Stability
Ligand RMSD Plateaus at 1.8 Å after 20 nsThe ligand has found a stable pose within the binding pocket.
Protein Backbone RMSD Plateaus at 2.5 Å after 15 nsThe overall protein structure is stable during the simulation.
H-Bond Occupancy (Ligand-Met104) 85%The critical hinge hydrogen bond is stable and consistently maintained.

Part 5: Advanced Methods: Enhancing Accuracy

Binding Free Energy Estimation (MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a post-processing method applied to MD trajectories to estimate the binding free energy. It provides a more accurate ranking of binding affinities than docking scores by incorporating solvation effects and averaging over an ensemble of conformations.[[“]] While not as rigorous as alchemical free energy methods, it offers a good balance of accuracy and computational cost for lead optimization.

The Role of Quantum Mechanics (QM)

For certain complex systems, classical force fields (Molecular Mechanics, MM) are insufficient. Quantum Mechanics (QM) methods, which explicitly model the electronic structure, are required for the highest accuracy.[9][13][14]

  • When to Use QM:

    • Charge Derivation: As mentioned in Protocol 1, QM is the gold standard for deriving accurate partial charges for novel ligands.[7]

    • Metalloenzymes: When a metal ion is present in the active site, its interactions often involve charge transfer and polarization, which MM force fields cannot describe accurately.

    • Covalent Inhibition: To model the chemical reaction of a covalent inhibitor binding to its target, QM is essential.

    • QM/MM Simulations: For the most accurate binding energy calculations, a hybrid QM/MM approach can be used. The ligand and the immediate active site residues are treated with QM, while the rest of the protein is treated with MM. This captures the quantum effects of the binding event while maintaining computational feasibility.[7][14]

Conclusion

The theoretical modeling of small molecule interactions is a powerful, multi-faceted discipline that is integral to modern drug discovery. This guide has outlined a rigorous, hierarchical workflow for investigating the binding of 1-Methyl-1H-indazole-3-carboxamide to its potential target, PAK1. By systematically progressing from ligand and receptor preparation to molecular docking and then validating the results with extensive molecular dynamics simulations, researchers can build a high-confidence model of the molecular recognition event. Each step in this process is designed as part of a self-validating system, where the output of one stage is critically assessed before proceeding to the next, more computationally intensive level. Incorporating advanced methods like MM/PBSA and understanding the appropriate application of quantum mechanics further refines these models, providing the detailed, actionable insights necessary to guide the rational design of next-generation therapeutics.

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A Technical Guide to Receptor Binding Affinity Studies of 1-Methyl-1H-indazole-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of the Indazole-3-Carboxamide Scaffold

The 1H-indazole-3-carboxamide core is a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents.[1] Its versatility is demonstrated by its presence in compounds ranging from FDA-approved kinase inhibitors used in oncology (e.g., Axitinib, Pazopanib) to potent, centrally-acting psychoactive substances.[1] Notably, this scaffold is a defining feature of a large and structurally diverse class of synthetic cannabinoid receptor agonists (SCRAs), such as AMB-FUBINACA and ADB-FUBINACA, which exhibit high affinity for cannabinoid receptors CB1 and CB2.[2][3][4][5][6] The substituents on the indazole ring and carboxamide nitrogen are pivotal in defining the compound's receptor affinity, selectivity, and functional activity.[1][7][8][9][10]

Given this structural significance, accurately quantifying the binding affinity of a novel compound like 1-Methyl-1H-indazole-3-carboxamide for its biological target(s) is the critical first step in its pharmacological characterization. This guide provides an in-depth exploration of the theoretical principles, experimental design rationale, and detailed protocols for conducting these essential receptor binding studies, with a primary focus on G-Protein Coupled Receptors (GPCRs) like the cannabinoid receptors.

Part I: Theoretical Foundations of Receptor-Ligand Interactions

The interaction between a ligand (the drug/compound) and its receptor is governed by the Law of Mass Action, which describes a reversible, bimolecular reaction where the ligand and receptor associate to form a complex.[11][12] The strength of this interaction is defined by several key parameters that we aim to determine experimentally.

  • Equilibrium Dissociation Constant (Kd): This is the fundamental measure of a ligand's affinity for a receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Kd is determined through saturation binding experiments.[11][13][14]

  • Maximum Receptor Density (Bmax): This represents the total concentration of receptor binding sites in the preparation (e.g., cell membranes).[13][14] It is also determined from saturation binding experiments and is typically expressed in fmol/mg of protein.

  • Half-Maximal Inhibitory Concentration (IC50): In a competitive binding assay, the IC50 is the concentration of an unlabeled test compound (e.g., 1-Methyl-1H-indazole-3-carboxamide) that displaces 50% of a specifically bound radioligand from the receptor.[15]

  • Inhibition Constant (Ki): The IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used. The Ki is a calculated value, derived from the IC50, that represents the affinity of the unlabeled competitor for the receptor, independent of these conditions.[16] It is calculated using the Cheng-Prusoff equation.[15][17]

The Imperative of Quantifying Non-Specific Binding (NSB)

A critical challenge in any binding assay is that ligands can bind to sites other than the intended receptor, such as the filter paper, assay plate plastic, or other proteins in the membrane preparation.[18][19] This phenomenon is known as non-specific binding (NSB).[20][21] NSB is typically low-affinity but high-capacity, meaning it increases linearly with the ligand concentration.[19] To obtain accurate results, it is essential to measure and subtract NSB from the total binding measured. This is achieved by running a parallel set of experiments in the presence of a high concentration of an unlabeled "cold" ligand that saturates the specific receptor sites, ensuring that any remaining radioligand binding is non-specific.[15][19]

Part II: Rational Experimental Design

The design of a robust binding assay requires careful consideration of each component. The choices made are not arbitrary; they are grounded in the biochemical principles of the system to ensure data integrity and reproducibility.

Assay Platform: The Filtration Method

While various platforms exist, the classic glass fiber filter-based filtration assay remains a gold standard for its high signal-to-background ratio and robustness. In this method, the binding reaction is allowed to reach equilibrium in solution. The reaction is then terminated by rapid vacuum filtration through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through. The radioactivity retained on the filter is then quantified.

Receptor Source: Heterologous Expression Systems

For precise characterization, the target receptor (e.g., human CB1) is typically expressed in a cell line that does not endogenously express it, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. This provides a high-density, homogenous population of the specific receptor, minimizing interference from other receptor subtypes. Cell membranes are prepared from these cells to be used in the assay.[17]

Radioligand Selection: A Critical Choice

The selection of the radiolabeled ligand is paramount. An ideal radioligand for a competitive assay should possess:

  • High Affinity (Low Kd): This allows for the use of low concentrations, which helps minimize NSB.

  • High Specificity: It should bind selectively to the target of interest.

  • Low Non-Specific Binding: The chemical properties of the ligand should not promote excessive binding to non-receptor materials.

  • High Specific Activity: This ensures a detectable signal with a small amount of ligand.

For the cannabinoid CB1 receptor, a commonly used and well-characterized radioligand is [³H]CP55,940 , a potent synthetic cannabinoid agonist.

Assay Buffer Composition: Optimizing the Milieu

The buffer is designed to create a stable physiological environment for the receptor-ligand interaction. A typical composition includes:

  • Buffer System (e.g., 50 mM Tris-HCl): To maintain a stable pH (typically 7.4).

  • Divalent Cations (e.g., 5 mM MgCl₂): Many GPCRs require specific ions for optimal conformation and ligand binding.

  • NSB Reducer (e.g., 0.1% - 1% Bovine Serum Albumin, BSA): BSA is a "sticky" protein that coats the surfaces of the assay plate and filters, thereby reducing the non-specific adsorption of the radioligand.[20]

Part III: Validated Experimental Protocols

The following protocols provide a step-by-step methodology for determining the binding affinity of 1-Methyl-1H-indazole-3-carboxamide. These protocols are designed as a self-validating system, beginning with the characterization of the radioligand (Saturation Assay) before moving to the characterization of the test compound (Competitive Assay).

Workflow Overview

The overall experimental process follows a logical sequence to ensure data quality.

Caption: General workflow for radioligand binding experiments.

Protocol 1: Saturation Binding Assay (Determination of Kd and Bmax)

Objective: To determine the affinity (Kd) and receptor density (Bmax) of the radioligand ([³H]CP55,940) for the target receptor (e.g., hCB1). This is essential for validating the assay system and providing the Kd value needed for the Cheng-Prusoff calculation in the competitive assay.[13][14][15][16]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5% BSA, pH 7.4.

  • Receptor Membranes: e.g., HEK293 cells expressing hCB1 receptors (10-20 µg protein/well).

  • Radioligand: [³H]CP55,940, diluted in assay buffer across a range of concentrations (e.g., 0.05 to 10 nM). A typical range would span 0.1x to 10x the expected Kd.[15]

  • "Cold" Ligand for NSB: A high concentration (e.g., 10 µM) of an unlabeled, structurally distinct competitor (e.g., WIN 55,212-2).

  • 96-well Plates & Glass Fiber Filters (e.g., GF/C, presoaked in 0.3% PEI).[17]

  • Scintillation Fluid & Counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for Total Binding (triplicate) and Non-Specific Binding (triplicate).

  • Total Binding Wells: Add 150 µL of receptor membranes, 50 µL of assay buffer, and 50 µL of the appropriate radioligand concentration.[17]

  • Non-Specific Binding (NSB) Wells: Add 150 µL of receptor membranes, 50 µL of the "cold" ligand (10 µM WIN 55,212-2), and 50 µL of the appropriate radioligand concentration.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[17]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[17]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) for each filter disc.

Protocol 2: Competitive Binding Assay (Determination of Ki)

Objective: To determine the binding affinity (Ki) of the unlabeled test compound (1-Methyl-1H-indazole-3-carboxamide) by measuring its ability to compete with a fixed concentration of the radioligand.

Materials:

  • Same as Protocol 1, plus:

  • Test Compound: 1-Methyl-1H-indazole-3-carboxamide, prepared in a serial dilution series (e.g., 11 concentrations from 0.1 nM to 10 µM).

  • Radioligand: [³H]CP55,940 at a single, fixed concentration, ideally at or below its Kd value determined in Protocol 1.[15][22]

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding (no test compound), Non-Specific Binding, and each concentration of the test compound. All wells should be run in triplicate.

  • Total Binding Wells: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand.

  • NSB Wells: Add 150 µL of membranes, 50 µL of "cold" ligand (10 µM WIN 55,212-2), and 50 µL of radioligand.

  • Competition Wells: Add 150 µL of membranes, 50 µL of the appropriate test compound dilution, and 50 µL of radioligand.[17]

  • Incubation, Filtration, and Counting: Proceed as described in steps 4-6 of Protocol 1.

Part IV: Data Analysis and Interpretation

Accurate analysis is crucial to extract meaningful affinity constants from the raw CPM data. Non-linear regression software (e.g., GraphPad Prism) is the standard for this analysis.[17][23]

1. Calculating Specific Binding: For both assays, the first step is to calculate the specific binding for each data point: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

2. Saturation Assay Analysis:

  • Plot Specific Binding against the concentration of the free radioligand.

  • Fit the data using a non-linear regression model for "one-site binding (hyperbola)".[15]

  • The output of this analysis will yield the Kd (in nM) and Bmax (in CPM, which can be converted to fmol/mg protein using the specific activity of the radioligand and the protein concentration).[13]

3. Competitive Assay Analysis:

  • Plot the specific binding as a percentage of the maximum specific binding (Total Binding) against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope".

  • This analysis will yield the IC50 value.

4. Calculating Ki from IC50: Use the Cheng-Prusoff equation to convert the experimentally determined IC50 to the Ki:[15]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] = the concentration of radioligand used in the assay.

  • Kd = the dissociation constant of the radioligand, as determined in Protocol 1.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

CompoundTargetRadioligandIC₅₀ (nM)Kᵢ (nM)
1-Methyl-1H-indazole-3-carboxamidehCB1[³H]CP55,94075.235.8
WIN 55,212-2 (Control)hCB1[³H]CP55,9404.82.3

Note: Data are hypothetical and for illustrative purposes only.

Part V: Mechanistic Context - Cannabinoid Receptor Signaling

Understanding the binding affinity is the first step. For a GPCR like the CB1 receptor, this binding event initiates a downstream signaling cascade. The 1-Methyl-1H-indazole-3-carboxamide, if it acts as an agonist like other members of its class, would trigger this pathway.

Caption: Canonical Gi/o-coupled signaling pathway for the CB1 receptor.

Activation of the CB1 receptor by an agonist leads to the dissociation of the heterotrimeric Gi/o protein.[9] The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] This reduction in cAMP has widespread effects on cellular function. The high potency and efficacy of many indazole-3-carboxamide SCRAs at this pathway are thought to contribute to their distinct and often severe physiological effects compared to classical cannabinoids.[2][7]

Conclusion

The methodologies detailed in this guide provide a robust framework for the precise determination of the receptor binding affinity of 1-Methyl-1H-indazole-3-carboxamide. By systematically conducting saturation and competitive binding assays, researchers can obtain reliable Kd, Bmax, and Ki values. This quantitative data is foundational, providing critical insights into the compound's potency and potential for on-target activity. These affinity parameters are indispensable for guiding further structure-activity relationship (SAR) studies, assessing selectivity against other receptors, and forming the basis for subsequent functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of 1-Methyl-1H-indazole-3-carboxamide, with the conventional numbering system for the indazole ring, is presented below. This numbering will be used consistently throughout this guide for the assignment of spectral signals.

Caption: Molecular structure of 1-Methyl-1H-indazole-3-carboxamide with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 1-Methyl-1H-indazole-3-carboxamide (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.

  • GC Separation (if applicable): The sample is injected into the GC, where it is vaporized and separated from any impurities on a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Ionization: The eluted compound enters the EI source, where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data
IonPredicted m/zRelative AbundanceInterpretation
[M]⁺˙175ModerateMolecular Ion
[M-NH₂]⁺159LowLoss of the amino radical from the carboxamide group.
[M-CONH₂]⁺131HighCleavage of the carboxamide group, forming the 1-methyl-1H-indazolyl cation. This is often a prominent peak in the spectra of indazole-3-carboxamides.[2][3]
[C₈H₇N₂]⁺131High1-methyl-1H-indazolyl cation.
[C₇H₅N]⁺˙103ModerateLoss of N₂ from the [C₈H₇N₂]⁺ fragment.
[C₆H₅]⁺77ModeratePhenyl cation resulting from further fragmentation.
Interpretation of the Mass Spectrum

The electron ionization mass spectrum of 1-Methyl-1H-indazole-3-carboxamide is expected to show a distinct molecular ion peak at an m/z of 175, corresponding to its molecular weight.[4] A key fragmentation pathway for indazole-3-carboxamides involves the cleavage of the C3-carbonyl bond, leading to the formation of a stable 1-methyl-1H-indazolyl cation at m/z 131.[2][3] This fragment is anticipated to be one of the most abundant ions in the spectrum, serving as a characteristic diagnostic peak. Further fragmentation of this ion can lead to the loss of a molecule of nitrogen (N₂) to give a fragment at m/z 103, and subsequent fragmentation can produce the phenyl cation at m/z 77. The loss of the amino group from the molecular ion to give a fragment at m/z 159 is also a possible, though likely less favorable, fragmentation pathway.

MS_Fragmentation M [M]⁺˙ m/z = 175 F159 [M-NH₂]⁺ m/z = 159 M->F159 - •NH₂ F131 [M-CONH₂]⁺ m/z = 131 M->F131 - •CONH₂ F103 [C₇H₅N]⁺˙ m/z = 103 F131->F103 - N₂ F77 [C₆H₅]⁺ m/z = 77 F103->F77 - C₂H₂

Caption: Predicted major fragmentation pathway of 1-Methyl-1H-indazole-3-carboxamide in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 1-Methyl-1H-indazole-3-carboxamide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR (Optional but Recommended): To aid in definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)Rationale
~8.15d1HH-4~8.4The proton at position 4 is deshielded by the adjacent nitrogen and the aromatic ring current. It appears as a doublet due to coupling with H-5.
~7.80d1HH-7~8.0The proton at position 7 is part of the benzene ring and appears as a doublet due to coupling with H-6.
~7.60-7.50m2HH-5, H-6-The protons at positions 5 and 6 are in the middle of the aromatic region and often appear as a complex multiplet due to mutual coupling.
~7.40br s1H-NH₂ (one proton)-The amide protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and temperature.
~7.20br s1H-NH₂ (one proton)-The second amide proton, which may have a slightly different chemical shift from the first.
~4.10s3HN-CH₃-The methyl group attached to the nitrogen is a singlet and appears in a region typical for N-methyl groups on heteroaromatic rings.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~163C=OThe carbonyl carbon of the amide group is expected in this downfield region.
~141C-7aA quaternary carbon in the indazole ring, part of the aromatic system.
~138C-3The carbon bearing the carboxamide group is deshielded.
~128C-5Aromatic methine carbon.
~127C-3aAnother quaternary carbon in the indazole ring.
~123C-6Aromatic methine carbon.
~122C-4Aromatic methine carbon, deshielded by the adjacent nitrogen.
~110C-7Aromatic methine carbon.
~35N-CH₃The carbon of the N-methyl group appears in the aliphatic region.
Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (δ 7.5-8.2 ppm) corresponding to the protons on the benzene portion of the indazole ring. The downfield-most aromatic signal is likely the H-4 proton, deshielded by the pyrazole ring. The N-methyl group should appear as a sharp singlet around 4.10 ppm. The two amide protons are expected to be broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum will display nine distinct signals. The amide carbonyl carbon will be the most downfield signal, around 163 ppm. The six aromatic carbons of the indazole ring will appear between 110 and 141 ppm, with the two quaternary carbons (C-3a and C-7a) typically having lower intensity. The N-methyl carbon will be the most upfield signal, at approximately 35 ppm.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.7 mL DMSO-d6 with TMS H1_NMR Acquire 1D ¹H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire 1D ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Fourier Transform, Phase and Baseline Correction TwoD_NMR->process assign Assign Signals and Interpret Spectra process->assign structure Confirm Molecular Structure assign->structure

Caption: General experimental workflow for NMR-based structural elucidation.

Conclusion

The spectroscopic characterization of 1-Methyl-1H-indazole-3-carboxamide through mass spectrometry and NMR spectroscopy provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted MS fragmentation pattern, with a key fragment at m/z 131, and the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, serve as a reliable fingerprint for the identification of this compound. The protocols and interpretive guidance provided in this document offer a robust framework for researchers and scientists working with this important chemical entity, ensuring data integrity and facilitating its application in drug discovery and development.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the In Vitro Profiling of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole-3-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This application note provides a comprehensive suite of in vitro experimental protocols designed to characterize the biochemical and cellular effects of a specific derivative, 1-Methyl-1H-indazole-3-carboxamide. Based on extensive analysis of the scaffold's known targets, we hypothesize that this compound may function as an inhibitor of critical enzymes in oncogenic pathways, such as Poly(ADP-ribose) Polymerase (PARP) and various protein kinases (e.g., PAK1).[1][2][3] The following protocols offer a systematic approach to evaluate this compound, from direct target engagement in biochemical assays to its phenotypic effects on cancer cell lines, including viability and DNA damage response.

Introduction: The Scientific Rationale

The indazole core is a cornerstone for the development of potent enzyme inhibitors.[1] A primary mechanism of interest is the inhibition of PARP, a family of enzymes central to DNA single-strand break repair.[4] In tumors with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of anticancer drugs.[5] Furthermore, the 1H-indazole-3-carboxamide structure has been shown to yield potent inhibitors of p21-activated kinase 1 (PAK1), a protein implicated in cell motility, survival, and proliferation, making it another high-value target in cancer research.[3]

This guide provides researchers with the necessary tools to:

  • Assess the direct inhibitory effect of 1-Methyl-1H-indazole-3-carboxamide on PARP1 enzymatic activity.

  • Quantify the compound's ability to "trap" PARP1 on DNA, a key mechanism for clinical efficacy.[6]

  • Determine its cytotoxic and cytostatic effects on cancer cells.

  • Measure the induction of DNA damage in a cellular context as a downstream marker of target engagement.

Compound Handling and Stock Preparation

Proper handling of the test compound is critical for reproducible results. The physicochemical properties of 1-Methyl-1H-indazole-3-carboxamide are summarized below.

PropertyValueSource
Molecular FormulaC₉H₉N₃O[7]
Molecular Weight175.19 g/mol [7]
Purity>98% (Recommended)-
AppearanceSolid (To be confirmed empirically)-
SolubilityTo be determined (likely soluble in DMSO)-

Protocol for 10 mM Stock Solution:

  • Calculation: To prepare a 10 mM solution, dissolve 1.752 mg of 1-Methyl-1H-indazole-3-carboxamide (assuming 100% purity) in 1 mL of anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium.

Expert Insight: Always include a vehicle control (e.g., DMSO) in every experiment at the same final concentration used for the highest dose of the compound. The final DMSO concentration in cell-based assays should ideally be below 0.5% (v/v) to avoid solvent-induced toxicity.[8]

Part 1: Biochemical Assays for Target Engagement

These assays are designed to measure the direct interaction of the compound with its purified enzyme target, providing critical data on potency and mechanism of action.

Protocol 1: PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the inhibition of PARP1's catalytic activity by measuring the amount of Poly(ADP-ribose) (PAR) synthesized.

Principle: Histone proteins are coated onto a 96-well plate. Recombinant human PARP1, in the presence of its substrate (biotinylated NAD+), will ADP-ribosylate the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[9][10] A reduction in signal indicates inhibition of PARP1 activity.

Workflow Diagram: PARP1 Inhibition Assay

cluster_prep Plate Preparation cluster_rxn Enzymatic Reaction cluster_detect Detection p1 Coat 96-well plate with Histone H1 p2 Wash & Block p1->p2 r1 Add PARP1 Enzyme p2->r1 r2 Add Test Compound (Varying Conc.) r1->r2 r3 Add Biotin-NAD+ r2->r3 r4 Incubate at RT r3->r4 d1 Wash r4->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add Chemiluminescent Substrate d3->d4 d5 Read Luminescence d4->d5

Caption: Workflow for the chemiluminescent PARP1 inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with 100 µL/well of histone H1 (10 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature (RT).

  • Compound Addition: Wash the plate 3 times with PBST. Add 50 µL of PARP assay buffer to each well. Add 2.5 µL of the test compound serially diluted in assay buffer (to achieve final concentrations from 1 nM to 10 µM). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Enzyme Reaction: Add 25 µL of recombinant PARP1 enzyme (e.g., 1 ng/µL) to all wells except the background control. Pre-incubate for 15 minutes at RT. Initiate the reaction by adding 25 µL of 4X Biotinylated-NAD+ solution.

  • Incubation: Incubate the plate for 60 minutes at RT on an orbital shaker.

  • Detection:

    • Wash the plate 5 times with PBST to remove unreacted NAD+.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 60 minutes at RT.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Subtract the background reading. Calculate percent inhibition relative to the positive control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: PARP1 Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 onto a DNA substrate, a distinct mechanism from simple catalytic inhibition.

Principle: The assay uses a fluorescently labeled DNA oligonucleotide duplex. In the absence of NAD+, PARP1 binds to this probe, forming a large, slow-tumbling complex that emits highly polarized light. Upon addition of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, leading to a low polarization signal. A "trapping" inhibitor will prevent this dissociation even in the presence of NAD+, thus maintaining a high polarization signal.[6]

Workflow Diagram: PARP Trapping Assay

cluster_wells Assay Plate Setup (384-well) start Prepare Master Mix: Fluorescent DNA Probe + Assay Buffer w_inhib Add Test Compound start->w_inhib w_ctrl Add Vehicle Control start->w_ctrl w_nad Add NAD+ w_inhib->w_nad w_ctrl->w_nad add_parp Add PARP1 Enzyme to all wells w_nad->add_parp incubate Incubate at RT (e.g., 60 min) add_parp->incubate read_fp Read Fluorescence Polarization incubate->read_fp

Caption: Homogeneous workflow for the PARP trapping FP assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the fluorescently labeled DNA oligonucleotide duplex and PARP assay buffer.

  • Plate Setup: In a black, low-volume 384-well plate, add reagents in the following order:

    • 10 µL of the master mix to all wells.

    • 2.5 µL of test compound dilutions or vehicle (DMSO).

    • 2.5 µL of NAD+ solution.

  • Reaction Initiation: Add 5 µL of diluted PARP1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at RT, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: An increase in the FP signal in the presence of the inhibitor (compared to the NAD+-only control) indicates PARP1 trapping. Quantify the dose-dependent increase to determine an EC₅₀ for trapping.

Part 2: Cellular Assays for Phenotypic Effects

These assays evaluate the effect of the compound on whole cells, providing insight into its biological efficacy, cytotoxicity, and on-target effects in a more complex system.

Protocol 3: Cell Viability Assessment (MTT Assay)

This is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[11] The amount of formazan, solubilized by DMSO, is directly proportional to the number of viable cells and is quantified by measuring absorbance.[11]

Scientist's Note on Cell Line Selection: To test for synthetic lethality, a hallmark of PARP inhibitors, it is crucial to use isogenic cell line pairs. For example, use a BRCA2-deficient cancer cell line (e.g., CAPAN-1) and a BRCA2-proficient line (e.g., BxPC-3), or a cell line where BRCA function has been genetically restored. The compound should show significantly greater potency in the DNA repair-deficient line.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[11]

  • Treatment: Prepare 2X concentrations of your compound's serial dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control medium) to the appropriate wells.

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Development: Incubate for 2-4 hours at 37°C, until intracellular purple crystals are visible under a microscope.[11][12]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[13]

  • Data Analysis: Calculate percent viability relative to the vehicle-treated control wells. Plot the results to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Protocol 4: Cellular DNA Damage Quantification (γH2AX Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks (DSBs), a key downstream consequence of PARP inhibition in replicating cells.

Principle: When DSBs occur, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX.[14] This modified histone accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified using a specific antibody and fluorescence microscopy.[14] An increase in γH2AX foci indicates an accumulation of unresolved DNA damage.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat cells with the test compound (e.g., at 1X, 5X, and 10X the IC₅₀ value) and a vehicle control for 24 hours.

  • Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at RT.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at RT.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 1 hour at RT to prevent non-specific antibody binding.

  • Primary Antibody: Incubate coverslips with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at RT, protected from light.

  • Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). At least 100 cells should be counted per condition.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical and biophysical methods for analysis of Poly (ADP-Ribose) Polymerase 1 and its interactions with chromatin. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]

  • PubMed. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Retrieved from [Link]

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  • PubMed. (2004). Activity assays for poly-ADP ribose polymerase. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Use of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 1-Methyl-1H-indazole-3-carboxamide in cell culture studies. The indazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as enzyme inhibitors.[1] This guide details the mechanism of action, provides protocols for preparation and application in cell culture, and outlines key considerations for experimental design. The information herein is intended to empower researchers to confidently and effectively integrate this compound into their in vitro studies.

Introduction to 1-Methyl-1H-indazole-3-carboxamide

1-Methyl-1H-indazole-3-carboxamide is a heterocyclic small molecule that belongs to the indazole class of compounds. The indazole ring system is a prominent feature in many biologically active molecules and approved pharmaceuticals, including kinase inhibitors used in oncology.[1] While 1-Methyl-1H-indazole-3-carboxamide itself is often a key intermediate in the synthesis of more complex molecules, the broader class of 1H-indazole-3-carboxamide derivatives has been extensively studied for its potent biological activities.[1][2] These derivatives have shown significant promise as inhibitors of various enzymes, making them valuable tools for investigating cellular signaling pathways and for the development of novel therapeutics.[3][4]

Mechanism of Action: Targeting Cellular Kinases

Derivatives of the 1H-indazole-3-carboxamide scaffold have been identified as potent inhibitors of several key cellular kinases, including p21-activated kinase 1 (PAK1) and Poly(ADP-ribose)polymerase (PARP).[3][4]

Inhibition of p21-activated kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that plays a critical role in cytoskeletal dynamics, cell motility, proliferation, and survival.[5] Aberrant activation of PAK1 is frequently observed in various cancers and is associated with tumor progression and metastasis.[3][6] 1H-indazole-3-carboxamide derivatives have been shown to be potent and selective inhibitors of PAK1.[3][6] By binding to the kinase domain, these inhibitors can block the downstream signaling cascade, leading to a reduction in tumor cell migration and invasion.[3] Specifically, some derivatives have been shown to suppress the migration and invasion of breast cancer cells (MDA-MB-231) by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT).[3]

PAK1_Inhibition cluster_0 Upstream Signals (e.g., Rac/Cdc42) cluster_1 PAK1 Signaling Cascade cluster_2 Cellular Response Upstream Growth Factors, Cytokines PAK1 p21-activated kinase 1 (PAK1) Upstream->PAK1 Activation Downstream Downstream Effectors (e.g., LIMK, Snail) PAK1->Downstream Phosphorylation Response Cell Migration, Invasion, Proliferation Downstream->Response Inhibitor 1-Methyl-1H-indazole-3-carboxamide (and derivatives) Inhibitor->PAK1 Inhibition

Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.

Inhibition of Poly(ADP-ribose)polymerase (PARP)

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs.[7][8] Several N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as potent PARP-1 inhibitors.[4]

Physicochemical Properties and Stock Solution Preparation

Accurate preparation of the compound is critical for reproducible results in cell culture experiments.

PropertyEstimated ValueSource/Basis
Molecular Formula C₉H₉N₃OPubChem[9]
Molecular Weight 175.19 g/mol PubChem[9]
Solubility Poor in waterGeneral characteristic of indazole derivatives[10]
Recommended Solvent Dimethyl sulfoxide (DMSO)Standard practice for similar compounds[10]
Stock Concentration 10-50 mM in DMSORecommended for in vitro assays[10]
Storage -20°C, protected from lightBest practice for small molecules[10]
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid 1-Methyl-1H-indazole-3-carboxamide to reach room temperature before opening to prevent moisture condensation.[10]

  • Weighing: Accurately weigh 1.75 mg of the compound.

  • Solubilization: Add 1 mL of anhydrous DMSO to the solid compound.[10]

  • Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution.[10]

  • Storage: Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C.[10]

Stock_Prep_Workflow Start Start: Solid Compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh 1.75 mg Equilibrate->Weigh Add_DMSO Add 1 mL Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C, Protected from Light Aliquot->Store End End: 10 mM Stock Solution Store->End

Caption: Workflow for preparing a 10 mM stock solution of 1-Methyl-1H-indazole-3-carboxamide.

Application in Cell Culture: A Step-by-Step Guide

The following protocol provides a general framework for treating cultured cells with 1-Methyl-1H-indazole-3-carboxamide. The optimal concentration and incubation time will depend on the cell type and the specific biological question being addressed.

Preparation of Working Solutions

It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced artifacts.[10]

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the 10 mM DMSO stock solution in your complete cell culture medium. For example, a 1:100 dilution will yield a 100 µM solution. This helps to prevent precipitation of the compound.[10]

  • Final Dilutions: Perform serial dilutions from the intermediate solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used in the experiment.[10]

General Protocol for Cell Treatment
  • Cell Seeding: Plate your cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Treatment Media: Prepare the final concentrations of 1-Methyl-1H-indazole-3-carboxamide and the vehicle control in fresh, pre-warmed complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the treatment media.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your desired downstream assays, such as cell viability assays, western blotting, or migration/invasion assays.

Recommended In Vitro Assays

Cell Viability/Cytotoxicity Assay

To determine the effect of 1-Methyl-1H-indazole-3-carboxamide on cell proliferation and viability, a dose-response study is recommended.

  • Assay: MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Concentration Range: A broad range of concentrations (e.g., 0.1 µM to 100 µM) is suggested for initial screening.

  • Endpoint: Measure cell viability at various time points (e.g., 24, 48, 72 hours) to determine the IC₅₀ (half-maximal inhibitory concentration).

Western Blot Analysis for Target Engagement

To confirm that 1-Methyl-1H-indazole-3-carboxamide is engaging its intended target (e.g., PAK1), western blotting can be used to assess the phosphorylation status of downstream substrates.

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein and its downstream effectors.

  • Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.

Cell Migration and Invasion Assays

Given the role of PAK1 in cell motility, assessing the effect of 1-Methyl-1H-indazole-3-carboxamide on cell migration and invasion is a key experiment.

  • Migration Assay (Wound Healing/Scratch Assay):

    • Create a "scratch" in a confluent monolayer of cells.

    • Treat the cells with the compound or vehicle control.

    • Monitor the closure of the scratch over time using microscopy.

  • Invasion Assay (Boyden Chamber Assay):

    • Seed cells in the upper chamber of a Matrigel-coated transwell insert.

    • Add the compound or vehicle control to both the upper and lower chambers.

    • Include a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

    • After incubation, quantify the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert.

Troubleshooting and Key Considerations

  • Compound Precipitation: If precipitation is observed upon dilution in aqueous media, consider preparing a higher concentration intermediate dilution in a co-solvent system or reducing the final concentration.

  • DMSO Toxicity: Ensure the final DMSO concentration is non-toxic to your specific cell line. A DMSO dose-response curve may be necessary.

  • Off-Target Effects: As with any small molecule inhibitor, be mindful of potential off-target effects. Consider using multiple cell lines and validating key findings with complementary approaches (e.g., genetic knockdown of the target).

  • Compound Stability: Prepare fresh working solutions for each experiment, as the stability of the compound in aqueous media may be limited.[10]

Conclusion

1-Methyl-1H-indazole-3-carboxamide and its derivatives represent a valuable class of compounds for investigating cellular signaling pathways, particularly those governed by kinases like PAK1. By following the protocols and considerations outlined in this guide, researchers can effectively utilize this compound to probe its biological functions and explore its therapeutic potential in various in vitro models.

References

  • Zhang, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21699713, 1-methyl-1H-indazole-3-carboxamide. Retrieved from [Link]

  • Mancini, F., et al. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(23), 8073-8082. Retrieved from [Link]

  • Raju, B., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(5), 134-143. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Retrieved from [Link]

  • Shaik, S. P., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(10), 1663. Retrieved from [Link]

  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Administration of 1-Methyl-1H-indazole-3-carboxamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective administration of 1-Methyl-1H-indazole-3-carboxamide in preclinical animal models. This document integrates established laboratory practices with the known biological context of indazole-3-carboxamide derivatives to ensure scientifically robust and reproducible outcomes.

Scientific Introduction and Rationale

1-Methyl-1H-indazole-3-carboxamide belongs to the indazole class of heterocyclic organic compounds. This structural scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets.[1] Derivatives of indazole-3-carboxamide have been investigated for a multitude of therapeutic applications, including as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in cancer progression.[1][2] Additionally, this chemical class is prominent in the landscape of synthetic cannabinoid receptor agonists, making it a compound of interest in both pharmaceutical and toxicological research.[3][4][5][6][7][8]

The N-methylation at the 1-position of the indazole ring is a critical structural feature that influences the compound's metabolic stability and interaction with target proteins. Understanding the correct handling, formulation, and administration of 1-Methyl-1H-indazole-3-carboxamide is paramount for generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data. This guide provides the foundational knowledge and detailed protocols to achieve this.

Mechanism of Action: Key Considerations

While the specific molecular target of 1-Methyl-1H-indazole-3-carboxamide may vary depending on the research context, the indazole-3-carboxamide scaffold is known to interact with enzymes like kinases and G-protein coupled receptors.[1] For instance, certain derivatives have shown potent inhibitory activity against PAK1.[2] It is crucial to have a hypothesized mechanism of action to design appropriate pharmacodynamic endpoint assays.

PAK1_Signaling_Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Cytoskeletal Reorganization Cytoskeletal Reorganization PAK1->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Metastasis Metastasis PAK1->Metastasis 1-Methyl-1H-indazole-3-carboxamide 1-Methyl-1H-indazole-3-carboxamide 1-Methyl-1H-indazole-3-carboxamide->PAK1

Caption: Potential inhibitory action on the PAK1 signaling pathway.

Preclinical Formulation and Vehicle Selection

The physicochemical properties of 1-Methyl-1H-indazole-3-carboxamide necessitate careful consideration for vehicle selection to ensure bioavailability and minimize vehicle-induced artifacts. Based on analogs, this compound is predicted to have poor aqueous solubility.

Physicochemical Properties (Estimated)
PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₉H₉N₃O-
Molecular Weight175.19 g/mol Calculated[9]
XLogP3~1.0 - 1.5Based on analogs in PubChem[10]
Hydrogen Bond Donors2Calculated[10]
Hydrogen Bond Acceptors2Calculated[10]
Boiling Point418.3±18.0 °CPredicted[4]
Recommended Vehicle Formulations

Given the predicted lipophilicity, a multi-component vehicle system is often required for parenteral administration. The following formulations are recommended starting points for range-finding studies.

Formulation ComponentPurposeExample ConcentrationNotes
DMSO Primary Solubilizing Agent5-10% (v/v)Use anhydrous DMSO. Keep final concentration as low as possible to avoid toxicity.[10]
PEG300/PEG400 Co-solvent30-40% (v/v)Helps maintain solubility upon dilution in an aqueous phase.
Tween 80 / Kolliphor EL Surfactant/Emulsifier1-5% (v/v)Improves stability and prevents precipitation in the bloodstream.
Saline (0.9% NaCl) or PBS Aqueous Diluentq.s. to 100%Use sterile, USP-grade solutions for injection.[11]

Protocol for Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80)

  • In a sterile container, add the required volume of 1-Methyl-1H-indazole-3-carboxamide.

  • Add 10% of the final volume of DMSO and vortex until the compound is fully dissolved. Gentle warming or sonication may be required.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween 80 and mix until the solution is homogeneous.

  • Slowly add the remaining volume of sterile saline or PBS, mixing continuously to prevent precipitation.

  • Visually inspect the final formulation for any particulates. The solution should be clear.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Administration Routes in Rodent Models

The choice of administration route profoundly impacts the pharmacokinetic profile of a compound. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[11]

Recommended Administration Parameters for Mice and Rats
RouteMouse VolumeRat VolumeNeedle GaugeKey Considerations
Intravenous (IV) < 0.2 mL< 0.5 mL27-30 GRapid onset, 100% bioavailability. Use lateral tail vein.[11][12][13]
Intraperitoneal (IP) < 2-3 mL< 5 mL25-27 GLarge surface area for absorption. Inject into the lower right abdominal quadrant.[11][14]
Subcutaneous (SC) < 2-3 mL< 5 mL25-27 GSlower, more sustained absorption. Inject into the loose skin over the back/scruff.[12][14]
Oral Gavage (PO) < 1-2 mL< 5-10 mL20-22 G (ball-tip)Subject to first-pass metabolism. Ensure proper technique to avoid lung entry.[13]

Detailed Experimental Protocols

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.[12]

Protocol: Intravenous (IV) Administration via Lateral Tail Vein (Mouse)
  • Animal Restraint: Place the mouse in a suitable restraint device, such as a plastic rodent restrainer, allowing access to the tail.[13]

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Preparation: Load the prepared formulation into a 1 mL syringe with a 27-30 G needle. Expel all air bubbles.

  • Injection: Swab the tail with an alcohol pad. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Administration: Inject the solution slowly. If successful, no blanching or swelling of the tail will be observed.[13]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[13]

Protocol: Intraperitoneal (IP) Administration (Mouse/Rat)
  • Animal Restraint: Manually restrain the animal, ensuring control of the head and body. For rats, a two-handed grip may be necessary.[14]

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, bladder, and other vital organs.[13][14]

  • Injection: Insert a 25-27 G needle at approximately a 30-45° angle.

  • Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated.

  • Administration: Inject the solution smoothly.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Observe for any signs of distress.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Compound Weighing Compound Weighing Vehicle Formulation Vehicle Formulation Compound Weighing->Vehicle Formulation Dose Calculation Dose Calculation Vehicle Formulation->Dose Calculation Animal Restraint Animal Restraint Dose Calculation->Animal Restraint Route Selection (IV, IP, SC, PO) Route Selection (IV, IP, SC, PO) Animal Restraint->Route Selection (IV, IP, SC, PO) Injection Injection Route Selection (IV, IP, SC, PO)->Injection Pharmacokinetic Sampling (Blood/Tissue) Pharmacokinetic Sampling (Blood/Tissue) Injection->Pharmacokinetic Sampling (Blood/Tissue) Pharmacodynamic Assessment Pharmacodynamic Assessment Injection->Pharmacodynamic Assessment Data Analysis Data Analysis Pharmacokinetic Sampling (Blood/Tissue)->Data Analysis Pharmacodynamic Assessment->Data Analysis

Caption: General workflow for in vivo administration and analysis.

Safety and Toxicological Considerations

Safety data for 1-Methyl-1H-indazole-3-carboxamide is limited, but hazard classifications for the parent compound (1H-Indazole-3-carboxamide) and the carboxylic acid precursor indicate potential for harm if swallowed, skin irritation, and serious eye irritation.[9][15][16]

  • Acute Toxicity: Harmful if swallowed (Category 4).[9][15]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][15][16]

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]

  • Animal Monitoring: After administration, closely monitor animals for any adverse clinical signs, such as changes in activity, breathing, or posture. A maximum tolerated dose (MTD) study is recommended for initial characterization.

Pharmacokinetic and Analytical Methods

To quantify the concentration of 1-Methyl-1H-indazole-3-carboxamide in biological matrices, robust analytical methods are essential.

Sample Collection
  • Blood/Plasma: Collect blood at predetermined time points via tail vein, submandibular, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Process for plasma by centrifuging at 2000-3000 x g for 10-15 minutes at 4°C.

  • Tissue: At the end of the study, collect tissues of interest, rinse with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen.

Bioanalytical Method

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples.[7]

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) are common methods to extract the analyte from plasma or tissue homogenates.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically used to separate the analyte from endogenous matrix components.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the sensitivity and selectivity required for accurate quantification.

Conclusion

The successful administration of 1-Methyl-1H-indazole-3-carboxamide in animal models hinges on a thorough understanding of its physicochemical properties, the selection of an appropriate vehicle, and the precise execution of administration protocols. By following the guidelines and detailed protocols outlined in this document, researchers can generate high-quality, reproducible data, thereby advancing our understanding of the biological effects of this important class of molecules.

References

  • Routes of Administration. (n.d.). In The Mouse in Biomedical Research. Retrieved from Google Search.

  • Guillermo, R. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771.[12]

  • IACUC Guideline. (2024, January). Routes and Volumes of Administration in Mice.[11]

  • N-methyl-1H-indazole-3-carboxamide | 946343-59-5. (n.d.). Benchchem.[1]

  • Methyl 1H-indazole-3-carboxylate | 43120-28-1. (n.d.). Biosynth.[3]

  • Guillermo, R. (2025, August 6). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments.[13]

  • Zhang, L., et al. (2018). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 157, 108-121.[2]

  • Aboul-Fotouh, S. (2020, February 20). Routes of Administration in Rats and Mice. YouTube.[14]

  • 1-Methyl-1H-indazole-3-carboxaMide. (n.d.). MySkinRecipes.[4]

  • Preclinical Pharmacokinetics and Animal Toxicology. (n.d.). University of Michigan College of Pharmacy.[17]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[18]

  • Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols. (n.d.). Benchchem.[10]

  • Corsi, G., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl 2), 91-97.[19]

  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2023, September 5).[15]

  • 1H-Indazole-3-carboxamide. (n.d.). PubChem.[16]

  • 1H-Imidazole, 1-ethenyl - Evaluation statement. (2022, January 14).[20]

  • 1-methyl-1H-indazole-3-carboxamide. (n.d.). PubChem.[9]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235.[5]

  • Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoids. Frontiers in Chemistry, 7, 343.[6]

  • Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 167-174.[7]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 379.[8]

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Application Notes & Protocols for the Bioanalytical Detection of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the sensitive and selective detection of 1-Methyl-1H-indazole-3-carboxamide and its putative metabolites in biological matrices. As the landscape of novel psychoactive substances (NPS) and pharmaceutical research evolves, robust analytical methods are paramount for forensic, clinical, and drug development applications. We present detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), recognized as the gold standard for its specificity and sensitivity. The methodologies described herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each procedural step to ensure data integrity and reproducibility.

Introduction and Analytical Rationale

1-Methyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole carboxamide class. This class is notable for including a wide range of synthetic cannabinoid receptor agonists (SCRAs), which pose significant challenges to forensic and clinical toxicology labs.[1] While 1-Methyl-1H-indazole-3-carboxamide itself may be an intermediate in the synthesis of more complex molecules, its structural similarity to controlled substances necessitates its accurate identification.[2][3] It is also used as a reference standard in analytical testing to validate detection methods for related compounds.[2]

The primary challenges in detecting this and similar compounds in biological samples (e.g., blood, urine, plasma) are threefold:

  • Low Concentrations: Parent compounds are often present at very low (sub-ng/mL) concentrations in matrices like blood and oral fluid.[1][4]

  • Complex Matrices: Biological samples contain a multitude of endogenous substances that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.

  • Extensive Metabolism: Like most xenobiotics, indazole carboxamides undergo significant phase I and phase II metabolism in the body. In urine, metabolites are often the only detectable markers of exposure, making their identification crucial.[1][4]

Therefore, the analytical approach must prioritize efficient sample cleanup to remove matrix interferences, pre-concentration of the analyte, and a highly selective detection technique. LC-MS/MS is the methodology of choice as it excels in all these areas.[5]

Physicochemical Properties

Understanding the compound's properties is foundational to developing effective extraction and chromatography methods.

PropertyValueSource
Molecular Formula C₉H₉N₃O[2]
Molecular Weight 175.19 g/mol [2]
Predicted Boiling Point 418.3 ± 18.0 °C[2]
Predicted Density 1.35 ± 0.1 g/cm³[2]
CAS Number 129137-93-5[2]

Metabolic Fate: The Key to Urine Analysis

For indazole-3-carboxamide synthetic cannabinoids, metabolism is extensive. The primary metabolic routes are Phase I oxidation (hydroxylation) at various positions on the molecule and Phase II conjugation, almost exclusively with glucuronic acid to increase water solubility for excretion.[1][6] Therefore, in urine samples, the parent compound is rarely found. Instead, hydroxylated metabolites and their glucuronide conjugates are the primary targets.

This has a critical implication for sample preparation: enzymatic hydrolysis using β-glucuronidase is a mandatory step for urine analysis to cleave the glucuronide conjugate and release the free metabolite for extraction and detection.[7]

Parent 1-Methyl-1H-indazole-3-carboxamide (Parent Compound) PhaseI Phase I Metabolism (Hydroxylation via CYP450) Parent->PhaseI Liver Metabolite Hydroxylated Metabolite PhaseI->Metabolite PhaseII Phase II Metabolism (Glucuronidation via UGTs) Metabolite->PhaseII Liver Conjugate Glucuronide Conjugate (Excreted in Urine) PhaseII->Conjugate

Caption: General metabolic pathway for indazole carboxamides.

Gold Standard Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity and selectivity for quantifying low-level analytes in complex biological matrices.[8] The workflow involves chromatographic separation of the target analyte from matrix components followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).

Principle of Operation
  • Chromatographic Separation: A reversed-phase C18 column separates compounds based on their hydrophobicity. A gradient of aqueous mobile phase (containing a modifier like formic acid to improve ionization) and organic mobile phase (methanol or acetonitrile) is used to elute the analytes.

  • Ionization: The column effluent is directed to an electrospray ionization (ESI) source, which generates charged gas-phase ions. For indazole carboxamides, ESI in positive ion mode is highly effective.

  • Tandem Mass Spectrometry (MS/MS):

    • Q1 (First Quadrupole): Isolates the protonated molecular ion ([M+H]⁺) of the target analyte, known as the "precursor ion."

    • q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon), creating characteristic "product ions."

    • Q3 (Third Quadrupole): One or more specific product ions are selected and monitored.

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, effectively filtering out background noise and providing excellent selectivity.

cluster_LC UHPLC System cluster_MS Tandem Mass Spectrometer Autosampler Autosampler (Sample Injection) Column C18 Column (Analyte Separation) Autosampler->Column ESI ESI Source (Ionization) Column->ESI Q1 Q1 (Precursor Ion Selection) ESI->Q1 q2 q2 (Collision-Induced Fragmentation) Q1->q2 Q3 Q3 (Product Ion Selection) q2->Q3 Detector Detector Q3->Detector Data Data System (Chromatogram) Detector->Data Signal

Caption: LC-MS/MS analytical workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for research and forensic use by qualified personnel. All work should be conducted in compliance with laboratory safety standards. The use of an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) is mandatory for accurate quantification.

Protocol 1: Extraction from Whole Blood/Plasma via Solid Phase Extraction (SPE)

This protocol is designed for the sensitive extraction of the parent compound from blood or plasma, where concentrations are expected to be low.

Materials:

  • Mixed-mode or C18 SPE cartridges (e.g., 30 mg, 1 mL)

  • SPE vacuum manifold

  • Centrifuge, vortex mixer

  • Nitrogen evaporator

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide.

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of whole blood or plasma into a 2 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 1 mL of 0.1% formic acid in water.

    • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove moderately polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of a 98:2 mixture of Dichloromethane/Ammonium Hydroxide or a suitable basic elution solvent into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Urine via Supported Liquid Extraction (SLE)

This protocol is optimized for detecting metabolites in urine and includes the critical enzymatic hydrolysis step. SLE offers a cleaner extract than traditional liquid-liquid extraction.[9][10]

Materials:

  • Supported Liquid Extraction (SLE) cartridges or 96-well plates

  • β-glucuronidase enzyme solution

  • Phosphate or acetate buffer (pH ~5.0)

  • Water bath or incubator

  • Reagents: Ethyl Acetate (LC-MS grade), Methanol (LC-MS grade).

Procedure:

  • Enzymatic Hydrolysis:

    • Pipette 500 µL of urine into a glass tube.

    • Add 50 µL of the internal standard working solution.

    • Add 250 µL of pH 5.0 phosphate buffer.

    • Add 25 µL of β-glucuronidase solution.

    • Vortex and incubate in a water bath at 55-60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Sample Loading (SLE):

    • Load the entire hydrolyzed sample onto the SLE sorbent.

    • Wait 5 minutes for the aqueous sample to fully adsorb onto the support material.[10]

  • Elution:

    • Add 1.5 mL of ethyl acetate to the cartridge and allow it to percolate via gravity into a clean collection tube.

    • Wait 5 minutes, then add a second 1.5 mL aliquot of ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_SPE Protocol 1: SPE (Blood/Plasma) cluster_SLE Protocol 2: SLE (Urine) s1 Pre-treat Sample (Acidify & Centrifuge) s3 Load Sample s1->s3 s2 Condition SPE Cartridge (Methanol -> Water) s2->s3 s4 Wash Cartridge (Aqueous & Weak Organic) s3->s4 s5 Elute Analyte (Strong Organic Solvent) s4->s5 s6 Evaporate & Reconstitute s5->s6 Analysis Analysis s6->Analysis LC-MS/MS u1 Hydrolyze Sample (β-glucuronidase @ 60°C) u2 Load Hydrolyzed Sample on SLE Sorbent u1->u2 u3 Wait 5 min u2->u3 u4 Elute Analyte (Water-immiscible Solvent) u3->u4 u5 Evaporate & Reconstitute u4->u5 u5->Analysis LC-MS/MS

Caption: Comparative sample preparation workflows.

LC-MS/MS Instrumental Parameters

The following table provides example starting parameters. These must be optimized for the specific instrument and analyte/metabolites being measured.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and is compatible with fast gradients.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common strong solvent for reversed-phase LC.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential matrix effects.
Ionization Mode ESI PositiveAmide and indazole nitrogens are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimized to maximize signal for the specific analyte.
Gas Temp 300 - 350 °CAids in desolvation of droplets in the ESI source.

Example LC Gradient:

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.5 | 5 |

Example MRM Transitions (Hypothetical): MRM transitions must be determined empirically by infusing a pure standard of the analyte.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1-Methyl-1H-indazole-3-carboxamide 176.1 145.1 (Quantifier) 15
176.1 118.1 (Qualifier) 25
Hydroxylated Metabolite 192.1 145.1 (Quantifier) 18
192.1 160.1 (Qualifier) 12

| Isotope-Labeled Internal Standard | 180.1 (e.g., +4 Da) | 149.1 | 15 |

Method Validation and Quality Control

Any developed method must be rigorously validated to ensure its reliability. Key parameters should be assessed according to established guidelines (e.g., FDA, SWGTOX).

Validation ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.99Demonstrates a proportional response to concentration.
Limit of Detection (LOD) Signal-to-Noise ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10; Precision ≤ 20%The lowest concentration that can be accurately and precisely quantified.
Accuracy (Bias) Within ±15% of nominal value (±20% at LOQ)Closeness of measured value to the true value.
Precision (CV) ≤ 15% (≤ 20% at LOQ)Repeatability of measurements (intra- and inter-day).
Matrix Effect Assessed by post-extraction spikeMeasures the impact of co-eluting matrix components on ionization.
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process.

Conclusion

The successful analysis of 1-Methyl-1H-indazole-3-carboxamide in biological samples hinges on a well-designed workflow that accounts for the compound's properties, metabolic fate, and the complexity of the biological matrix. The combination of an optimized sample preparation technique—SPE for blood or hydrolysis followed by SLE for urine—and the sensitivity and selectivity of LC-MS/MS provides a robust and defensible method. Rigorous method validation is the final, critical step to ensure that the data generated is accurate, precise, and fit for its intended purpose in a research or forensic setting.

References

  • Castaneto, M. S., Wohlfarth, A., Desrosiers, N. A., & Huestis, M. A. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Metabolism Reviews, 47(2), 124-175.
  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Analytical methods for the identification of synthetic cannabinoids in biological matrices.
  • Aldlgan, A. A., & Torrance, H. J. (2016). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Journal of Pharmaceutical and Biomedical Analysis, 129, 426-442.
  • MySkinRecipes. (n.d.). 1-Methyl-1H-indazole-3-carboxaMide. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • LabRulez. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Retrieved from [Link]

  • Lin, C. C., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-68. [Link]

  • Zhang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. [Link]

Sources

Quantitative Analysis of 1-Methyl-1H-indazole-3-carboxamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive and validated protocol for the quantification of 1-Methyl-1H-indazole-3-carboxamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive assay for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis. The protocol outlines a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. All validation parameters are defined in accordance with internationally recognized guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction: The Rationale for a Validated Assay

1-Methyl-1H-indazole-3-carboxamide is a chemical entity belonging to the indazole carboxamide class. Compounds within this class have been investigated for a range of biological activities, and some have emerged as synthetic cannabinoids or as intermediates in the synthesis of pharmacologically active molecules.[6][7][8][9] Accurate quantification of this analyte in biological matrices like human plasma is critical for elucidating its pharmacokinetic profile, understanding its metabolic fate, and assessing its potential physiological effects.

The molecular structure of 1-Methyl-1H-indazole-3-carboxamide, with its ionizable groups, makes it an ideal candidate for analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS). This technique offers unparalleled sensitivity and selectivity, which are essential for measuring low concentrations of analytes in complex biological samples.[8] A validated bioanalytical method is not merely a suggestion but a requirement for generating reliable data that can support regulatory submissions and critical research decisions.[1][2][3][4][5] This protocol is developed in alignment with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure trustworthiness and scientific validity.[1][2][3][4][5]

Analyte Properties:

PropertyValueSource
Molecular FormulaC₉H₉N₃OPubChem CID: 21699713[10]
Molecular Weight175.19 g/mol PubChem CID: 21699713[10]
Predicted XLogP30.8PubChem CID: 21699713[10]
Predicted Boiling Point418.3 ± 18.0 °CMySkinRecipes[11]

Experimental Design: A Self-Validating Workflow

The robustness of this quantitative method is built upon a sequence of optimized steps, from sample handling to data acquisition. The use of a stable isotope-labeled internal standard is a cornerstone of this protocol, as it compensates for variability in sample preparation and instrument response, thereby ensuring the accuracy of the results.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification & Validation Sample Plasma Sample (50 µL) IS Add Internal Standard (1-Methyl-d3-1H-indazole-3-carboxamide) Sample->IS PPT Protein Precipitation (Acetonitrile, 150 µL) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Ionization (ESI+) & Detection (Triple Quadrupole MS) LC->MS Data Data Acquisition (MRM) MS->Data Quant Peak Integration & Ratio Calculation (Analyte/IS) Data->Quant Calib Calibration Curve Generation Quant->Calib Validation Method Validation (Accuracy, Precision, etc.) Calib->Validation

Caption: High-level workflow for the quantification of 1-Methyl-1H-indazole-3-carboxamide.

Materials and Reagents

ReagentGradeSupplier
1-Methyl-1H-indazole-3-carboxamide≥98% Puritye.g., MySkinRecipes, PubChem CID: 21699713[10][11]
1-Methyl-d3-1H-indazole-3-carboxamideCustom SynthesisSee Note Below
AcetonitrileLC-MS GradeFisher Scientific or equivalent
MethanolLC-MS GradeFisher Scientific or equivalent
Formic AcidLC-MS GradeFisher Scientific or equivalent
WaterDeionized, >18 MΩ·cmMilli-Q system or equivalent
Human Plasma (K2-EDTA)Pooled, Drug-FreeBioIVT or equivalent

Internal Standard (IS) Note: A stable isotope-labeled internal standard, 1-Methyl-d3-1H-indazole-3-carboxamide, is recommended. A deuterated precursor, Methyl-d3 1-Methyl-d3-1H-indazole-3-carboxylate, is commercially available from suppliers like Pharmaffiliates and can be converted to the desired carboxamide.[1] This ensures the IS has nearly identical chemical properties and chromatographic behavior to the analyte, providing the most accurate quantification.

Step-by-Step Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methyl-1H-indazole-3-carboxamide in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methyl-d3-1H-indazole-3-carboxamide in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is used as the precipitating agent.

Protein Precipitation Protocol start Start: 50 µL Plasma Sample add_is Add 10 µL of IS Working Solution (100 ng/mL) start->add_is add_ppt Add 150 µL of cold Acetonitrile add_is->add_ppt vortex Vortex for 1 minute add_ppt->vortex centrifuge Centrifuge at 13,000 x g for 10 minutes vortex->centrifuge transfer Transfer 100 µL of supernatant to a new vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject end End inject->end

Caption: Step-by-step protein precipitation workflow.

  • Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution.

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 Reversed-Phase, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Parameters:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

The most abundant product ion for indazole-3-carboxamides typically results from the cleavage of the carboxamide bond, yielding the indazole acylium ion.[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Methyl-1H-indazole-3-carboxamide176.1145.120-25
1-Methyl-d3-1H-indazole-3-carboxamide (IS)179.1148.120-25

Note: Collision energies must be optimized for the specific instrument to achieve maximum signal intensity.

Method Validation: Ensuring Trustworthiness

The bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][4][5] The validation should adhere to the latest FDA and EMA guidelines and assess the following parameters:

Validation Parameters Summary:

ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.To ensure the method can differentiate the analyte from other matrix components.
Calibration Curve r² ≥ 0.99; 8-point curve; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).To establish the relationship between instrument response and concentration.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at four levels (LLOQ, LQC, MQC, HQC).To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect Matrix factor should be consistent across different lots of plasma; %CV ≤ 15%.To assess the impact of plasma components on the ionization of the analyte and IS.
Recovery Consistent and reproducible at LQC, MQC, and HQC levels.To evaluate the efficiency of the extraction process.
Stability Analyte stable in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).To define the acceptable conditions for sample handling and storage.

Conclusion

This application note details a robust and reliable LC-MS/MS protocol for the quantification of 1-Methyl-1H-indazole-3-carboxamide in human plasma. The method employs a simple protein precipitation sample preparation and is designed for high-throughput analysis. By incorporating a stable isotope-labeled internal standard and adhering to rigorous validation standards set by regulatory agencies, this protocol provides a trustworthy framework for obtaining high-quality bioanalytical data in both research and regulated environments.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • International Council for Harmonisation. ICH M10 on Bioanalytical Method Validation. (2022). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). [Link]

  • Pharmaffiliates. Methyl-d3 1-Methyl-d3-1H-indazole-3-carboxylate. [Link]

  • Amerigo Scientific. 2-Methyl-2H-indazole-3-carboxylic acid. [Link]

  • PubChem. 1-methyl-1H-indazole-3-carboxamide. [Link]

  • MySkinRecipes. 1-Methyl-1H-indazole-3-carboxaMide. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). [Link]

  • European Journal of Medicinal Chemistry. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). [Link]

  • ResearchGate. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. (2015). [Link]

  • PubMed Central. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). [Link]

  • Amazon S3. Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. (2023). [Link]

  • PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis and Purification of 1-Methyl-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indazole-3-carboxamide derivatives represent a privileged scaffold in modern medicinal chemistry, forming the structural core of compounds with significant therapeutic potential, including kinase inhibitors for oncology and potent 5-HT3 receptor antagonists like Granisetron for managing chemotherapy-induced nausea.[1][2] The versatility of this scaffold stems from the synthetic tractability of the indazole ring and the C3-carboxamide moiety, which allows for the systematic exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of the key synthetic and purification strategies, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind methodological choices. We present validated, field-proven protocols for the synthesis of the crucial 1-methyl-1H-indazole-3-carboxylic acid intermediate, subsequent amide coupling reactions, and robust purification techniques essential for obtaining high-purity final compounds for research and drug development.

Part 1: Synthesis of the Core Intermediate: 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

The synthesis of 1-MICA is the foundational step in accessing the target carboxamide derivatives. The primary challenge in this synthesis is controlling the regioselectivity of the N-methylation of the indazole ring. The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2), and methylation can lead to a mixture of 1-methyl and 2-methyl isomers.[1] While both isomers can possess biological activity, specific therapeutic targets often require a single, pure isomer. Therefore, achieving high selectivity for the N1 position is paramount for an efficient and scalable synthesis.

Causality of N1 vs. N2 Methylation

The regiochemical outcome of the N-alkylation of indazole is highly dependent on the reaction conditions. The formation of a dianion from indazole-3-carboxylic acid (ICA) is a key strategy to direct methylation specifically to the N1 position. In the presence of a strong base, the carboxylic acid proton is first removed, followed by the N1 proton. The resulting dianion's methylation with agents like dimethyl sulfate or iodomethane preferentially occurs at the N1 position.[3] A highly selective one-stage process has been developed using an alkali metal alkoxide or, more effectively, an alkaline earth metal oxide or alkoxide in a polar solvent.[1] This approach significantly minimizes the formation of the undesired N2-methyl isomer (2-MICA), simplifying downstream purification.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start Indazole-3-carboxylic Acid (ICA) Intermediate 1-Methyl-1H-indazole-3- carboxylic Acid (1-MICA) Start->Intermediate Selective N1-Methylation (e.g., (CH3)2SO4, Base) Coupling Amide Coupling Reaction Intermediate->Coupling Acid Activation Crude Crude 1-Methyl-1H-indazole-3- carboxamide Derivative Coupling->Crude Purification Purification Crude->Purification Final Pure Target Compound Purification->Final Amine Substituted Amine (R-NH2) Amine->Coupling

Caption: Overall workflow for the synthesis of 1-Methyl-1H-indazole-3-carboxamide derivatives.

Protocol 1: Highly Selective N1-Methylation of Indazole-3-carboxylic Acid

This protocol is adapted from a patented, highly selective process designed to maximize the yield of the desired N1-isomer.[1]

Materials:

  • Indazole-3-carboxylic acid (ICA)

  • Calcium methoxide (Ca(OMe)₂) or Barium oxide (BaO)

  • Methanol (technical grade)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Nitrogen (N₂) gas supply

  • Reaction flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Base Suspension: To the flask, add technical methanol (15 mL per 1 g of ICA). Add 2.0 molar equivalents of calcium methoxide.

  • Heating: Heat the suspension to reflux for 2 hours to ensure complete activation.

  • ICA Addition: Add indazole-3-carboxylic acid (1.0 molar equivalent) to the mixture and continue to heat under reflux for an additional 2 hours.

  • Methylation: Add a solution of dimethyl sulfate (2.0 molar equivalents) in methanol (2 mL per 1 g of ICA) dropwise to the refluxing mixture over 2 hours.

  • Reaction Completion: Continue refluxing for 24 hours. Monitor the reaction progress by HPLC to confirm the consumption of ICA and formation of 1-MICA (Typical HPLC results show >98% 1-MICA).[1]

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly add water (10 mL per 1 g of ICA). Adjust the pH to approximately 4 using concentrated hydrochloric acid. This will precipitate the 1-MICA product.

  • Isolation: Cool the mixture further in an ice bath. Collect the precipitate by filtration.

  • Washing & Drying: Wash the collected solid with a cold methanol-water mixture (3:7 v/v) and then with water to remove salts and impurities. Dry the solid in a vacuum oven at 50°C overnight.

Expected Outcome: This process typically yields pure 1-MICA (>99.8% by HPLC) with a chemical yield of 65-85%.[1]

Part 2: Amide Coupling to Form Carboxamide Derivatives

With the 1-MICA intermediate in hand, the next step is to form the amide bond with a desired primary or secondary amine. This is achieved through a coupling reaction where the carboxylic acid is first "activated" to make it more susceptible to nucleophilic attack by the amine.

Rationale for Coupling Reagent Selection

Standard amide coupling reagents are used to facilitate this transformation. A common and effective combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of 1-Hydroxybenzotriazole (HOBT).[4]

  • EDC.HCl: This is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBT: This additive reacts with the O-acylisourea intermediate to form an activated HOBT ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and racemization (if chiral centers are present) and reacts efficiently with the amine.

  • Base (e.g., Triethylamine, TEA): A non-nucleophilic base is required to neutralize the HCl salt of EDC and to deprotonate the amine hydrochloride salt if it is used as the starting material, liberating the free amine for the reaction.[4]

Other reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can also be used and are often more efficient, especially for sterically hindered amines or less nucleophilic anilines.[5]

Protocol 2: General Procedure for Amide Coupling

This protocol is a robust, general method applicable to a wide range of amine substrates.[4]

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

  • Substituted amine (primary or secondary)

  • EDC.HCl

  • HOBT

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10% Methanol in Chloroform (for extraction)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Initial Setup: In a clean, dry flask, dissolve 1-MICA (1.0 equiv) in anhydrous DMF.

  • Activator Addition: Add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and TEA (3.0 equiv) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired amine (1.0-1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Extraction: Extract the aqueous mixture with 10% methanol in chloroform (or another suitable solvent like ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 10% NaHCO₃ solution (to remove unreacted acid and HOBT) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Part 3: Purification and Characterization of Final Products

Purification is a critical final step to isolate the target compound from unreacted starting materials, coupling reagents, and any side products. The choice of purification method depends on the physical properties of the crude product (e.g., solid vs. oil) and the nature of the impurities.

Purification Strategy Decision Framework

Purification_Strategy Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Flash Column Chromatography IsSolid->ColumnChrom No / Oily CheckPurity1 Purity > 98%? Recrystallize->CheckPurity1 CheckPurity1->ColumnChrom No Done Pure Product CheckPurity1->Done Yes CheckPurity2 Purity > 98%? ColumnChrom->CheckPurity2 CheckPurity2->Done Yes PrepHPLC Consider Preparative HPLC CheckPurity2->PrepHPLC No / Isomers

Caption: Decision framework for selecting a suitable purification method.

Protocol 3: Purification by Flash Column Chromatography

This is the most common method for purifying these derivatives, offering excellent separation of non-polar and polar impurities.[4][6]

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • TLC plates

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show the product spot with an Rf value of ~0.3-0.4 and good separation from impurities. Common systems include gradients of ethyl acetate in hexanes or methanol in DCM.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent (e.g., 100% hexanes or DCM).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the column solvent ("wet loading"). Carefully apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 4: Purification by Recrystallization

For solid products, recrystallization can be a highly effective and scalable method to achieve high purity, especially for removing minor impurities.[7]

Materials:

  • Crude solid product

  • A suitable solvent or mixed-solvent system (e.g., isooctane, acetone/water, methanol/water)[7][8]

Procedure:

  • Solvent Screening: Find a solvent that dissolves the crude product when hot but in which it is sparingly soluble when cold. Mixed solvent systems are often effective for indazole derivatives.[7]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling is crucial for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Summary

Table 1: Comparison of N1-Methylation Conditions for ICA[1]

Base (equiv.)Methylating Agent (equiv.)SolventHPLC Purity (1-MICA)Notes
Calcium Methoxide (2.0)Dimethyl Sulfate (2.0)Methanol99.91%Highly selective, high purity after simple work-up.
Barium Oxide (2.0)Dimethyl Sulfate (2.0)1-Propanol99.28%Effective alternative base, good selectivity.
Sodium Hydride (1.1)Methyl Iodide (1.9)DMF~55% (as ester)Leads to ester formation and requires further hydrolysis.[8]
Potassium Carbonate (3.0)Iodomethane (3.0)Methanol98.87%A viable alternative, though may require longer reaction times.

Table 2: Examples of Synthesized 1H-Indazole-3-carboxamide Derivatives[4]

Amine Substrate (R-NH₂)Coupling ConditionsYield (%)Product Name
BenzylamineEDC, HOBT, TEA, DMF85N-benzyl-1H-indazole-3-carboxamide
2-Morpholinoethan-1-amineEDC, HOBT, TEA, DMF-N-(2-morpholinoethyl)-1H-indazole-3-carboxamide
2-(Pyrrolidin-1-yl)ethan-1-amineEDC, HOBT, TEA, DMF-N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide
4-MethylpiperazineEDC, HOBT, TEA, DMF-(1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone

Note: Table 2 is based on the synthesis of 1H-indazole-3-carboxamides; similar yields are expected for the 1-methyl analogues under identical conditions.

References

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1-Methyl-1H-indazole-3-carboxamide as a tool for studying cannabinoid receptors

The data generated for 1-Methyl-1H-indazole-3-carboxamide provides a baseline. Subsequent modifications—for instance, adding a pentyl chain at the N1 position (like in APINACA) or adding bulky groups to the carboxamide nitrogen—can be systematically evaluated using these protocols. [9][21]This iterative process of synthesis and testing is fundamental to discovering ligands with desired properties, such as high CB2 selectivity to avoid psychoactive effects. [22][23]

Part III: Overview of In Vivo Characterization

While this guide focuses on in vitro methods, the essential next step is in vivo validation. The "cannabinoid tetrad" is the classical animal model used to confirm that a compound has cannabimimetic effects in a living system, which are primarily mediated by the CB1 receptor. [18]

Tetrad Component Description
Hypothermia A dose-dependent decrease in core body temperature.
Analgesia A reduced response to a painful stimulus (e.g., in the tail-flick or hot-plate test).
Catalepsy A state of immobility, often measured with the bar test.

| Hypolocomotion | A dose-dependent reduction in spontaneous movement in an open field test. |

These tests confirm central CB1 receptor engagement and provide a holistic view of the compound's physiological effects. [7][19]

Conclusion

The 1-Methyl-1H-indazole-3-carboxamide scaffold is a valuable starting point for the exploration of novel cannabinoid receptor ligands. The suite of protocols detailed in this application note provides a robust, logical, and validated framework for the comprehensive in vitro characterization of such compounds. By systematically determining binding affinity, functional potency across distinct signaling pathways, and receptor selectivity, researchers can effectively build SAR models, identify promising lead candidates, and deepen our understanding of the complex pharmacology of the endocannabinoid system.

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Application Notes & Protocols for In Vivo Efficacy Studies of 1-Methyl-1H-indazole-3-carboxamide Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-indazole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile foundation for developing potent inhibitors against critical oncology targets.[1] Analogs of 1-Methyl-1H-indazole-3-carboxamide have shown significant promise as inhibitors of key signaling nodes in cancer progression, notably p21-activated kinase 1 (PAK1) and Poly (ADP-ribose) polymerase (PARP).[2][3] PAK1 is a crucial regulator of cytoskeletal dynamics, and its inhibition can suppress tumor cell migration and invasion.[3] PARP is a central enzyme in the DNA Damage Response (DDR) pathway; its inhibition is synthetically lethal in cancers with pre-existing DNA repair defects, such as those harboring BRCA1/2 mutations.[4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the design, execution, and interpretation of in vivo efficacy studies for this promising class of compounds. We delve into the scientific rationale behind model selection, provide detailed experimental protocols, and outline robust pharmacodynamic biomarker strategies to validate target engagement and build a compelling preclinical data package.

Scientific Rationale & Mechanistic Landscape

A profound understanding of the target biology is paramount to designing a meaningful in vivo study. The 1H-indazole-3-carboxamide scaffold's versatility means analogs may be optimized for distinct targets. The two most prominent mechanisms relevant to oncology are the inhibition of the DNA Damage Response (DDR) via PARP and the modulation of the cytoskeletal and proliferative signaling through PAK1.

Targeting the DNA Damage Response: PARP Inhibition

The DDR is a sophisticated network that maintains genomic integrity.[7] Many cancers exhibit deficiencies in this network, making them vulnerable to further disruption. PARP enzymes are critical for repairing DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs go unrepaired and accumulate, leading to the formation of highly toxic double-strand breaks (DSBs) during DNA replication.[5][6]

In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated or deficient BRCA proteins, the HR pathway is compromised. These cells become entirely dependent on error-prone repair mechanisms. The overwhelming burden of DSBs caused by PARP inhibition in an HR-deficient context leads to genomic catastrophe and selective cancer cell death—a concept known as synthetic lethality .[4][6]

cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) SSB Single-Strand Break PARP PARP SSB->PARP activates DSB Double-Strand Break SSB->DSB leads to (if unrepaired) PARPi PARP Inhibitor PARPi->PARP inhibits PARP->SSB repairs HR Homologous Recombination (BRCA1/2 Active) DSB->HR repaired by Repair DNA Repair & Cell Survival HR->Repair SSB2 Single-Strand Break PARP2 PARP SSB2->PARP2 activates DSB2 Double-Strand Break SSB2->DSB2 leads to PARPi2 PARP Inhibitor PARPi2->PARP2 inhibits HR_def Homologous Recombination (BRCA1/2 Inactive) DSB2->HR_def cannot be repaired by Apoptosis Cell Death (Synthetic Lethality) DSB2->Apoptosis

Figure 1: The principle of synthetic lethality with PARP inhibitors.

Targeting Tumor Progression: PAK1 Inhibition

P21-activated kinases (PAKs) are effectors for Rho family GTPases and are implicated in cell motility, survival, and proliferation. Aberrant activation of PAK1 is a feature of numerous cancers and is associated with a more aggressive, metastatic phenotype.[3] Research has identified 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.[2][3] By inhibiting PAK1, these compounds can potentially:

  • Suppress cancer cell migration and invasion.

  • Interfere with signaling pathways that drive proliferation.

  • Downregulate key markers of metastasis, such as Snail.[3]

Preclinical Model Selection: A Strategic Approach

The choice of animal model is a critical decision that directly impacts the translational relevance of the study.[8][9] No single model is perfect; the selection should be guided by the specific scientific question and the compound's proposed mechanism of action.

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[7]High reproducibility, cost-effective, rapid tumor growth. Ideal for initial efficacy and dose-response studies.[10]Lacks tumor heterogeneity and a functional immune system. May not fully represent human tumor microenvironment.[11]
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are implanted directly into immunodeficient mice.[9]Preserves the genetic and histological characteristics of the original tumor, offering higher clinical relevance.[7]More expensive, slower growth, higher variability between models. Requires a well-characterized PDX library.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., K-ras, p53).[12]Tumors develop in a natural, immunocompetent microenvironment, which is crucial for studying immunomodulatory effects.Technically complex, longer study timelines, potential for variable tumor onset.[13]
Syngeneic Models Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.Fully competent immune system, allowing for the study of combination therapies with immunotherapy. Cost-effective.[10]The tumor is of murine origin, which may not fully recapitulate the biology of human cancers.

Recommendation for 1-Methyl-1H-indazole-3-carboxamide Analogs:

  • For PARP Inhibitor Profile: Start with CDX models using well-characterized HR-deficient cell lines (e.g., MDA-MB-436, Capan-1).[14] Follow-up studies in BRCA-mutant PDX models can provide strong validation.

  • For PAK1 Inhibitor Profile: Utilize CDX models from aggressive, metastatic cancers (e.g., MDA-MB-231 for breast cancer) to assess impact on tumor growth.[3] Orthotopic models are highly recommended to evaluate effects on invasion and metastasis.

In Vivo Study Design & Workflow

A robust study design incorporates proper controls, dose selection, and clearly defined endpoints. The following workflow provides a comprehensive framework for a typical efficacy study.

cluster_workflow In Vivo Efficacy Study Workflow Model 1. Animal Model Selection (e.g., CDX, PDX) Acclimate 2. Animal Acclimation (1-2 weeks) Model->Acclimate Implant 3. Tumor Implantation (Subcutaneous or Orthotopic) Acclimate->Implant TumorDev 4. Tumor Growth Monitoring (Until ~100-200 mm³) Implant->TumorDev Random 5. Randomization & Grouping TumorDev->Random Dosing 6. Treatment Initiation (Vehicle, Test Article, Positive Control) Random->Dosing Monitor 7. Efficacy Monitoring (Tumor Volume, Body Weight) Dosing->Monitor PD 8. Pharmacodynamic Analysis (Satellite group tumor collection) Dosing->PD parallel Endpoint 9. Study Endpoint Reached (e.g., Tumor size limit, Day X) Monitor->Endpoint Analysis 10. Data Analysis & Reporting (TGI, Statistics, Survival) PD->Analysis Endpoint->Analysis

Figure 2: Standard workflow for preclinical in vivo efficacy studies.

Key Study Parameters
  • Dose Selection: A preliminary Maximum Tolerated Dose (MTD) study is essential to determine a safe and tolerable dose range for the efficacy study. Efficacy studies should include at least two dose levels plus a vehicle control.

  • Control Groups:

    • Vehicle Control: The formulation buffer without the active compound. This is the baseline for assessing anti-tumor activity.

    • Positive Control: A clinically relevant standard-of-care drug (e.g., Olaparib for a PARP inhibitor profile) validates the model's sensitivity and provides a benchmark for efficacy.[15]

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated as: TGI (%) = (1 - [ΔTumor Volume_Treated / ΔTumor Volume_Vehicle]) * 100.

    • Tumor Regression: Instances where the tumor volume decreases from its baseline measurement at the start of treatment.

  • Secondary Endpoints:

    • Body Weight: Monitored 2-3 times weekly as a general indicator of compound toxicity.[16]

    • Clinical Observations: Daily checks for signs of distress or adverse reactions.

    • Survival: In some models, particularly orthotopic or metastatic, survival can be a key endpoint.

Example Dosing Cohort Structure
Group Treatment Dose (mg/kg) Route Schedule
1Vehicle (e.g., 0.5% MC in H₂O)10 mL/kgPOQD x 21
2Analog Compound - Low Dose25POQD x 21
3Analog Compound - High Dose50POQD x 21
4Positive Control (e.g., Olaparib)50POQD x 21

Detailed Experimental Protocols

These protocols provide a standardized methodology. All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Protocol 4.1: Subcutaneous CDX Tumor Implantation
  • Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-436) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Wash cells twice with sterile, serum-free media or PBS. Resuspend the final cell pellet in an appropriate medium (e.g., 50:50 mix of PBS and Matrigel) at a concentration of 50-100 million cells/mL. Keep on ice.

  • Implantation: Anesthetize a 6-8 week old female immunodeficient mouse (e.g., NU/NU).

  • Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of the mouse using a 27-gauge needle.

  • Monitor animals for recovery from anesthesia.

Protocol 4.2: Compound Formulation and Oral Administration (Gavage)
  • Formulation: On each day of dosing, prepare a fresh suspension of the test analog in the selected vehicle (e.g., 0.5% Methylcellulose w/ 0.2% Tween-80 in sterile water).

  • Calculate the required concentration based on the mean body weight of the dosing group and the target dose in mg/kg. Assume a standard dosing volume of 10 mL/kg.

  • Ensure the formulation is homogenous by vortexing or sonicating before drawing each dose.

  • Administration: Gently restrain the mouse. Insert a 20-22 gauge ball-tipped gavage needle carefully into the esophagus.

  • Slowly dispense the calculated volume of the formulation.

  • Observe the mouse for a few moments post-dosing to ensure no adverse effects.

Protocol 4.3: Tumor Volume and Body Weight Monitoring
  • Frequency: Measure tumor dimensions and body weight 2-3 times per week.

  • Tumor Measurement: Using digital calipers, measure the length (L, longest dimension) and width (W, perpendicular dimension) of the tumor.

  • Calculation: Calculate tumor volume (mm³) using the modified ellipsoid formula: Volume = (L x W²) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment cohorts, ensuring the mean tumor volume is similar across all groups.

  • Data Recording: Record all measurements meticulously in a study logbook or electronic database.

Pharmacodynamic (PD) Biomarker Analysis

Demonstrating that a compound engages its target in the tumor is essential for validating the mechanism of action.[17] This requires dedicated satellite groups of animals to be euthanized at specific time points after the first and/or last dose for tumor collection.

  • Rationale: PD effects can be transient. A time-course experiment (e.g., 2, 8, 24 hours post-dose) is often necessary to capture peak target modulation.[17]

Protocol 5.1: Tumor Tissue Collection and Processing
  • Euthanize the animal from the satellite PD group at the predetermined time point post-dosing.

  • Immediately excise the tumor.

  • For immunohistochemistry (IHC) , fix one half of the tumor in 10% neutral buffered formalin for 24 hours, followed by transfer to 70% ethanol and paraffin embedding.

  • For western blot or other molecular assays , snap-freeze the other half of the tumor in liquid nitrogen and store at -80°C.

Recommended PD Biomarkers
  • For PARP Inhibition:

    • γH2AX (p-H2AX S139): A sensitive marker of DNA double-strand breaks. An increase in γH2AX foci in the tumor post-treatment indicates the accumulation of DNA damage.[14][17]

    • PAR (Poly ADP-ribose): A direct measure of PARP activity. A decrease in PAR levels indicates successful target inhibition.

  • For PAK1 Inhibition:

    • p-LIMK / p-Cofilin: Downstream substrates of PAK1 involved in cytoskeletal regulation. A decrease in phosphorylation indicates target engagement.

    • Snail: A transcription factor involved in epithelial-mesenchymal transition (EMT). A decrease in its expression can indicate anti-invasive activity.[3]

Data Analysis and Interpretation

The final step is to synthesize all collected data into a coherent story of the compound's in vivo activity.

  • Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides the primary visualization of anti-tumor efficacy.

  • Statistical Analysis: At the study endpoint, compare the final tumor volumes of the treated groups to the vehicle group using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered significant.

  • Toxicity Assessment: Plot the mean body weight change for each group over time. Significant body weight loss (>15-20%) is an indicator of toxicity.

  • Correlation: Correlate the observed TGI with the pharmacodynamic biomarker data. For example, demonstrating that the dose which causes 80% TGI also leads to a significant increase in γH2AX provides powerful evidence linking the anti-tumor effect to the proposed mechanism of action.

References

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Application Notes and Protocols for High-Throughput Screening of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous compounds targeting a wide array of biological targets. Its derivatives have shown potential as inhibitors of critical cellular kinases, modulators of G-protein coupled receptors (GPCRs), and other key proteins implicated in various disease states. This guide provides a comprehensive framework for the development of robust and reliable biochemical and cell-based assays for the high-throughput screening (HTS) of compound libraries against targets relevant to this scaffold. We present detailed, field-proven protocols for kinase inhibition, GPCR modulation, and cellular pathway analysis, complete with insights into experimental design, data interpretation, and quality control to empower researchers in drug discovery.

Introduction: The Therapeutic Potential of the Indazole-3-Carboxamide Scaffold

The indazole ring system is a cornerstone of many clinically successful drugs. The 1H-indazole-3-carboxamide core, in particular, has been identified as a highly versatile pharmacophore capable of interacting with diverse biological targets.[1] This structural motif is central to compounds developed as potent inhibitors of p21-activated kinase 1 (PAK1), Phosphoinositide 3-Kinase (PI3K), and as modulators of cannabinoid (CB1/CB2) and serotonin (5-HT3) receptors.[1][2][3] The therapeutic implications are vast, spanning oncology, neurodegenerative disorders, and inflammatory diseases.

The successful identification of novel, potent, and selective modulators based on the 1-methyl-1H-indazole-3-carboxamide scaffold hinges on the deployment of a well-designed screening cascade. This cascade must begin with high-throughput primary assays that are robust, scalable, and cost-effective, followed by more complex secondary and tertiary assays that provide deeper mechanistic insights. This document outlines a multi-pronged approach to assay development, targeting the most prominent protein families associated with this scaffold.

Assay Development Strategy: A Multi-Target Approach

Given the promiscuity of the indazole-3-carboxamide scaffold, a logical screening strategy involves developing a panel of assays targeting its known biological interactors. This parallel approach maximizes the potential for hit identification and provides early insights into a compound's selectivity profile.

G cluster_0 Primary Screening Funnel cluster_1 Assay Panel cluster_2 Hit Validation & Characterization Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays HTS Hit Identification Hit Identification Primary Assays->Hit Identification Kinase Assays (PAK1, PI3K) Kinase Assays (PAK1, PI3K) Primary Assays->Kinase Assays (PAK1, PI3K) GPCR Assays (CB1, 5-HT3) GPCR Assays (CB1, 5-HT3) Primary Assays->GPCR Assays (CB1, 5-HT3) Phenotypic Assays Phenotypic Assays Primary Assays->Phenotypic Assays Dose-Response Dose-Response Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Lead Compound Lead Compound Mechanism of Action->Lead Compound

Figure 1: High-Throughput Screening Cascade.

Biochemical Assays: Direct Target Interaction

Biochemical assays provide the most direct measure of a compound's interaction with a purified target protein, such as an enzyme or receptor. They are ideal for primary HTS campaigns due to their simplicity and robustness.

Kinase Inhibition Assays

Kinases are a major class of enzymes targeted in drug discovery. The aberrant activity of kinases like PAK1 and PI3K is a hallmark of many cancers.[1][2] Luminescence-based assays that quantify ADP production are a universal method for monitoring kinase activity.[4][5]

This protocol is designed to measure the activity of PAK1 by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[4][5]

Materials:

  • Recombinant human PAK1 kinase (e.g., CST #7633)[6][7]

  • PAK1 substrate peptide (e.g., a biotinylated peptide recognized by PAK1)[6][7]

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[4]

  • Kinase Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)[6]

  • ATP, Ultra-Pure (Promega)

  • 1-Methyl-1H-indazole-3-carboxamide derivatives dissolved in DMSO

  • White, opaque 384-well assay plates (low volume)

Procedure:

  • Compound Plating: Dispense 1 µL of test compound dilutions or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme/Substrate Mix Addition: Prepare a 2X kinase/substrate mix in Kinase Buffer. Add 2 µL of this mix to each well.

    • Scientist's Note: The optimal enzyme and substrate concentrations should be determined empirically to achieve a linear reaction rate and a robust signal window.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Buffer. Add 2 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme to sensitively detect ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubation: Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

  • Signal Stabilization: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5][9]

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Parameter Condition Rationale
Plate Type White, Opaque 384-wellMaximizes luminescent signal and prevents well-to-well crosstalk.
Final Volume 20 µLSuitable for HTS and conserves reagents.[9]
Controls Positive (No inhibitor, 100% activity)Defines the assay window for Z' calculation.
Negative (No enzyme, 0% activity)
ATP Concentration Near Km of PAK1Ensures sensitivity for detecting ATP-competitive inhibitors.
GPCR Binding Assays

The indazole-3-carboxamide scaffold is also found in potent synthetic cannabinoids that act as agonists at CB1 and CB2 receptors.[1] A radioligand binding assay is a classic and robust method to determine the affinity of a test compound for a receptor.

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor, typically in membrane preparations from cells overexpressing the receptor.

Materials:

  • Membrane preparation from HEK293 cells stably expressing human CB1 receptor.[10]

  • [³H]CP55,940 (radiolabeled CB1 agonist)

  • Unlabeled CP55,940 (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Test compounds in DMSO

  • GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation vials and scintillation cocktail

  • Vacuum filtration manifold

Procedure:

  • Reaction Setup: In polypropylene tubes or a 96-well deep-well plate, combine:

    • Binding Buffer

    • Test compound at various concentrations (or vehicle for total binding).

    • Unlabeled CP55,940 (1 µM final concentration) for non-specific binding (NSB) wells.[11]

    • Membrane preparation (protein amount to be optimized).

  • Pre-incubation: Pre-incubate for 15 minutes at 37°C.[12]

  • Radioligand Addition: Add [³H]CP55,940 to a final concentration approximately equal to its Kd for the CB1 receptor.

  • Binding Incubation: Incubate for 60-90 minutes at 37°C.[11][12]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., Binding Buffer without BSA).[11]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis: Specific binding is calculated as Total Binding - Non-specific Binding. The data for test compounds are expressed as a percentage of specific binding inhibition. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays: Probing Cellular Function

Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, providing information on cell permeability, cytotoxicity, and on-target engagement within an intact cellular environment.[13][14]

PI3K/AKT Pathway Engagement Assay

The PI3K/AKT pathway is a crucial signaling node for cell growth and survival, and its aberrant activation is common in cancer.[14] A compound's ability to inhibit this pathway can be measured by quantifying the phosphorylation of downstream targets like AKT.

Figure 2: PI3K/AKT Signaling Pathway Inhibition.

This protocol describes a sandwich ELISA to quantify phosphorylated AKT at serine 473 in cell lysates, providing a direct readout of upstream PI3K/AKT pathway activity.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • Growth factor (e.g., IGF-1) for pathway stimulation (if needed)

  • Phospho-AKT (S473) ELISA Kit (e.g., RayBiotech, Invitrogen, Sigma-Aldrich)[15][16][17]

  • Cell lysis buffer (provided in kit or 1X RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Clear 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that achieves 80-90% confluency after 24 hours.

  • Serum Starvation (Optional): To reduce basal pathway activity, serum-starve cells for 4-6 hours prior to treatment.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K/AKT pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include unstimulated controls.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 15 minutes.

  • Lysate Clarification: Centrifuge the plate at 4°C to pellet cell debris.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • ELISA Protocol: a. Add equal amounts of total protein from each lysate to the wells of the anti-pan-Akt coated ELISA plate provided in the kit. b. Incubate for 2.5 hours at room temperature to allow capture of total AKT protein. c. Wash the wells, then add the primary antibody (anti-phospho-AKT S473). Incubate for 1 hour.[15] d. Wash, then add the HRP-conjugated secondary antibody. Incubate for 1 hour.[15] e. Wash, then add TMB substrate. Incubate for 30 minutes in the dark.[15] f. Stop the reaction with the provided Stop Solution and read the absorbance at 450 nm.[15]

Phenotypic Assays

Phenotypic screens measure the effect of a compound on a complex cellular process, such as viability or migration, without a priori knowledge of the specific target.

This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[18][19] It is a rapid and robust method for assessing a compound's general cytotoxic or cytostatic effects.

Materials:

  • Adherent or suspension cell line of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7570)[18]

  • White, opaque-walled 96- or 384-well plates

  • Test compounds in DMSO

Procedure:

  • Cell Plating: Seed cells at an optimized density in a white-walled multiwell plate.

  • Compound Treatment: Add serially diluted compounds to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[20]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[20]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Read luminescence on a plate reader. The signal is proportional to the number of viable, metabolically active cells.

This assay assesses the effect of compounds on collective cell migration, a key process in cancer metastasis.[21] Adapting this assay to a 384-well format allows for HTS.[22][23]

Materials:

  • Adherent cell line that forms a confluent monolayer (e.g., MDA-MB-231 for cancer studies)

  • 384-well imaging plates (e.g., black-walled, clear bottom)

  • A 96- or 384-pin tool for creating uniform scratches

  • Automated fluorescence microscope or high-content imager

  • Nuclear stain (e.g., Hoechst 33342) and/or actin stain (e.g., Phalloidin-iFluor 488)

  • Mitomycin C (to inhibit cell proliferation, optional)

Procedure:

  • Cell Plating: Seed cells to form a confluent monolayer within 24-48 hours.

  • Inhibit Proliferation (Optional): Treat cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours to ensure that wound closure is due to migration, not cell division.[24]

  • Compound Treatment: Pre-treat the monolayer with test compounds for 1-2 hours.

  • Create Wound: Use a multi-pin tool to create a uniform scratch in the center of each well.[22][23]

  • Wash and Re-treat: Gently wash wells with PBS to remove dislodged cells, then add fresh medium containing the test compounds.

  • Time-Lapse Imaging: Place the plate in an automated microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images of the wounds at time 0 and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Image Analysis: Use image analysis software to automatically measure the area of the cell-free gap at each time point.

  • Data Analysis: Calculate the rate of wound closure (% closure relative to time 0) for each well. Compare the rates in compound-treated wells to vehicle-treated controls.

Data Analysis and Quality Control

The reliability of HTS data is paramount. The Z-factor (Z') is a statistical parameter used to evaluate the quality of an assay by measuring the separation between positive and negative controls.[25]

Z' Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z' Value Assay Quality Interpretation
> 0.5ExcellentA large separation between control signals with low data variability. Ideal for HTS.[13][26]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended to improve performance.[13][26]
< 0PoorSignificant overlap between control populations. The assay is not suitable for screening.[26]

For every HTS plate, the Z'-factor should be calculated to ensure the validity of the data from that plate. A Z' > 0.5 is the generally accepted standard for a high-quality screening assay.[13]

Conclusion

The 1-methyl-1H-indazole-3-carboxamide scaffold represents a promising starting point for the discovery of novel therapeutics. The successful identification of lead compounds from this chemical class requires a strategic and rigorous approach to assay development and screening. The protocols detailed in this guide provide a robust foundation for interrogating the most relevant biological targets associated with this scaffold. By employing a combination of direct-target biochemical assays and physiologically relevant cell-based screens, and by adhering to strict quality control measures like the Z'-factor, researchers can confidently identify and validate hits, accelerating the journey from initial screen to lead optimization.

References

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Application Notes & Protocols: Safe Handling and Disposal of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-Methyl-1H-indazole-3-carboxamide (CAS No. 129137-93-5). As a compound utilized in research and development, its specific hazard profile necessitates rigorous adherence to safety protocols to mitigate risks to personnel and the environment. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

1-Methyl-1H-indazole-3-carboxamide is a solid organic compound with a defined set of health hazards. A thorough risk assessment is the foundational step for safe utilization. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1]

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed! (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation! (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation! (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation! (Exclamation Mark)
Data sourced from PubChem LCSS Datasheet.[1]

1.2. Causality and Routes of Exposure

  • Oral Toxicity: Accidental ingestion can lead to harmful systemic effects. This is primarily a risk in environments where good laboratory practices, such as prohibiting eating or drinking, are not strictly followed.[2][3]

  • Dermal and Eye Irritation: The chemical nature of the compound allows it to disrupt the cellular integrity of skin and eye tissues upon direct contact, leading to inflammation and irritation.[1] Fine particulates can easily become airborne and contact the eyes.

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract.[1][4]

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls are implemented before relying on PPE. This proactive approach is a self-validating system to minimize exposure potential.

2.1. Engineering Controls

  • Primary Control: All handling of 1-Methyl-1H-indazole-3-carboxamide powder must be conducted within a certified chemical fume hood. The fume hood provides critical containment and ventilation, pulling airborne particles away from the operator's breathing zone.

  • Secondary Control: The laboratory should be equipped with adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[3][5]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 1-Methyl-1H-indazole-3-carboxamide Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE label_least Least Effective label_most Most Effective Emergency_Response_Flowchart Start Incident Occurs (Spill or Exposure) Decision_Type Spill or Personal Exposure? Start->Decision_Type Spill Spill Decision_Type->Spill Spill Exposure Personal Exposure Decision_Type->Exposure Exposure Decision_Spill_Size Small & Contained? Spill->Decision_Spill_Size Spill_Small Clean up per protocol (Section 4.1) Decision_Spill_Size->Spill_Small Yes Spill_Large Evacuate Area Contact EHS Decision_Spill_Size->Spill_Large No Report Report Incident to Supervisor/EHS Spill_Small->Report Spill_Large->Report Administer_First_Aid Administer First Aid (Section 4.2) Exposure->Administer_First_Aid Seek_Medical Seek Medical Attention Administer_First_Aid->Seek_Medical Seek_Medical->Report Waste_Disposal_Workflow cluster_0 Waste Disposal Workflow Generate Generate Waste (Solid or Liquid) Segregate Segregate Waste Streams Generate->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Schedule Pickup with EHS Store->Pickup Dispose Final Disposal by Licensed Vendor Pickup->Dispose

Caption: Step-by-step waste disposal workflow.

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  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved January 15, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-1H-indazole-3-carboxamide is a heterocyclic compound featuring the indazole scaffold, a structure recognized for its versatile interaction with diverse biological targets.[1] Its utility in preclinical research, particularly in enzyme inhibition studies and as a building block for pharmacologically active molecules, is well-established.[1][2] However, a significant bottleneck for researchers is its characteristically low aqueous solubility, which can complicate the design and reproducibility of in vitro and in vivo experiments.

This guide provides a comprehensive, step-by-step framework for systematically improving the solubility of 1-Methyl-1H-indazole-3-carboxamide. We will move from fundamental principles to advanced troubleshooting, ensuring you can prepare stable, homogenous solutions suitable for your experimental needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of 1-Methyl-1H-indazole-3-carboxamide?

A: For initial stock preparation, water-miscible polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylacetamide (DMA) are excellent starting points due to their strong solubilizing capacity for a wide range of organic molecules, including those with heterocyclic structures.[3] A related compound, 1-Methyl-1H-indazole-3-carboxylic acid, is known to be soluble in DMSO at concentrations of at least 100 mg/mL.[4] While the carboxamide's solubility may differ, DMSO remains the most logical initial choice.

Q2: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

A: This is a common phenomenon known as solvent-shift precipitation. The compound is highly soluble in the 100% organic stock solvent but becomes insoluble when the solvent polarity dramatically increases upon dilution into an aqueous medium. To prevent this, you can:

  • Decrease the final concentration: The simplest solution may be to work at a lower final concentration of the compound.

  • Incorporate a co-solvent: Keep a certain percentage of an organic solvent (like ethanol or propylene glycol) in your final aqueous solution to maintain solubility.[]

  • Use surfactants: Add a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to the aqueous medium before adding your compound's stock solution. Surfactants form micelles that can encapsulate the drug, preventing precipitation.[6][7]

  • Adjust the pH: As described below, lowering the pH of your aqueous buffer can significantly improve solubility.

Q3: Can I use pH adjustment to improve the solubility of 1-Methyl-1H-indazole-3-carboxamide?

A: Yes, this is a highly effective strategy. The parent indazole ring system is amphoteric, with a pKa of ~1.04 for protonation of the pyrazole ring.[8] This indicates that the molecule is a weak base. By lowering the pH of the aqueous solvent to below its pKa, the nitrogen atoms in the indazole ring become protonated. This positive charge increases the molecule's polarity, thereby enhancing its solubility in aqueous media.[9][10] Preparing your buffer at a pH of 4-5 is a good starting point for experimentation.

Q4: What are the primary safety concerns when handling this compound?

A: According to its GHS classifications, 1-Methyl-1H-indazole-3-carboxamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11] Therefore, it is imperative to handle this compound in a well-ventilated area (preferably a chemical fume hood) and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Part 2: Troubleshooting Guide: A Systematic Workflow for Solubilization

For many researchers, achieving a stable solution is a process of empirical testing. The following workflow provides a logical progression from simple to more complex methods to identify the optimal solubilization strategy for your specific experimental context.

Solubility_Workflow cluster_start Initial State cluster_stock Step 1: Stock Solution cluster_dilution Step 2: Aqueous Dilution cluster_solutions Step 3: Troubleshooting Strategies start Undissolved Compound stock_prep Prepare 10-50 mM Stock in 100% DMSO or DMA start->stock_prep dilution Dilute stock into aqueous buffer/medium stock_prep->dilution precipitate Precipitation Observed? dilution->precipitate cosolvent Method A: Co-Solvent System precipitate->cosolvent ph_adjust Method B: pH Adjustment precipitate->ph_adjust Yes surfactant Method C: Surfactant Addition precipitate->surfactant success Success: Stable Solution Achieved precipitate->success  No cosolvent->success ph_adjust->success surfactant->success

Caption: A decision workflow for solubilizing 1-Methyl-1H-indazole-3-carboxamide.

Part 3: Data Tables & In-Depth Protocols
Data Presentation

Table 1: Physicochemical Properties of 1-Methyl-1H-indazole-3-carboxamide

Property Value Source
Molecular Formula C₉H₉N₃O [11]
Molecular Weight 175.19 g/mol [11]
Predicted LogP 0.8 [11]
Predicted Boiling Point 418.3 ± 18.0 °C [13]

| Predicted Density | 1.35 ± 0.1 g/cm³ |[13] |

Table 2: Recommended Solvents and Excipients for Formulation

Class Agent Typical Starting Conc. Mechanism of Action Pros & Cons
Primary Solvent DMSO 10-50 mM (Stock) Polar aprotic solvent Pro: High solubilizing power. Con: Can be toxic to some cell lines at >0.5% (v/v).
Co-solvent Ethanol 1-10% (Final) Reduces solvent polarity Pro: Biocompatible, volatile. Con: Can affect protein structure at high concentrations.
Co-solvent PEG 400 5-20% (Final) Reduces solvent polarity Pro: Low toxicity, widely used in formulations. Con: Viscous, can be challenging to handle.
pH Modifier Citric Acid To pH 4.0-5.5 Protonates indazole ring Pro: Highly effective, biocompatible. Con: May not be suitable for pH-sensitive assays.

| Surfactant | Tween 80 | 0.01-0.1% (Final) | Micellar solubilization | Pro: Effective at low concentrations. Con: Can interfere with some biological assays. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1.75 mg of 1-Methyl-1H-indazole-3-carboxamide.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until all solid material is dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage (-80°C), aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent System This protocol aims to determine the maximum amount of aqueous buffer that can be added to a stock solution before precipitation occurs.

  • Prepare a dilution series: In a 96-well plate or microcentrifuge tubes, prepare a series of solvent mixtures. For example, start with 90 µL of aqueous buffer and add 10 µL of DMSO (10% DMSO). In the next well, use 80 µL of buffer and 20 µL of DMSO (20% DMSO), and so on.

  • Add Compound: To each solvent mixture, add a fixed amount of your 10 mM stock solution to achieve your desired final concentration.

  • Observe: Mix and let the solutions stand at room temperature for at least 30 minutes.

  • Analyze: Visually inspect for any signs of precipitation or cloudiness. The highest percentage of aqueous buffer that results in a clear solution is your optimal co-solvent mixture for that concentration.

Protocol 3: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate or acetate buffers) at various pH values, such as pH 4.0, 5.0, 6.0, and 7.4.

  • Add Compound: Add a small, pre-weighed amount of solid 1-Methyl-1H-indazole-3-carboxamide to a fixed volume of each buffer (e.g., 1 mg in 1 mL).

  • Equilibrate: Agitate the samples at room temperature for 2-4 hours to allow them to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (>10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. This will reveal the pH at which solubility is maximized.

Part 4: Scientific Principles Explained
The Power of Co-solvency

Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. This network makes it energetically unfavorable to create a cavity for a non-polar solute. Co-solvents are water-miscible organic solvents that work by disrupting this hydrogen-bonding network.[][14] This effectively reduces the overall polarity of the solvent system, lowering the interfacial tension between the solvent and the hydrophobic compound, which leads to a significant increase in solubility.[15]

Caption: Co-solvents disrupt water's H-bond network, reducing polarity to dissolve drugs.

References
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, National Institutes of Health. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. Maybridge.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central. [Link]

  • SAFETY D
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

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Technical Support Center: Optimizing In Vivo Dosage of Novel 1-Methyl-1H-indazole-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with novel small molecule inhibitors based on the 1-Methyl-1H-indazole-3-carboxamide scaffold. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you successfully design and execute in vivo dosage optimization studies. For the purpose of this guide, we will refer to a representative molecule from this class as IMC-1 , a hypothetical inhibitor of a key oncogenic kinase.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for planning your first in vivo experiments with a novel indazole carboxamide derivative.

Q1: What are the first critical steps before I can even begin my in vivo dosing study?

A1: Before any animal is dosed, a robust preclinical data package is essential. The goal is to build a profile of your molecule to make informed decisions, not to take shots in the dark.

  • In Vitro Potency: You must have a clear understanding of the compound's potency (e.g., IC50 or EC50) in relevant cell-based assays. For our hypothetical IMC-1, an in vitro kinase assay and a cell proliferation assay are the bare minimum.[1] An IC50 of 25 nM in a cell-based assay provides a starting point for targeting in vivo exposures.

  • Physicochemical Properties: Solubility is a major hurdle for many kinase inhibitors.[2][3][4] Data on aqueous and organic solvent solubility is non-negotiable.[5] For instance, if IMC-1 has a solubility of <1 µg/mL in water but >50 mg/mL in DMSO, this immediately signals that a specialized formulation will be required for in vivo administration.[2][6]

  • Preliminary ADME: An in vitro assessment of metabolic stability using liver microsomes and plasma protein binding will provide an early forecast of the compound's in vivo behavior. High plasma protein binding can significantly reduce the free fraction of the drug available to engage the target.

Q2: How do I select a starting dose for my first in vivo study?

A2: Selecting a starting dose is a process of triangulation between in vitro data, literature on similar compounds, and established safety guidelines.[7] A common approach is to begin with a Maximum Tolerated Dose (MTD) study.[8][9][10]

  • Efficacy-Based Estimation: Start with the in vitro IC90 value. The goal is to achieve plasma concentrations in the animal that are several-fold higher than this value. For example, if the IC90 for IMC-1 is 100 nM, a target plasma concentration (Cavg) of 300-500 nM might be set for an initial efficacy study.

  • Safety-Based Approach: Regulatory bodies like the FDA provide guidance on nonclinical safety studies.[11][12][13] The MTD is defined as the highest dose that does not cause unacceptable side effects over a specified period.[9] An initial MTD study often involves a small number of animals and uses dose escalation to identify this upper limit.[8][10]

  • Literature Precedent: If other indazole carboxamide derivatives have been tested in vivo, their published dosing ranges can provide a valuable starting point, though this should be used with caution as small structural changes can dramatically alter pharmacology.

Q3: What are the most common reasons for poor in vivo efficacy despite good in vitro potency?

A3: This is a classic and frustrating challenge in drug development. The transition from a controlled in vitro environment to a complex biological system introduces many variables.

  • Poor Pharmacokinetics (PK): The compound isn't achieving sufficient exposure at the target tissue. This can be due to poor absorption, rapid metabolism, or rapid excretion. A PK study is essential to understand the concentration-time profile of your drug in plasma.[14][15]

  • Inadequate Formulation: If the compound crashes out of solution upon injection, it will never be absorbed.[3][4] This is especially common for poorly soluble molecules.[2][6]

  • Lack of Target Engagement: Even with good plasma exposure, the drug may not be reaching its intracellular target in the tumor or tissue of interest. A pharmacodynamic (PD) biomarker assay is critical to confirm that the drug is hitting its target.[14][15] For IMC-1, a kinase inhibitor, this could be a Western blot for the phosphorylated form of its downstream substrate in tumor tissue.[1][16]

  • Off-Target Toxicity: The dose required for efficacy may be causing unforeseen toxicity, limiting the ability to dose high enough. This underscores the importance of the MTD study.[8][9]

Section 2: Troubleshooting Guides

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem 1: My compound formulation is cloudy/precipitating upon preparation.

Potential Cause Troubleshooting Action Scientific Rationale
Poor Solubility 1. Co-Solvent System: Test a vehicle containing a mixture of solvents like DMSO, PEG300, and Solutol HS 15.[2] 2. Particle Size Reduction: If using a suspension, micronization can increase the surface area and improve the dissolution rate.[2][6] 3. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can dramatically increase solubility.Many kinase inhibitors are poorly water-soluble "brick dust" compounds.[2] Co-solvents, surfactants, and complexing agents are standard strategies to increase solubility and create a stable formulation suitable for injection.[3][4][17]
Incorrect Preparation 1. Order of Addition: Always add the compound to the primary solvent (e.g., DMSO) first to ensure complete dissolution before adding aqueous components. 2. Sonication/Vortexing: Ensure adequate energy is applied to dissolve the compound fully.The kinetics of dissolution are critical. A supersaturated state can be achieved but may be unstable, leading to precipitation if not prepared correctly.
Vehicle Instability 1. Pre-warm Vehicle: Gently warming some vehicles (like PEG-based solutions) can improve solubility. 2. Fresh Preparation: Always prepare formulations fresh before each dosing session. Do not store for extended periods unless stability has been formally validated.The thermodynamic stability of a formulation can change over time or with temperature, leading to drug precipitation.

Problem 2: High variability in plasma concentrations (PK) between animals in the same dose group.

Potential Cause Troubleshooting Action Scientific Rationale
Inconsistent Dosing 1. Technique Review: Ensure the person administering the dose is highly proficient, especially for routes like oral gavage or intravenous injection. 2. Volume Accuracy: Use calibrated pipettes and appropriate syringe sizes for the dosing volume.Minor variations in the administered volume or accidental mis-dosing (e.g., delivering into the esophagus instead of the stomach during gavage) can lead to significant differences in absorption and exposure.[18]
Animal-Specific Factors 1. Fasting State: Standardize the fasting state of animals before dosing, as food can significantly impact the absorption of orally administered drugs. 2. Health Status: Ensure all animals are healthy and within a consistent weight range. Underlying health issues can alter drug metabolism.The gastrointestinal environment and metabolic state of an animal can profoundly affect drug absorption and clearance, contributing to inter-animal variability.[19]
Sampling Issues 1. Consistent Sampling Site: Use the same blood collection site (e.g., saphenous vein, tail vein) for all animals at all time points. 2. Anticoagulant: Ensure proper mixing with the anticoagulant to prevent clotting, which can affect plasma yield and drug concentration.Pre-analytical variables in sample collection and processing are a common and often overlooked source of experimental variability.

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for core dosage optimization experiments.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of IMC-1 that can be administered for a defined period (e.g., 5-14 days) without causing unacceptable toxicity.[8][9]

Methodology:

  • Animal Model: Select a relevant rodent strain (e.g., BALB/c or nude mice), age- and weight-matched (n=3-5 per group).

  • Dose Selection: Based on in vitro data and literature, select a starting dose (e.g., 10 mg/kg) and at least 3-4 escalating dose levels (e.g., 30, 100, 300 mg/kg).

  • Formulation: Prepare the dosing formulation of IMC-1 according to a pre-validated protocol. A vehicle control group is mandatory.

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7 consecutive days.

  • Monitoring:

    • Clinical Observations: Record observations twice daily, noting any signs of distress, changes in posture, activity, or grooming.

    • Body Weight: Measure and record body weight daily. A weight loss of >15-20% is often a primary endpoint.[9]

    • Endpoint: The MTD is defined as the dose level below the one that causes significant toxicity (e.g., >20% weight loss, severe clinical signs, or mortality).[10][20]

  • Data Analysis: Plot the mean body weight change for each group over time. The MTD will be the highest dose that is well-tolerated.

Protocol 2: Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To establish the relationship between IMC-1 dose, plasma exposure (PK), and target modulation in the tumor (PD).[15][21][22]

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., xenograft model with a cell line sensitive to IMC-1).[23][24] Wait until tumors reach a palpable size (e.g., 100-150 mm³).

  • Group Design:

    • Group 1: Vehicle Control

    • Group 2: Low Dose IMC-1 (e.g., 0.5x MTD)

    • Group 3: High Dose IMC-1 (e.g., 0.8x MTD)

  • Dosing & Sampling:

    • Administer a single dose of IMC-1 or vehicle.

    • Collect blood samples (sparse sampling, n=3 mice per time point) at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • At the 4-hour and 24-hour time points, euthanize a subset of animals and collect tumor tissue and plasma.

  • Bioanalysis:

    • PK Analysis: Process blood to plasma and quantify IMC-1 concentration using a validated LC-MS/MS method. Calculate key PK parameters (Cmax, Tmax, AUC).

    • PD Analysis: Prepare lysates from tumor tissue. Use Western blotting to measure the levels of the phosphorylated target of IMC-1 relative to the total target protein and a loading control (e.g., β-actin).

  • Data Analysis: Correlate the plasma concentration of IMC-1 at the time of tissue collection with the degree of target inhibition observed in the tumor.[25] This establishes the PK/PD relationship, which is crucial for predicting the exposure needed for sustained target inhibition and efficacy.[16]

Section 4: Visualizations and Workflows

Overall In Vivo Dosage Optimization Workflow

This diagram outlines the logical progression from initial compound characterization to a robustly designed efficacy study.

DoseOptimizationWorkflow cluster_0 Phase 1: Pre-Work cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: PK/PD Correlation cluster_3 Phase 4: Efficacy A In Vitro Potency & Physicochemical Profile B Formulation Development (Solubility Screening) A->B C Maximum Tolerated Dose (MTD) Study in Naive Mice B->C D Define Upper Dose Limit C->D E Single Dose PK/PD Study in Tumor-Bearing Mice D->E F Establish Exposure-Target Inhibition Relationship E->F G Dose-Ranging Efficacy Study F->G H Determine Optimal Dose for Tumor Growth Inhibition G->H I Optimized Dose Identified H->I Proceed to Combination Studies

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting Poor Oral Bioavailability

This decision tree provides a logical path for diagnosing and solving issues related to poor oral exposure.

BioavailabilityTroubleshooting Start Poor Oral Bioavailability Observed in PK Study Q1 Was compound soluble in GI fluid (in vitro test)? Start->Q1 Sol_Issue Formulation Issue: Poor Solubility/Dissolution Q1->Sol_Issue No Q2 Is the compound metabolically stable (liver microsomes)? Q1->Q2 Yes Sol_Fix Action: Re-formulate - Amorphous Solid Dispersion - Lipid-based System (SEDDS) - Nanosuspension Sol_Issue->Sol_Fix Perm_Issue Permeability Issue: Poor absorption across gut wall Perm_Fix Action: Assess Caco-2 permeability. Consider efflux transporter (e.g., P-gp) involvement. Perm_Issue->Perm_Fix Metab_Issue Metabolism Issue: High first-pass metabolism Metab_Fix Action: Perform IV PK study to calculate absolute bioavailability. Assess in vitro metabolic stability. Metab_Issue->Metab_Fix Q2->Perm_Issue Yes Q2->Metab_Issue No

Caption: Decision Tree for Poor Oral Bioavailability.

References

  • M3(R2) Nonclinical Safety Studies for Pharmaceuticals. Policy Commons. [Link]

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  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • ICH guideline M3(R2)
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
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  • In Vivo PK/PD Study Services. Reaction Biology.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH.
  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo.
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  • Maximum tolerable dose (MTD) studies. Southern Research.
  • Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals.
  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC - PubMed Central.
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  • 1-Methyl-1H-indazole-3-carboxylic acid. MedChemExpress.
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  • Optimizing intermittent dosing of oral small molecule inhibitors. PubMed.
  • Maximum Tolerable Dose (MTD). Request PDF.
  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals.
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  • Early phase clinical trials to identify optimal dosing and safety. PMC - NIH.
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Technical Support Center: Stability of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-01-15-STAB-MIC

Disclaimer: This document is intended for informational purposes for laboratory research use only. It is based on established chemical principles and regulatory guidelines. Since specific stability data for 1-Methyl-1H-indazole-3-carboxamide is not extensively published, this guide provides a framework for designing and troubleshooting stability studies for this and structurally related novel chemical entities.

Introduction: Why Stability Matters

The chemical stability of a novel compound like 1-Methyl-1H-indazole-3-carboxamide is a critical parameter that dictates its viability as a research tool or therapeutic candidate. Understanding how the molecule behaves over time in different solvents and under various environmental stressors is fundamental to ensuring experimental reproducibility, accuracy, and safety. Degradation can lead to a loss of potency, the formation of impurities with unknown toxicological profiles, and ultimately, the failure of a research or development program.

This guide provides a comprehensive framework for assessing and troubleshooting the stability of 1-Methyl-1H-indazole-3-carboxamide. It is structured to empower researchers to proactively design robust experiments, interpret results accurately, and solve common challenges encountered during stability assessment.

Scientific Background: Potential Stability Liabilities

1-Methyl-1H-indazole-3-carboxamide incorporates two key functional groups that may be susceptible to degradation: the indazole ring and the carboxamide side chain .

  • Carboxamide Group: Amide bonds are generally more stable to hydrolysis than esters.[1][2][3] However, they can undergo hydrolysis under strongly acidic or basic conditions, particularly with elevated temperatures, to yield the corresponding carboxylic acid (1-Methyl-1H-indazole-3-carboxylic acid) and ammonia.[4][5][6] The rate of hydrolysis is highly pH-dependent.[7][8]

  • Indazole Ring: The indazole ring system is a stable aromatic heterocycle.[9][10] While generally robust, indazole derivatives can be susceptible to photolytic degradation, where exposure to light, particularly UV light, may induce rearrangements or degradation.[11][12][13][14] The 1H-indazole tautomer is known to be more thermodynamically stable than the 2H-indazole form.[9] Oxidative degradation is another potential pathway, though less common than hydrolysis for the core structure.

dot graph "Potential_Degradation_Pathways" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Main [label="1-Methyl-1H-indazole-3-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; Hydrolysis [label="Hydrolysis\n(Acid/Base Catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; Photolysis [label="Photolysis\n(UV/Vis Light)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"]; Oxidation [label="Oxidation\n(e.g., H2O2)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,0!"]; Product_Acid [label="1-Methyl-1H-indazole-3-carboxylic Acid\n+ Ammonia", pos="-3,-2.5!"]; Product_Photo [label="Isomers, Ring-Opened Products,\nor Other Degradants", pos="0,-5!"]; Product_Oxidized [label="N-oxides or other\noxidized species", pos="3,-2.5!"];

// Edges Main -> Hydrolysis [label="H₂O, H⁺ or OH⁻", color="#EA4335"]; Main -> Photolysis [label="hν", color="#FBBC05"]; Main -> Oxidation [label="[O]", color="#4285F4"]; Hydrolysis -> Product_Acid [style=dashed, color="#EA4335"]; Photolysis -> Product_Photo [style=dashed, color="#FBBC05"]; Oxidation -> Product_Oxidized [style=dashed, color="#4285F4"]; } enddot Caption: Potential degradation pathways for the target molecule.

Recommended Protocols: Designing a Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of stability assessment.[11][12][15][16] The goal is to intentionally degrade the sample to an extent of 5-20%, which helps to identify likely degradation products and establish a stability-indicating analytical method.[15] These studies are mandated by regulatory bodies like the ICH for pharmaceutical development.[11][12][15][17]

3.1. Prerequisite: A Stability-Indicating Analytical Method

Before commencing, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[18][19]

Definition: A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. It should be able to separate the parent compound from its degradation products, allowing for accurate quantification of each.[12]

Key Steps for Method Development:

  • Column & Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, acetate) to achieve good peak shape and retention for the parent compound.

  • Detector Selection: A UV detector is standard. Determine the optimal wavelength for detection by running a UV-Vis spectrum of the compound in the mobile phase.

  • Forced Degradation & Method Optimization: Subject the compound to the stress conditions outlined below. Analyze the stressed samples to see if degradation products are formed and if they are resolved from the parent peak. Adjust gradient, mobile phase pH, or column chemistry as needed to achieve baseline separation.

3.2. Stress Conditions

The following conditions are recommended based on ICH guideline Q1A(R2).[11][15][17] All studies should include a control sample stored under recommended conditions (e.g., -20°C, protected from light) for comparison.

Stress ConditionTypical ParametersPurpose & Rationale
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)To assess susceptibility to degradation in acidic environments. The amide linkage is a primary target.[6]
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)To assess susceptibility in alkaline environments. Amide hydrolysis is often faster under basic conditions.[4][5][8]
Oxidation 3% H₂O₂, room temperatureTo identify susceptibility to oxidative stress. The indazole ring or methyl group could be potential sites.
Thermal Degradation Solid & Solution state, elevated temp (e.g., 80°C)To evaluate the intrinsic thermal stability of the molecule without the influence of solvent reactivity.
Photostability UV & Visible light exposure (ICH Q1B guidelines: min 1.2 million lux hours and 200 watt hours/m²)[11][12]To determine light sensitivity. Indazole rings can be photoreactive.[13] A dark control is mandatory.
Troubleshooting Guide & FAQs

This section addresses common issues encountered during stability studies in a question-and-answer format.

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// Edges Start -> No_Deg; Start -> Too_Much_Deg; Start -> Poor_Chroma; No_Deg -> Action_No_Deg; Too_Much_Deg -> Action_Too_Much_Deg; Poor_Chroma -> Action_Chroma; Action_No_Deg -> Result; Action_Too_Much_Deg -> Result; Action_Chroma -> Result; } enddot Caption: A decision tree for troubleshooting common stability study outcomes.

Frequently Asked Questions (FAQs)

Q1: I've subjected my compound to 0.1 M HCl at 80°C for 24 hours and see no degradation. What should I do?

A1: This indicates your compound is quite stable to acid hydrolysis under these conditions. To achieve the target 5-20% degradation, you need to increase the stress level.[15] Consider increasing the temperature, extending the exposure time, or using a higher concentration of acid (e.g., 1 M HCl). Test multiple time points to establish a degradation kinetic profile.

Q2: My compound completely disappeared within an hour of adding 0.1 M NaOH. How can I study this?

A2: Rapid degradation suggests high lability to base-catalyzed hydrolysis. You must reduce the stress conditions significantly. Try performing the experiment at room temperature or even in an ice bath. Use a lower concentration of base (e.g., 0.01 M NaOH) and take frequent time points (e.g., 5, 15, 30, 60 minutes) to capture the degradation curve.

Q3: After my photostability study, I see a new peak, but my mass balance is poor (Parent peak loss ≠ Degradant peak gain). Why?

A3: This could be due to several reasons:

  • Multiple Degradants: Your HPLC method may not be resolving all degradation products. Some may be co-eluting with the parent peak or other degradants. Re-evaluate your method's specificity.

  • Non-Chromophoric Degradants: The degradant may not absorb UV light at the wavelength you are using. Try analyzing with a different detector (e.g., Mass Spectrometry[19], Charged Aerosol Detector) or at a lower wavelength (e.g., 210 nm).

  • Precipitation: The degradant may be insoluble in your sample diluent and has precipitated out of solution. Check for visible particulates.

  • Volatile Degradants: A degradation product could be a volatile compound (e.g., ammonia from hydrolysis) that is not detected by HPLC.

Q4: I see peak tailing for my parent compound in the stressed samples, but not in my control. What is happening?

A4: This often points to a change in the sample matrix that affects chromatography.

  • pH Shift: Hydrolysis can change the pH of your sample. If the final pH is close to the pKa of your compound or a degradant, peak shape can suffer. Ensure your mobile phase is sufficiently buffered.

  • Column Overload: The formation of degradants increases the total analyte concentration being injected. Try injecting a smaller volume or diluting the sample.

  • Secondary Silanol Interactions: Some degradation products can have different interactions with the silica stationary phase. Adding a competing base like triethylamine (TEA) to the mobile phase (though less common with modern columns) or adjusting the buffer concentration can help mitigate this.[20]

Q5: Which solvents are best for storing a stock solution of 1-Methyl-1H-indazole-3-carboxamide?

A5: For long-term storage, a non-reactive, aprotic solvent is recommended.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard choices for creating concentrated stock solutions of poorly water-soluble compounds.[21] Store aliquots at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.[21]

  • Use with Caution: Protic solvents like methanol or ethanol could potentially participate in slow degradation reactions (e.g., transesterification if an ester impurity were present, though less likely for an amide).

  • Avoid: Aqueous buffers are generally not suitable for long-term storage unless stability has been explicitly proven. Water is a reactant in hydrolysis.[2][22] The choice of solvent can significantly impact stability.[23][24][25][26]

Q6: I see "ghost peaks" in my chromatograms when analyzing stressed samples. What are they?

A6: Ghost peaks are peaks that appear in unexpected places, often in blank runs after a sample injection.[18]

  • Carryover: This is the most common cause, where a small amount of the sample from a previous injection is carried over to the next.[18] This is a major risk in stability-indicating methods. This can be caused by insufficient needle washing or using incompatible solvents. Try increasing the needle wash volume or using a stronger wash solvent.

  • Contamination: The ghost peak could be a contaminant from your mobile phase, vials, or the HPLC system itself.[18] Running a blank gradient with no injection can help diagnose this.

  • Late Elution: A peak from a previous injection may be eluting very late in the current run. Extend the gradient run time to see if the peak appears.

References
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Li, Y., & Borchardt, R. T. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of Pharmaceutical and Biomedical Analysis, 176, 112813.
  • Shaikh, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Toxicology, 2(3), 00021.
  • Rani, M. S., & Devanna, N. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 7(4), 201-210.
  • International Council for Harmonisation. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts, 9(7), e879-e885.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Anonymous. (n.d.). Solvent Effect. Retrieved from [Link]

  • Webster, G. K. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
  • Wolk, J. L. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ Physical Chemistry, 1, e1.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Singh, S., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.
  • Clark, J. (2023). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 12). Nitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Claramunt, R. M., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(23), 7247.
  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]

  • Liu, Q., et al. (2016). Solvent effect on molecular structure, IR spectra, thermodynamic properties and chemical stability of zoledronic acid: DFT study. Journal of molecular modeling, 22(4), 84.
  • Anonymous. (2025, August 10). core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 1-10.
  • WebofPharma. (2025, November 24). Unpacking Drug Degradation : Hydrolysis and Oxidation. Retrieved from [Link]

  • Liao, Y. (2025, August 6). Photoreaction of Indazole Metastable-State Photoacid.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Leslie, J. M. (2020, October 6). Basic Amide Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Anonymous. (2010, October 9).
  • Al-Achi, A., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 29(3), 70-84.
  • Kolis, S. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic letters, 22(16), 6339–6343.
  • LibreTexts Chemistry. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • G. Wilde, et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 144(1), 356-364.
  • Jia, X., et al. (2025, December 4). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Dyes and Pigments, 210, 111019.
  • ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983.
  • De la Torre, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Threadgill, M. D., & Gledhill, A. P. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Journal of pharmacy and pharmacology, 38(Suppl), 101P.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • Palazzo, G., et al. (1975). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Il Farmaco; edizione scientifica, 30(3), 197–210.
  • Connolly, D., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Analytical and bioanalytical chemistry, 412(11), 2511–2520.
  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-indazole-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Wang, X. H., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2257.
  • Connolly, D., et al. (2020). Assessing the Oxidative Degradation of N-methyl Pyrrolidone (NMP) in Microelectronic Fabrication Processes by using a Multi-platform Analytical Approach. Pure and Applied Chemistry, 92(3), 441-450.
  • Semantic Scholar. (n.d.). Figure 3 from Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]

  • Wang, X. H., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2257.

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazole-3-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of the Synthetic Pathway

The synthesis of 1-Methyl-1H-indazole-3-carboxamide is a critical process in the development of various pharmaceutical agents, including the antiemetic drug Granisetron.[1] The most common synthetic routes involve the initial formation of an indazole-3-carboxylic acid or ester, followed by N-methylation and subsequent amidation. Each of these stages presents unique challenges that can impact yield, purity, and scalability.

This guide will address pitfalls in a logical progression through a common synthetic sequence:

  • Indazole Ring Formation (e.g., from isatin or via Japp-Klingemann reaction)

  • N-Methylation of the indazole core

  • Saponification/Hydrolysis of the ester intermediate

  • Amide Bond Formation (Amidation)

Visualized Workflow: Synthetic Strategy

Synthesis_Workflow cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis (if ester) cluster_3 Step 4: Amidation A Isatin C 1H-Indazole-3-carboxylic Acid or Ester Intermediate A->C Reductive Cyclization B β-Keto-ester + Diazonium Salt B->C Japp-Klingemann Reaction E 1-Methyl-1H-indazole- 3-carboxylic Acid/Ester C->E D Methylating Agent (e.g., DMS, MeI) D->E G 1-Methyl-1H-indazole- 3-carboxylic Acid E->G Saponification F Base (e.g., NaOH) F->G I 1-Methyl-1H-indazole- 3-carboxamide (Final Product) G->I H Amine + Coupling Agent H->I Regioselectivity Indazole Indazole Anion N1_Product N1-Alkylation (Kinetic Product) Sterically favored Indazole->N1_Product NaH / THF N2_Product N2-Alkylation (Thermodynamic Product) Electronically favored Indazole->N2_Product Cs₂CO₃ / DMF Conditions Reaction Conditions (Base, Solvent) Conditions->Indazole

Caption: Factors influencing N-alkylation regioselectivity.

Section 3: Saponification / Hydrolysis

Question 4: The hydrolysis of my methyl/ethyl 1-methyl-1H-indazole-3-carboxylate intermediate is slow, incomplete, or leads to decomposition.

Answer: Saponification of the ester to the corresponding carboxylic acid is a standard procedure, but the stability of the indazole ring under harsh conditions must be considered.

Plausible Causes & Troubleshooting Strategies:

  • Insufficient Base/Water: Hydrolysis is a bimolecular reaction. A sufficient concentration of both hydroxide ions and water is necessary.

    • Action: Use a moderate excess of base (e.g., 2-4 equivalents of NaOH or LiOH). Ensure the solvent system contains sufficient water (e.g., a mixture of THF/MeOH/H₂O) to facilitate the reaction.

  • Reaction Temperature Too Low: Saponification of sterically hindered or electron-rich esters can be slow at room temperature.

    • Action: Gently heat the reaction mixture (e.g., 40-60 °C) to increase the reaction rate. Monitor carefully by TLC to avoid potential decomposition.

  • Product Degradation: Prolonged exposure to strong base at high temperatures can potentially lead to ring-opening or other degradation pathways.

    • Action: Monitor the reaction closely and stop it as soon as the starting material is consumed. Work up the reaction promptly by neutralizing with acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

Section 4: Amide Bond Formation

Question 5: I am struggling with the final amidation step. Standard coupling reagents like DCC/EDC are giving low yields of 1-Methyl-1H-indazole-3-carboxamide.

Answer: The formation of the final amide bond can be challenging. The 1-methyl-1H-indazole-3-carboxylic acid can be considered a somewhat hindered carboxylic acid, and the nucleophilicity of the amine partner is also a factor. [2] Plausible Causes & Troubleshooting Strategies:

  • Inefficient Carboxyl Activation: Standard carbodiimide reagents like DCC or EDC might not be potent enough, or they may lead to side reactions like the formation of N-acylurea byproducts. [3][4] * Action 1 (Additives): When using EDC or DCC, always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. [5]These additives act as activated ester intermediates, improving coupling efficiency and suppressing side reactions. [4] * Action 2 (Stronger Reagents): Switch to more powerful uronium/phosphonium-based coupling reagents like HATU, HBTU, or BOP. These are highly efficient, especially for challenging couplings. [4][6]* Steric Hindrance: If either the carboxylic acid or the amine is sterically demanding, the coupling rate will be slow.

    • Action: Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride. [2][7]Reagents like XtalFluor-E or TFFH can generate the acyl fluoride in situ, which then reacts cleanly with the amine, often succeeding where other methods fail. [2][7]* Base Selection: The choice and amount of non-nucleophilic base (e.g., DIPEA, NMM) are critical to neutralize the acid formed and facilitate the reaction without causing side reactions. [6] * Action: Typically, 2-3 equivalents of DIPEA are used. For sensitive substrates prone to racemization (not an issue here, but good practice), a weaker base like N-methylmorpholine (NMM) can be employed. [6] Recommended Protocol for Challenging Amidation:

  • Dissolve: Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1 eq.), HATU (1.1 eq.), and your amine (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

  • Cool: Cool the mixture to 0 °C in an ice bath.

  • Add Base: Add DIPEA (2.5 eq.) dropwise to the stirred solution.

  • React: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Workup & Purification: Perform a standard aqueous workup to remove the water-soluble byproducts, followed by purification via column chromatography or recrystallization.

References

  • Vertex AI Search, "1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 - ChemicalBook", Accessed January 15, 2026.
  • Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates", Accessed January 15, 2026, [Link].

  • Google Patents, "EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid", Accessed January 15, 2026, .
  • Knowledge, "How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?", Accessed January 15, 2026.
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Accessed January 15, 2026.
  • Chemistry Steps, "Amides from Carboxylic Acids-DCC and EDC Coupling", Accessed January 15, 2026.
  • Reddit, "Choosing amide coupling agent : r/Chempros", Accessed January 15, 2026.
  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents", Accessed January 15, 2026.
  • ResearchGate, "(PDF) 1-Methyl-1H-indazole-3-carboxylic acid", Accessed January 15, 2026.
  • Der Pharma Chemica, "Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • National Institutes of Health (NIH)
  • PubMed, "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities", Accessed January 15, 2026.
  • MDPI, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles", Accessed January 15, 2026.
  • PrepChem.com, "Synthesis of B.
  • Wikipedia, "Japp–Klingemann reaction", Accessed January 15, 2026.
  • ResearchGate, "Approaches to indazole synthesis. | Download Scientific Diagram", Accessed January 15, 2026.
  • Google Patents, "US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid", Accessed January 15, 2026.
  • National Institutes of Health (NIH), "1-Methyl-1H-indazole-3-carboxylic acid - PMC", Accessed January 15, 2026.
  • Diva-portal.org, "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites", Accessed January 15, 2026.
  • ChemicalBook, "Indazole - Synthesis and Reactions as a Chemical Reagent", Accessed January 15, 2026.
  • ResearchGate, "(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution", Accessed January 15, 2026.
  • RSC Advances, "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles", Accessed January 15, 2026, [Link].

  • ResearchGate, "(PDF)
  • ResearchGate, "The Japp‐Klingemann Reaction", Accessed January 15, 2026.
  • ResearchGate, "What are the special considerations for the Japp-Klingemann reaction?", Accessed January 15, 2026.
  • National Institutes of Health (NIH), "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC", Accessed January 15, 2026.
  • SynArchive, "Japp-Klingemann Reaction", Accessed January 15, 2026.

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Technical Support Center: Troubleshooting 1-Methyl-1H-indazole-3-carboxamide and Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with indazole-carboxamide derivatives, including the key chemical intermediate 1-Methyl-1H-indazole-3-carboxamide. This guide is designed to provide in-depth, field-proven insights to help you navigate common and complex issues encountered during bioassay development and execution. As the indazole-3-carboxamide scaffold is a "privileged structure" found in molecules targeting a range of biological entities like kinases and cannabinoid receptors, this guide addresses problems common to screening this class of compounds.[1]

Part 1: The First Checkpoint: Compound Integrity and Handling

Inconsistent or unexpected bioassay results often originate not from the biological system, but from the compound itself. Before troubleshooting the assay, it is imperative to validate the quality and handling of your test article.[2]

Question: My compound shows variable activity or complete inactivity between experiments. Where should I start?

Answer: Start with your compound stock. The physical and chemical properties of your compound are the foundation of your experiment. Inconsistencies here will guarantee unreliable results.[3]

Causality: A compound's solubility, stability, and purity directly impact the effective concentration delivered to the biological target in your assay. Degradation or precipitation means the concentration you think you're testing is not what your assay system is actually experiencing.

Troubleshooting Workflow:

  • Confirm Identity and Purity:

    • Action: Always use compounds with a certificate of analysis (CoA) confirming identity (e.g., via NMR, MS) and purity (e.g., >95% by HPLC).

    • Insight: Impurities can have their own biological activity, act as inhibitors, or interfere with assay readouts, leading to false positives or negatives.[4]

  • Assess Solubility:

    • Action: Perform a visual solubility test. Prepare your highest stock concentration in your chosen solvent (typically DMSO) and dilute it to the highest working concentration in your final assay buffer. Let it sit for 30 minutes and inspect for precipitation, either visually or by measuring light scatter on a plate reader.

    • Insight: Many heterocyclic compounds are poorly soluble in aqueous buffers. "Crashing out" of solution is a primary cause of non-reproducible dose-response curves. If solubility is an issue, consider formulation strategies like using co-solvents (e.g., PEG 400, propylene glycol) or non-ionic surfactants (e.g., Tween® 80), always being mindful of their own potential effects on the assay.[5]

  • Evaluate Stock Solution Stability:

    • Action: Assess the stability of your compound in its stock solvent (e.g., DMSO). Aliquot your stock solution and store it under recommended conditions (typically -20°C or -80°C, protected from light).[6] Compare the activity of a freshly prepared stock to one that has undergone several freeze-thaw cycles or has been stored for an extended period.

    • Insight: Repeated freeze-thaw cycles can introduce water, leading to hydrolysis or precipitation.[3] Some compounds are unstable in DMSO, even when frozen. Long-term storage should be in a validated, controlled environment to prevent degradation.[7]

Diagram: Initial Compound Quality Control Workflow

cluster_QC Compound QC start Receive Compound check_coa Check Certificate of Analysis (CoA) (Purity >95%?) start->check_coa prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) check_coa->prep_stock Purity OK stop Source New Compound check_coa->stop Purity <95% sol_test Test Solubility in Assay Buffer (Highest Concentration) prep_stock->sol_test precip Precipitation Observed? sol_test->precip reformulate Reformulate or Lower Concentration precip->reformulate Yes stable_test Assess Freeze-Thaw Stability precip->stable_test No reformulate->sol_test degradation Degradation Observed? stable_test->degradation aliquot Aliquot & Store Properly (-80°C, Desiccated) degradation->aliquot No degradation->stop Yes proceed Proceed to Assay aliquot->proceed

Caption: Workflow for initial compound validation before bioassay testing.

Part 2: Assay Performance and Quality Control

A robust assay must reliably distinguish between a true signal and background noise. Statistical parameters are essential for making this judgment.

Question: My assay results are highly variable, and I'm getting a poor Z-factor. What does this mean and how can I fix it?

Answer: A poor Z-factor (typically < 0.5) indicates that the separation between your positive and negative controls is not large enough relative to the variability of the data, making it difficult to confidently identify "hits".[8] This metric is a cornerstone of assay quality, and a low value demands immediate troubleshooting.[9][10]

Causality: The Z-factor calculation incorporates the means and standard deviations of both your positive (max effect) and negative (no effect) controls. A low Z-factor can be caused by:

  • A small signal window (low signal-to-background ratio).

  • High variability in the positive control.

  • High variability in the negative control.

Troubleshooting Decision Tree:

Diagram: Troubleshooting a Poor Z-Factor

start Poor Z-Factor (<0.5) check_sw Is the Signal Window (S/B) Low? start->check_sw check_pos_var Is Positive Control Variability High? check_sw->check_pos_var No sol_sw_1 Increase Signal: - Optimize enzyme/substrate concentration - Increase incubation time - Check reagent stability check_sw->sol_sw_1 Yes check_neg_var Is Negative Control Variability High? check_pos_var->check_neg_var No sol_pos_1 Check control compound stability/solubility check_pos_var->sol_pos_1 Yes sol_neg_1 Check for contamination (reagents, cells) check_neg_var->sol_neg_1 Yes end Re-evaluate Z-Factor check_neg_var->end No sol_sw_2 Decrease Background: - Check for buffer autofluorescence - Optimize washing steps - Use high-quality plates sol_sw_1->sol_sw_2 sol_sw_2->end sol_pos_2 Ensure consistent dispensing (automation, technique) sol_pos_1->sol_pos_2 sol_pos_3 Optimize control compound concentration (is it at EC100?) sol_pos_2->sol_pos_3 sol_pos_3->end sol_neg_2 Evaluate plate effects (edge effects) sol_neg_1->sol_neg_2 sol_neg_3 Ensure consistent dispensing of vehicle (e.g., DMSO) sol_neg_2->sol_neg_3 sol_neg_3->end

Caption: Decision tree for diagnosing and fixing causes of a poor Z-factor.

Data Summary: Common Causes of Poor Z-Factor

IssuePotential CauseRecommended Action
Low Signal Window Sub-optimal reagent concentrations (enzyme, substrate, ATP).Titrate reagents to find optimal concentrations for a robust signal.
Insufficient incubation time.Run a time-course experiment to determine the optimal reaction time.[11]
Degraded reagents (e.g., luciferase, ATP).Use fresh, properly stored reagents.
High Positive Control Variability Inconsistent dispensing or mixing.Calibrate pipettes/dispensers; ensure proper mixing.
Positive control instability or precipitation.Validate control compound solubility and stability (see Part 1).
High Negative Control Variability High background noise from plates or media.Use high-quality white plates for luminescence or black plates for fluorescence; check for media autofluorescence.[12]
Plate "edge effects" due to evaporation.Use a plate sealer; avoid using the outer wells of the plate for data.[13]
Contamination (reagents, cells).Use sterile technique; check for mycoplasma in cell lines.[14][15]

Part 3: Troubleshooting Specific Assay Platforms

In Vitro Biochemical Assays (e.g., Kinase Assays)

The indazole-carboxamide scaffold is a core component of many kinase inhibitors, such as those targeting PAK1.[16][17] In vitro kinase assays are fundamental for determining potency (e.g., IC50).

Diagram: Generic In Vitro Kinase Assay Workflow

cluster_reaction Reaction Mixture compound Test Compound (1-Methyl-1H-indazole-3-carboxamide analog) kinase Purified Kinase incubation Incubation (Time, Temperature) compound->incubation substrate Substrate (Peptide or Protein) kinase->incubation atp ATP substrate->incubation buffer Assay Buffer atp->incubation buffer->incubation detection Detection Reagent (e.g., Luciferase for ATP quantification) incubation->detection readout Signal Readout (Luminescence, Fluorescence, etc.) detection->readout

Caption: Key components and steps in a typical in vitro kinase assay.

Question: My ATP-competitive inhibitor works in cells, but shows weak or no activity in my in vitro kinase assay. Why?

Answer: This is a common discrepancy that often points to a flaw in the in vitro assay design, particularly the ATP concentration.

Causality and Solutions:

  • ATP Concentration is Too High:

    • Insight: In an in vitro setting, the concentration of ATP directly competes with an ATP-competitive inhibitor. Many commercial kinase assays use high ATP concentrations (e.g., 100 µM) to drive the reaction and generate a strong signal. However, physiological ATP concentrations in a cell are in the millimolar (mM) range. If your in vitro ATP concentration is significantly higher than the enzyme's Km for ATP, it can make a potent inhibitor appear weak.[18][19]

    • Action: Determine the Km of your kinase for ATP and run the assay at or below this concentration. This provides a more sensitive window for detecting competitive inhibitors.[18]

  • Enzyme Autophosphorylation:

    • Insight: Some kinases can phosphorylate themselves. If your assay readout measures total ATP consumption (like many luminescence-based assays), it cannot distinguish between substrate phosphorylation and autophosphorylation. Your inhibitor might be blocking substrate phosphorylation, but the signal from autophosphorylation masks this effect.[18]

    • Action: Use a substrate-specific detection method, such as a phospho-specific antibody (e.g., in a TR-FRET or AlphaScreen assay) or a radiometric assay using a purified substrate, which directly measures phosphate incorporation into the substrate.[20]

  • Incorrect Enzyme or Substrate:

    • Insight: Ensure you are using the correct, active form of the kinase and a substrate that it is known to phosphorylate efficiently. Recombinant protein quality and batch-to-batch variability can be a significant source of error.

    • Action: Validate each new lot of enzyme and substrate. Run a positive control inhibitor known to be active against your target.

Data Summary: Comparison of Kinase Assay Technologies

TechnologyPrincipleProsCons
Luminescence Measures remaining ATP via luciferase reaction.[20]Simple, high-throughput, sensitive.Indirect; susceptible to luciferase inhibitors; measures total ATP consumption (including autophosphorylation).[18][20]
Fluorescence FP, TR-FRET, etc. based on antibody binding to phosphorylated substrate.Direct measurement; high-throughput.Can be susceptible to compound autofluorescence or quenching.[20][21]
Radiometric Measures incorporation of radioactive 32P or 33P into a substrate.[19]Considered the "gold standard"; highly sensitive and direct.Requires handling of radioactive materials; lower throughput.
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context but introduce more variables.

Question: My compound is potent in a biochemical assay, but much weaker in my cell-based assay. What could be the reason?

Answer: This drop in potency is common and can be attributed to several factors related to the complexity of a cellular environment.

Causality and Solutions:

  • Cell Permeability:

    • Insight: The compound must cross the cell membrane to reach an intracellular target. Poor membrane permeability will result in a low intracellular concentration and thus reduced apparent potency.

    • Action: Assess permeability using computational models or experimental assays like PAMPA (Parallel Artificial Membrane Permeability Assay).

  • Protein Binding:

    • Insight: Compounds can bind to proteins in the cell culture medium (especially fetal bovine serum, FBS) or intracellularly.[22] It is generally accepted that only the unbound fraction of a drug is free to engage its target.[23] High serum protein binding will sequester the compound, reducing its effective concentration.[24]

    • Action: Perform the assay in low-serum or serum-free conditions. Be aware that this can affect cell health.[25] Alternatively, measure the fraction of compound unbound in the presence of your assay's serum concentration to determine a more accurate effective concentration.

  • Efflux Pumps:

    • Insight: Cells express efflux transporters (e.g., P-glycoprotein) that can actively pump compounds out of the cell, preventing them from reaching their target.

    • Action: Test your compound in the presence of known efflux pump inhibitors to see if potency is restored.

  • Compound Metabolism:

    • Insight: Cells can metabolize the compound into inactive (or sometimes more active) forms over the course of the assay.

    • Action: Use a shorter incubation time or analyze compound stability in the presence of cells or cell lysates via LC-MS.

Question: I'm seeing a high background signal in my cell-based fluorescence/luminescence assay. How can I reduce it?

Answer: High background, or noise, obscures your true signal and reduces assay sensitivity. Its source can be the compound, the cells, the media, or the plates.[26]

Causality and Solutions:

  • Compound Autofluorescence:

    • Insight: Many organic molecules, particularly those with heterocyclic ring systems, can fluoresce. This is a major source of interference in fluorescence-based assays.[21]

    • Action: Measure the fluorescence of the compound in assay buffer without cells. If it is fluorescent, consider switching to a different detection wavelength or a non-fluorescent readout like luminescence.

  • Cellular Autofluorescence:

    • Insight: Cellular components like NADH and riboflavins naturally fluoresce, typically in the green spectrum.[12]

    • Action: Use red-shifted fluorescent dyes (>570 nm) to avoid the main cellular autofluorescence range.[12] Ensure you are using phenol red-free media, as phenol red is highly fluorescent.

  • Luminescence Crosstalk:

    • Insight: In luminescence assays with strong signals, light can "leak" from one well to adjacent wells, artificially increasing their readings.[27]

    • Action: Use high-quality, solid white plates which are designed to maximize signal and minimize crosstalk. If crosstalk persists, you can use a plate reader setting that reads wells in a non-adjacent pattern or use software to correct for it.[11]

Part 4: Frequently Asked Questions (FAQs)

  • Q1: How many times should I repeat an experiment to trust the results?

    • A1: A single experiment should be performed with at least technical triplicates. The entire experiment should then be repeated independently at least two more times (n=3 biological replicates) to ensure the results are reproducible.[28][29]

  • Q2: What is an "edge effect" and how do I prevent it?

    • A2: The "edge effect" refers to the phenomenon where wells on the outer edges of a microplate behave differently from the inner wells, often due to increased evaporation leading to changes in reagent concentration.[13] To mitigate this, use high-quality plates with lids or seals, ensure proper humidification in your incubator, and consider leaving the outer wells filled with buffer or media but excluding them from data analysis.

  • Q3: My dose-response curve is not a classic sigmoidal shape. What could this mean?

    • A3: A non-sigmoidal or "bell-shaped" (biphasic) curve can indicate several things: compound toxicity at high concentrations, off-target effects, compound precipitation at high concentrations, or interference with the assay detection system. Careful observation and secondary assays are needed to dissect the cause.

  • Q4: Should I use a lytic or non-lytic cell-based assay?

    • A4: This depends on your target and readout. Lytic assays measure an endpoint after breaking open the cells. They are often simpler but represent a single time point. Non-lytic, live-cell assays allow you to measure activity kinetically over time in the same cells, providing richer data but can be more complex to develop.[30]

Part 5: Key Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assessment
  • Prepare a 10 mM stock of 1-Methyl-1H-indazole-3-carboxamide (or analog) in 100% DMSO.

  • In a clear 96-well plate, add assay buffer to wells.

  • Add the DMSO stock to the buffer to achieve the final highest assay concentration (e.g., 100 µM). Ensure the final DMSO concentration matches your assay conditions (e.g., 1%).

  • Mix well.

  • Measure the absorbance (light scatter) at a wavelength like 600 nm at time 0 and after 30-60 minutes of incubation at your assay temperature.

  • A significant increase in absorbance over time indicates compound precipitation.

Protocol 2: Z-Factor Calculation and Validation
  • Design a plate layout with a sufficient number of control wells (e.g., 16-32 wells each of positive and negative controls).

  • Negative Control: Wells containing cells/enzyme and vehicle (e.g., DMSO) only.

  • Positive Control: Wells containing cells/enzyme and a known activator/inhibitor at a concentration that gives a maximal response (e.g., EC100).

  • Run the assay and collect the data.

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control populations.

  • Apply the Z-Factor formula: Z' = 1 - (3σp + 3σn) / |µp - µn| [10]

  • Interpretation:

    • Z' > 0.5: Excellent assay.

    • 0 < Z' < 0.5: Acceptable, but could be improved.

    • Z' < 0: Unacceptable assay for screening.[8]

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]

  • Gillette, J. R., & Pang, K. S. (2000). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. [Link]

  • Beckman Coulter Life Sciences. Compound Management and Integrity. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(22-23), 5299–5303. [Link]

  • McNerney, M. P., Zhang, Y., Steppe, P., & Styczynski, M. (2019). Addition of small molecules reverses color shifts due to serum albumin. ResearchGate. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Knippschild, U., Kruger, M., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8763. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • Rush, J., & چین, Y. (2007). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS, 104(51), 20268-20273. [Link]

  • Instruments, A. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Nam, A., & Donnelly, M. J. (2021). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Malaria Journal, 20(1), 1-13. [Link]

  • Promega Connections. (2019). Eight Considerations for Getting the Best Data from Your Luminescent Assays. [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]

  • NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. [Link]

  • Zhang, L., Li, Y., Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Link]

  • ResearchGate. (2025). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. [Link]

  • PubMed. (2002). [Study on binding of drug to serum protein]. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

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  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

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  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]

  • Open Access Journals. (2017). Review on Interaction of Serum Albumin with Drug Molecules. [Link]

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Sources

Technical Support Center: Mitigating Off-Target Effects of 1-Methyl-1H-indazole-3-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing the 1-Methyl-1H-indazole-3-carboxamide scaffold. This "privileged scaffold" is a versatile starting point for developing potent modulators of various biological targets.[1] However, its broad bioactivity means that a rigorous understanding and mitigation of off-target effects are critical for generating clean, interpretable data and developing safe, effective therapeutics.

This document provides a series of frequently asked questions (FAQs), troubleshooting guides for common experimental problems, and detailed protocols for identifying and reducing off-target interactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical off-target profiles for compounds based on the 1-Methyl-1H-indazole-3-carboxamide scaffold?

A: The 1H-indazole-3-carboxamide core is a key structural feature in several classes of biologically active molecules. Consequently, its derivatives can have diverse off-target profiles depending on the specific substitutions made to the core structure. The two most prominent and well-documented target families are:

  • Protein Kinases: The indazole scaffold is a central feature in numerous FDA-approved kinase inhibitors.[1] Due to the high degree of conservation in the ATP-binding pocket across the human kinome, promiscuity is a common challenge, and derivatives can inhibit multiple kinases with varying potency.[2][3] For example, derivatives have been developed as potent inhibitors of p21-activated kinase 1 (PAK1).[4][5]

  • Cannabinoid Receptors (CB1 and CB2): This scaffold is also infamous for its use in the synthesis of potent synthetic cannabinoid receptor agonists.[1][6] This is a critical off-target liability to consider, as unintended CB1/CB2 activation can lead to significant and undesirable physiological effects.

Q2: Why is this scaffold so prone to off-target effects?

A: This is due to a combination of factors. The indazole ring system is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases, mimicking the natural ligand ATP.[2] Since over 500 human kinases share a structurally similar active site, a compound designed for one kinase can often bind to many others.[2] This challenge, often termed "polypharmacology," can be either a therapeutic benefit or a source of toxicity, depending on the off-targets engaged.[3][7]

Q3: What is the difference between direct, indirect, and downstream off-target effects?

A: Understanding this distinction is crucial for accurate data interpretation.

  • Direct Off-Target Effect: The compound physically binds to and modulates an unintended protein (e.g., Kinase B) in addition to its intended target (Kinase A).

  • Indirect On-Target Effect: The compound correctly inhibits its intended target (Kinase A), but this inhibition causes a compensatory change in the activity of another protein (Kinase C) within the same signaling network.

  • Indirect Off-Target Effect: The compound inhibits a direct off-target (Kinase B), which in turn modulates the activity of another protein downstream in its pathway (Kinase D).

Distinguishing these effects is a major challenge but is essential for correctly attributing a phenotype to the inhibition of the intended target.[8]

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor Inhibitor Kinase_A Intended Target (Kinase A) Inhibitor->Kinase_A Direct Inhibition Kinase_B Direct Off-Target (Kinase B) Inhibitor->Kinase_B Direct Off-Target Binding Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylation Kinase_C Indirect On-Target (Kinase C) Substrate_A->Kinase_C Regulation Kinase_D Indirect Off-Target (Kinase D) Kinase_B->Kinase_D Signaling

Caption: On-target vs. Off-target signaling effects.

Q4: At what stage of my research should I start profiling for off-target effects?

A: As early as possible. Early-stage off-target analysis can save significant time and resources.[9]

  • In Silico Screening: Should be performed even before synthesis to flag potential liabilities and guide chemical design.[10][11]

  • Biochemical Screening: Once a lead compound is identified, profiling against a broad panel of kinases and other relevant targets (e.g., GPCRs, ion channels) is recommended before committing to extensive cell-based or in vivo studies.[12]

Section 2: Troubleshooting Unexplained Experimental Results

Problem: My compound's phenotype doesn't match the phenotype from a genetic knockdown (e.g., siRNA, CRISPR) of my intended target.
  • Plausible Cause: This is a classic indicator of a significant off-target effect. The observed phenotype may be a composite of on-target and off-target activities or dominated entirely by an off-target interaction. It's been shown that for many anticancer agents, the observed drug sensitivity does not always correlate with the nominal target.[7]

  • Troubleshooting Steps:

    • Validate On-Target Engagement: In the same cellular system, confirm that your compound inhibits the intended target at the concentrations used to elicit the phenotype. Use a target engagement assay like NanoBRET™ or a downstream biomarker assay (e.g., Western blot for a phosphorylated substrate).

    • Perform a Rescue Experiment: If your target has a known activator or its pathway can be stimulated, check if this can rescue the phenotype caused by your compound. An off-target effect is unlikely to be rescued by stimulating the on-target pathway.

    • Test a Structural Analog: Synthesize or procure a close structural analog of your compound that is inactive against your primary target. If this inactive analog still produces the phenotype, it strongly implicates an off-target effect.

Problem: I'm observing unexpected cellular toxicity, even at concentrations where my compound should be selective.
  • Plausible Cause: The compound may be potently inhibiting an off-target kinase essential for cell survival or engaging another class of targets entirely (e.g., hERG channel, mitochondrial proteins). Many potent kinase inhibitors have off-target effects at nanomolar concentrations.[3][7]

  • Troubleshooting Steps:

    • Broad Kinase Profiling: Screen the compound against a large kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) at a concentration that causes toxicity (e.g., 1 µM). This can reveal potent inhibition of anti-proliferative or pro-apoptotic kinases.[12]

    • General Toxicity Panel: Test the compound in a broad panel that assesses liabilities like hERG inhibition, CYP450 inhibition, and cytotoxicity in non-target cell lines (e.g., primary hepatocytes).

    • Dose-Response Analysis: Carefully compare the IC50 for your desired phenotype with the CC50 (cytotoxic concentration 50%). A narrow window between these values suggests that the toxicity may be linked to the on-target effect, while a wide separation could indicate off-target toxicity.

Section 3: Methodological Guides for Off-Target Profiling

A multi-tiered approach, starting broad and becoming more specific, is the most efficient strategy for characterizing the selectivity of your compound.[12]

G cluster_workflow Off-Target Profiling Workflow InSilico Step 1: In Silico Prediction (Computational Screening) Biochem Step 2: Biochemical Profiling (Broad Kinase Panel) InSilico->Biochem Guide Synthesis Cellular Step 3: Cellular Target Engagement (e.g., NanoBRET™) Biochem->Cellular Validate Hits Phenotypic Step 4: Phenotypic Validation (Rescue & Analog Studies) Cellular->Phenotypic Confirm Relevance

Caption: A tiered workflow for off-target identification and validation.

Guide 3.1: Protocol for In Silico Off-Target Prediction

This computational approach uses the structure of your small molecule to predict potential protein interactions before you even run a wet-lab experiment.[11][13]

  • Objective: To generate a prioritized list of potential off-targets for subsequent experimental validation.

  • Methodology:

    • Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES, SDF) for your 1-Methyl-1H-indazole-3-carboxamide derivative.

    • Select Prediction Tools: Utilize a combination of publicly available or commercial platforms. Good starting points include:

      • Similarity-based: SwissTargetPrediction, SuperPred

      • Structure-based (Docking): AutoDock, Schrödinger Suite (commercial)

      • Machine Learning-based: Some platforms integrate AI/ML models trained on large bioactivity datasets.[13]

    • Run Predictions: Submit your compound's structure to the selected platforms. These tools compare your molecule to databases of known ligands and/or dock it into the binding sites of thousands of proteins.

    • Analyze and Prioritize: The output will be a list of potential targets, often with a confidence score. Do not treat this list as definitive proof. Instead, use it to guide your next steps. Prioritize targets that are:

      • Predicted with high confidence by multiple orthogonal methods.

      • Biologically plausible (e.g., expressed in your cellular model).

      • Known to be problematic (e.g., hERG, key anti-targets).

Guide 3.2: Protocol for Biochemical Kinase Panel Screening

This is the gold standard for assessing kinase inhibitor selectivity. You submit your compound to a commercial vendor who tests it against hundreds of purified kinases.

  • Objective: To empirically determine the kinase selectivity profile of your compound and quantify its potency against any identified off-targets.

  • Methodology:

    • Select a Screening Service: Choose a reputable vendor (e.g., Eurofins DiscoverX, Reaction Biology, Promega).

    • Choose a Screening Format:

      • Tier 1 (Primary Screen): Screen your compound at a single, high concentration (typically 1 µM or 10 µM) against the full panel. The output is "% Inhibition". This is cost-effective for an initial overview.[12]

      • Tier 2 (IC50 Determination): For any "hits" identified in Tier 1 (e.g., >70% inhibition), perform a 10-point dose-response curve to determine the precise IC50 value.

    • Compound Submission: Prepare and ship your compound according to the vendor's specifications (e.g., concentration, volume, solvent).

    • Data Interpretation: You will receive a report summarizing the results. Pay close attention to any kinases that are inhibited with a potency close to that of your primary target (e.g., within 10-fold).

Table 1: Example Data from a Primary Kinase Screen (@ 1 µM)
Target KinaseOn/Off-Target% Inhibition @ 1 µMFollow-up IC50 (nM)Notes
PAK1 On-Target 98%10Potent on-target activity confirmed.
CDK2Off-Target85%85Potent off-target. May contribute to phenotype.
SRCOff-Target72%250Moderate off-target.
DYRK1AOff-Target55%1,200Weak off-target. Less likely to be relevant.
EGFROff-Target15%>10,000Not a significant off-target.

Section 4: Strategies for Reducing Off-Target Effects

Once off-targets are identified, several strategies can be employed to engineer them out or avoid them experimentally.

Guide 4.1: Rational Chemical Modification for Improved Selectivity

This medicinal chemistry approach involves modifying the compound's structure to decrease binding to off-targets while maintaining on-target potency.

  • Objective: To design a more selective second-generation inhibitor.

  • Key Strategies:

    • Exploit Non-Conserved Residues: Analyze the crystal structures of your on-target and off-target proteins. Design modifications that introduce moieties capable of forming specific interactions (e.g., hydrogen bonds, ionic bonds) with unique residues in your on-target's binding pocket that are absent in the off-target.[14][15]

    • Target the Gatekeeper Residue: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. The size of this residue varies across kinases. Modifying your compound to either fit into a small pocket (if your target has a small gatekeeper) or to be excluded from it can dramatically improve selectivity.[2]

    • Covalent Inhibition: If your target has a non-conserved cysteine residue near the active site, you can add a reactive group (e.g., an acrylamide) to your compound to form a permanent covalent bond. This can provide exquisite selectivity and potency.[2]

Guide 4.2: Dose-Response Optimization

This experimental approach aims to find a "therapeutic window" where the compound is engaging the on-target with minimal off-target activity.

  • Objective: To identify the lowest effective concentration of your compound for use in experiments.

  • Methodology:

    • On-Target IC50: Determine the IC50 of your compound against the purified on-target protein (biochemical assay).

    • Off-Target IC50s: Determine the IC50s against your most potent identified off-targets.

    • Cellular EC50: In your cell-based assay, perform a full dose-response curve to determine the EC50 for your desired phenotype.

    • Determine the Therapeutic Window: Compare the cellular EC50 to the biochemical IC50s of your off-targets. Ideally, you want to use a concentration for your experiments that is at or slightly above the cellular EC50 but well below the IC50s for your problematic off-targets. For example, if your cellular EC50 is 50 nM and your most potent off-target has an IC50 of 500 nM, using the compound at 50-100 nM provides a 5-10 fold window of selectivity.

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  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. [Link]

  • Wilson, C. D., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Drug and Alcohol Dependence. [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of 1-Methyl-1H-indazole-3-carboxamide and related indazole scaffolds. Given the physicochemical characteristics typical of the indazole-3-carboxamide class—often exhibiting poor aqueous solubility—this document focuses on systematic strategies to overcome bioavailability challenges. We will proceed under the well-supported hypothesis that this compound behaves as a Biopharmaceutics Classification System (BCS) Class II agent: possessing high membrane permeability but limited by its low aqueous solubility.

Our approach is to provide a logical, problem-oriented framework, moving from foundational questions to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Foundational Assessment

This section addresses the preliminary questions that form the basis of a sound formulation development strategy.

Q1: What are the most likely primary barriers to achieving adequate oral bioavailability for 1-Methyl-1H-indazole-3-carboxamide?

A: Based on its molecular structure, the primary barriers are twofold:

  • Poor Aqueous Solubility: The indazole-3-carboxamide scaffold is generally lipophilic and possesses a stable crystalline structure, leading to low solubility in gastrointestinal fluids. This "dissolution rate-limited" absorption is the hallmark of BCS Class II compounds.[1][2]

  • Potential for First-Pass Metabolism: Indazole carboxamides are known substrates for hepatic enzymes, particularly cytochrome P450s.[3][4] Extensive metabolism in the liver after absorption from the gut can significantly reduce the amount of active drug reaching systemic circulation.[5]

Q2: How can we classify 1-Methyl-1H-indazole-3-carboxamide within the Biopharmaceutics Classification System (BCS)?

A: While experimental data for this specific molecule is scarce in public literature, its structural analogues are often highly permeable. Therefore, it is most appropriately classified as a BCS Class II compound (Low Solubility, High Permeability).[6][7] This classification is critical as it directs the formulation strategy away from permeation enhancers and squarely towards improving the drug's dissolution rate and/or solubility in the gastrointestinal tract.[2]

Q3: What initial physicochemical characterization is essential before starting formulation development?

A: A thorough understanding of the drug substance's intrinsic properties is non-negotiable. The following characterization is critical:

ParameterExperimental Method(s)Rationale & Implication for Bioavailability
Aqueous Solubility Shake-flask method in various media (pH 1.2, 4.5, 6.8, water)Directly quantifies the primary challenge. Determines if pH modification can be a viable strategy.
LogP / LogD HPLC-based or Shake-flask methodConfirms the lipophilicity of the compound. A high LogP (typically >2) supports the high permeability assumption for BCS Class II.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups. For this compound, the amide is very weakly basic, so significant pH-dependent solubility is not expected.
Solid-State Analysis PXRD, DSC, TGADetermines crystallinity and identifies any polymorphs. A high melting point often correlates with low solubility due to strong crystal lattice energy.
Metabolic Stability In vitro incubation with Human Liver Microsomes (HLM)Provides an early indication of susceptibility to first-pass metabolism and helps identify major metabolites.[3][4]

Section 2: Troubleshooting Guide - Common Experimental Hurdles

This section is formatted to address specific problems you may encounter in the lab, providing a logical flow of troubleshooting steps.

Scenario 1: Initial dissolution testing shows less than 85% drug release in 60 minutes.

This is a classic issue for a BCS Class II compound. The goal is to increase the dissolution rate by modifying the drug's physical properties or its immediate microenvironment.

G start Problem: Low Dissolution Rate step1 Strategy 1: Increase Surface Area start->step1 step2 Strategy 2: Increase Apparent Solubility start->step2 step3 Strategy 3: Enhance Wettability start->step3 sub1_1 Micronization / Jet Milling step1->sub1_1 Conventional Approach sub1_2 Nanonization / Media Milling step1->sub1_2 Advanced Approach sub2_1 Amorphous Solid Dispersion (ASD) step2->sub2_1 High Energy State sub2_2 Lipid-Based Formulation (SEDDS) step2->sub2_2 Pre-dissolved State sub2_3 Complexation (Cyclodextrins) step2->sub2_3 Host-Guest Complex sub3_1 Incorporate Surfactants (e.g., SLS, Polysorbate 80) step3->sub3_1

Caption: Decision tree for addressing low dissolution rates.

Q: My micronized drug substance still shows poor dissolution. Why, and what's next?

A: Micronization reduces particle size to increase surface area, but its effectiveness can be limited by particle agglomeration and poor wettability of the hydrophobic drug powder.[8] If particles clump together in the dissolution media, the effective surface area is not increased.

Next Steps:

  • Nanonization: Further particle size reduction to the nanometer scale (nanosuspension) drastically increases surface area and can improve dissolution velocity.[9]

  • Amorphous Solid Dispersion (ASD): This is often the most effective strategy. By dispersing the drug in a polymer matrix in its amorphous (high-energy) state, you eliminate the crystal lattice energy barrier that needs to be overcome for dissolution.[2][10] This can lead to a state of "supersaturation," dramatically increasing the driving force for absorption.

Q: I've created an Amorphous Solid Dispersion, but my in vivo results in rats are still poor and highly variable. What's the likely cause?

A: This points towards two possibilities:

  • In vivo precipitation: The supersaturated state generated by the ASD is thermodynamically unstable. The drug may be precipitating in the GI tract before it can be absorbed.

  • High first-pass metabolism: Even if the drug dissolves, it may be extensively metabolized by the liver before reaching systemic circulation.[5]

Troubleshooting Steps:

  • For Precipitation: Incorporate a precipitation inhibitor into your ASD formulation. Certain polymers (e.g., HPMC-AS, Soluplus®) are specifically designed to maintain supersaturation in vivo.

  • For Metabolism: Consider a Lipid-Based Drug Delivery System (LBDDS) , such as a Self-Emulsifying Drug Delivery System (SEDDS).[11][12] LBDDS can enhance absorption through the intestinal lymphatic system, which drains into the thoracic duct and bypasses the liver's portal circulation. This directly mitigates first-pass metabolism.[12] The drug is already dissolved in the lipid formulation, completely avoiding the dissolution barrier.[12]

Section 3: Key Experimental Protocols

Here we provide streamlined, step-by-step protocols for the two most powerful strategies discussed: Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol aims to convert the crystalline drug into a more soluble, amorphous form by dispersing it within a polymer matrix.

G substance 1. Drug Substance & Polymer (e.g., PVP K30) solution 3. Create Homogeneous Feed Solution substance->solution solvent 2. Common Solvent (e.g., Methanol/DCM) solvent->solution spray_dry 4. Spray Drying (Atomization & Evaporation) solution->spray_dry powder 5. Collect Dry Amorphous Powder spray_dry->powder characterize 6. Characterization (PXRD, DSC, Dissolution) powder->characterize

Caption: Workflow for preparing an Amorphous Solid Dispersion.

Methodology:

  • Polymer Selection: Choose a suitable polymer. For initial screening, Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC) are common choices.

  • Solvent System Selection: Identify a common solvent or solvent system that can dissolve both the drug and the polymer at the desired concentrations. A common example is a mixture of Dichloromethane (DCM) and Methanol.

  • Solution Preparation:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 by weight). A typical total solid content is 5-10% (w/v).

    • Ensure the solution is clear and homogenous before proceeding.

  • Spray Drying Process:

    • Set the spray dryer parameters. These are instrument-dependent, but key parameters include:

      • Inlet Temperature: High enough to evaporate the solvent (e.g., 80-120°C).

      • Atomization/Gas Flow: To control droplet size.

      • Feed Pump Rate: To control the drying process.

    • Pump the feed solution through the atomizer into the drying chamber.

  • Powder Collection & Characterization:

    • Collect the resulting dry powder from the cyclone.

    • Crucial Validation: Confirm the amorphous nature of the product using Powder X-Ray Diffraction (PXRD) (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).

    • Perform dissolution testing to compare the ASD against the unformulated crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol encapsulates the drug in a pre-dissolved state within a mix of oils and surfactants, designed to form a fine emulsion upon contact with GI fluids.

Methodology:

  • Excipient Screening:

    • Solubility: Determine the saturation solubility of 1-Methyl-1H-indazole-3-carboxamide in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

    • Select the excipients that show the highest solubilizing capacity for the drug.

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the chosen oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process. The goal is to identify the region that forms a rapid, clear, and stable microemulsion. This region is the robust formulation area.

  • Formulation Preparation:

    • Select a ratio from the robust region of the phase diagram.

    • Add the drug to the pre-mixed oil/surfactant/co-solvent blend.

    • Gently heat (40-50°C) and stir until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization and Performance Testing:

    • Emulsification Test: Add the SEDDS formulation to water or simulated gastric fluid with gentle stirring. It should spontaneously form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally desired.

    • In Vitro Dissolution: Perform dissolution testing in a lipid-compatible setup to ensure the drug remains solubilized upon dispersion.

References

  • Javed, I., et al. (2022). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Bentham Science. [Link]

  • Mishra, B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • SlideShare. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]

  • International Journal of Creative Research Thoughts. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]

  • Patel, H., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. AAPS PharmSciTech. [Link]

  • Kumar, S., et al. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tanzania Journal of Engineering and Technology. (2025). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2023). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]

  • PubChem. (2024). 1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis. [Link]

  • PubChem. N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • Coughtrie, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • MySkinRecipes. 1-Methyl-1H-indazole-3-carboxaMide. [Link]

  • ResearchGate. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • Zhou, Z., et al. (2023). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. MDPI. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Toxicology. [Link]

  • ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Fun, H. K., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2018). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. [Link]

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challenges in the enantioseparation of indazole-3-carboxamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enantioseparation of Indazole-3-Carboxamides

Welcome to the technical support guide for the enantioseparation of indazole-3-carboxamide compounds. This resource is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving this important class of chiral molecules. The unique structural features of indazole-3-carboxamides, particularly the presence of multiple interaction sites (hydrogen bond donors/acceptors, aromatic rings, and a chiral center adjacent to the amide linkage), present distinct challenges in achieving baseline separation.

This guide provides field-proven insights and systematic troubleshooting protocols to address common issues encountered during method development and routine analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: Why am I seeing poor or no separation (Resolution < 1.5) of my indazole-3-carboxamide enantiomers?

Probable Causes & Troubleshooting Workflow:

Poor resolution is the most common challenge and typically stems from a suboptimal choice of Chiral Stationary Phase (CSP) or mobile phase. The chiral recognition mechanism relies on a precise three-point interaction between the analyte and the CSP, and any mismatch will result in poor enantioselectivity.

  • Inappropriate CSP Selection: The CSP is the heart of the separation. For indazole-3-carboxamides, polysaccharide-based CSPs are the most successful due to their helical polymer structure which creates chiral grooves and allows for a combination of hydrogen bonding, π-π stacking, and steric interactions.[1][2][3]

    • Solution: If you are not using a polysaccharide-based column, consider switching. If you are, the specific derivative may be incorrect. A screening approach using columns with complementary characteristics is highly efficient.[4]

      • Start with: An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). These are often excellent starting points.[5]

      • Next, try: A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)). Sometimes the carbamate position on the glucose unit of cellulose provides a better steric fit than amylose.[5][6]

      • Consider Immobilized Phases: Immobilized CSPs offer greater solvent compatibility, allowing for the use of solvents like THF or dichloromethane, which can sometimes unlock unique selectivities.[7][8]

  • Suboptimal Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP.

    • Solution: Systematically screen different elution modes. The optimal mode depends on the analyte's polarity.

      • Normal Phase (NP): Use mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). This mode often provides the best selectivity.

      • Polar Organic (PO): Use pure alcohols or acetonitrile, sometimes with additives. This is useful for compounds with poor solubility in alkanes.[9]

      • Reversed Phase (RP): Use mixtures of water/buffer and acetonitrile/methanol. This is generally the last choice for these compounds but can be effective for highly polar analogues.[7]

      • Supercritical Fluid Chromatography (SFC): This is a highly recommended alternative. Using CO2 with a modifier (like methanol) is often faster and can provide superior resolution compared to HPLC.[2][4][7][10]

  • Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition.[1]

    • Solution: Evaluate column temperatures between 10°C and 40°C. Lowering the temperature often enhances enantioselectivity by strengthening interaction energies, though it may increase backpressure and retention times.[1]

Q2: My peaks are broad and tailing severely. What's wrong?

Probable Causes & Troubleshooting Workflow:

Peak tailing compromises both resolution and quantitation accuracy. For indazole-3-carboxamides, this is commonly caused by unwanted secondary interactions.

  • Secondary Silanol Interactions: The basic nitrogen atoms in the indazole ring or other parts of the molecule can interact strongly with acidic residual silanol groups on the silica surface of the CSP.[1] This causes a portion of the analyte molecules to lag, resulting in a tailed peak.

    • Solution: Add a basic modifier to the mobile phase to neutralize the active sites.[1][11]

      • For NP/SFC: Add 0.1% - 0.2% diethylamine (DEA) or triethylamine (TEA) to the alcohol portion of your mobile phase.

      • For RP: Ensure the mobile phase pH is appropriate. Using a buffer can help.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest solvent that can adequately dissolve the compound.

  • Column Overload: Injecting too much mass on the column saturates the stationary phase, leading to peak fronting or tailing.[12][13]

    • Solution: Reduce the injection concentration or volume. Dilute your sample by a factor of 10 and re-inject to see if peak shape improves.

  • System or Column Contamination: Adsorption of impurities at the head of the column can create active sites that cause tailing.[8][14]

    • Solution: Flush the column with a strong, compatible solvent (check the manufacturer's instructions).[8] If the problem persists, consider using a guard column or replacing the column frit.

Q3: My resolution is inconsistent between runs, and I suspect on-column racemization. How can I confirm and prevent this?

Probable Causes & Troubleshooting Workflow:

The chiral center in some indazole-3-carboxamides, particularly those with acidic protons alpha to the carbonyl group, can be susceptible to epimerization (racemization) under certain conditions, leading to poor reproducibility and plateau-like peaks between the enantiomers.

  • Mobile Phase Composition: Basic additives (like DEA) used to improve peak shape can sometimes promote racemization of sensitive compounds.[15][16]

    • Solution:

      • Reduce Additive Concentration: Lower the concentration of the basic modifier to the minimum required for good peak shape.

      • Change the Additive: Try a different, less potent base or an acidic additive like acetic or formic acid if your compound is amenable.

      • Change Elution Mode: Switch from NP to SFC or RP, as the different solvent environment may prevent racemization.

  • Elevated Temperature: Higher temperatures can provide the activation energy needed for racemization.

    • Solution: Decrease the column temperature. Running the analysis at a lower temperature (e.g., 10-15°C) can significantly slow down or stop on-column racemization.

  • Investigative Test: To test for on-column racemization, perform a "stopped-flow" experiment.

    • Protocol: Inject the sample and allow the enantiomers to travel part-way down the column. Stop the mobile phase flow for an extended period (e.g., 30-60 minutes). Resume the flow and complete the chromatogram. If a plateau or third peak appears between the two enantiomer peaks, it indicates that the separated enantiomers are converting into one another while on the column.

Frequently Asked Questions (FAQs)

Q: How do I begin method development for a new indazole-3-carboxamide compound?

A: A systematic screening approach is the most time- and resource-efficient strategy.[4] The goal is to quickly identify a promising combination of column and mobile phase for further optimization.

  • Step 1: Column Selection: Choose 3-4 complementary polysaccharide-based CSPs. A good starting set includes an amylose-based column, a cellulose-based column, and one with a different phenylcarbamate derivative (e.g., chloro-substituted).[3][17]

  • Step 2: Mobile Phase Screening: Prepare a primary screening set of mobile phases. For HPLC, this would be a normal phase (e.g., Hexane/Ethanol) and a polar organic phase (e.g., Methanol). For SFC, a standard gradient of CO2/Methanol is a universal starting point.[4][7]

  • Step 3: Execute Screening: Run your analyte on each column with each mobile phase using a generic gradient. This will quickly reveal which systems show any degree of separation.

  • Step 4: Optimize: Take the most promising result from the screen and optimize it by adjusting the mobile phase composition (isocratic hold, modifier ratio), flow rate, and temperature to achieve baseline resolution.

Q: How does the structure of the carboxamide side chain affect the separation?

A: The substituent on the carboxamide nitrogen and the amino acid-derived portion is critical for chiral recognition. This group directly influences the steric and electronic interactions with the CSP.

  • Steric Bulk: Larger, bulkier groups can enhance steric hindrance within the CSP's chiral pockets, often leading to better separation.

  • Hydrogen Bonding: The presence of moieties capable of hydrogen bonding (e.g., amides, esters) in the side chain provides additional interaction points with the carbamate groups on the polysaccharide CSP, which is a primary mechanism for recognition.[2]

  • Aromatic Rings: If the side chain contains a phenyl or other aromatic ring, it can engage in π-π stacking with the phenyl groups on the CSP selector.

A study on synthetic cannabinoids, which share the indazole-3-carboxamide core, found that a Lux® i-Cellulose-5 column was particularly effective for compounds with a terminal amide, while a Lux® Amylose-1 was better for those with a terminal methyl ester, demonstrating the profound impact of the side chain.[5][6]

Q: Should I use HPLC or SFC for my separation?

A: Both techniques are powerful, but SFC offers several distinct advantages for chiral separations and is increasingly becoming the preferred method.[9]

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to faster analyses and higher throughput.[4][10]

  • Efficiency: SFC often yields sharper, more efficient peaks.

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, lowering both costs and environmental impact.[7]

  • Selectivity: SFC can sometimes offer different or complementary selectivity compared to HPLC, providing another tool to resolve difficult enantiomeric pairs.[2]

If you have access to an SFC system, it should be a primary consideration in your method development strategy.

Data & Protocol Visualization

Table 1: Recommended Starting Conditions for CSP Screening
ParameterHPLC Normal Phase (NP)HPLC Polar Organic (PO)Supercritical Fluid Chromatography (SFC)
Columns Amylose & Cellulose-based CSPs (e.g., Lux Amylose-1, Chiralpak IA, Lux Cellulose-1, Chiralpak IB)Amylose & Cellulose-based CSPs (Immobilized versions recommended)Amylose & Cellulose-based CSPs (SFC-specific columns preferred)
Mobile Phase A n-Hexane or HeptaneAcetonitrileCO2
Mobile Phase B Isopropanol or EthanolMethanolMethanol
Gradient 10-50% B over 10 min10-50% B over 10 min5-40% B over 5-7 min
Additive 0.1% DEA in Mobile Phase B0.1% DEA in Mobile Phase B0.1% DEA in Mobile Phase B
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C40 °C
Back Pressure N/AN/A150 bar
Diagram 1: Systematic Chiral Method Development Workflow

MethodDevWorkflow cluster_screening Phase 1: Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Define Analyte (Indazole-3-Carboxamide) SelectCSPs Select 3-4 Complementary CSPs (Amylose, Cellulose types) Start->SelectCSPs ScreenMP Screen with Primary Mobile Phases (NP, PO, SFC) SelectCSPs->ScreenMP Eval Evaluate Screening Data (Resolution > 0?) ScreenMP->Eval NoSep No Separation (Try different CSPs/modes) Eval->NoSep No PartialSep Partial Separation (Proceed to Optimization) Eval->PartialSep Yes Opti Optimize Lead Condition PartialSep->Opti Opti_MP Adjust Mobile Phase (Isocratic %, Additives) Opti->Opti_MP Opti_Flow Optimize Flow Rate Opti_MP->Opti_Flow Opti_Temp Optimize Temperature Opti_Flow->Opti_Temp Final Final Method (Resolution > 1.5) Opti_Temp->Final

Caption: A systematic workflow for chiral method development.

Diagram 2: Key Molecular Interaction Sites for Chiral Recognition

ChiralInteractions A π-π Stacking (Indazole Ring) B Hydrogen Bond Acceptor (Amide Carbonyl) C Chiral Center (Steric Hindrance) D Hydrogen Bond Donor (Amide N-H) E Variable R-Group (Steric/Electronic Effects) Indazole

Caption: Interaction sites on indazole-3-carboxamides.

References

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  • Wang Y, et al. Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. Toxins. 2022.
  • Li W, et al. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie. 2013.
  • Valente JJ, et al. Mobile phase modifier effects in multimodal cation exchange chromatography. Journal of Chromatography A. 2012. Available from: [Link]

  • Ilisz I, et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. 2021. Available from: [Link]

  • Chemical Communications. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available from: [Link]

  • Cajka T, Fiehn O. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. 2023. Available from: [Link]

  • Doyle LR, et al. Racemic N-aryl Bis(amidines) and Bis(amidinates)
  • ZeptoMetrix. Mobile Phase Modifiers.
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  • Sun L, et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2017. Available from: [Link]

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Technical Support Center: Overcoming Resistance to 1-Methyl-1H-indazole-3-carboxamide in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Methyl-1H-indazole-3-carboxamide. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro studies and may be encountering resistance. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot effectively. 1-Methyl-1H-indazole-3-carboxamide is an indazole-based compound that has been investigated as a potential inhibitor of kinases such as PI3K and p21-activated kinase 1 (PAK1)[1][2]. This guide will address common challenges in its application, with a focus on overcoming acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line, initially sensitive to 1-Methyl-1H-indazole-3-carboxamide, has stopped responding. What is the first step I should take?

A1: The first step is to confirm the viability of your cell stock and the integrity of the compound. We recommend performing a new cell viability assay with a fresh aliquot of the compound on a new batch of cells[3][4]. This will help you rule out simple issues like compound degradation or contamination of your cell culture.

Q2: I've confirmed my compound and cells are fine, but the IC50 has significantly increased. What are the likely biological reasons?

A2: A significant increase in the IC50 value is a strong indicator of acquired resistance. The most common mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the compound out of the cell[5][6][7].

  • Alterations in the drug target: Mutations in the target kinase (e.g., PI3K or PAK1) that prevent the compound from binding effectively.

  • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target[8].

Q3: How can I quickly check for the involvement of efflux pumps?

A3: A straightforward way to investigate the role of efflux pumps is to co-administer 1-Methyl-1H-indazole-3-carboxamide with a known ABC transporter inhibitor, such as verapamil or elacridar[9]. A significant decrease in the IC50 in the presence of the inhibitor suggests that drug efflux is a contributing factor to the observed resistance.

Troubleshooting Guide: Loss of Efficacy of 1-Methyl-1H-indazole-3-carboxamide

Problem: A previously sensitive cell line now shows reduced sensitivity or complete resistance to 1-Methyl-1H-indazole-3-carboxamide, as evidenced by a rightward shift in the dose-response curve.

cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Hypothesis Testing: Mechanism of Resistance cluster_3 Experimental Validation cluster_4 Solutions start Loss of Compound Efficacy check_compound Confirm Compound Integrity start->check_compound check_cells Verify Cell Line Authenticity start->check_cells efflux Hypothesis 1: Increased Drug Efflux check_compound->efflux If compound is active check_cells->efflux If cells are correct line exp_efflux Efflux Pump Inhibition Assay efflux->exp_efflux target_alt Hypothesis 2: Target Alteration exp_target Western Blot for Target Expression & Phosphorylation target_alt->exp_target bypass Hypothesis 3: Bypass Pathway Activation exp_bypass Phospho-Kinase Array bypass->exp_bypass sol_efflux Co-administer with Efflux Pump Inhibitor exp_efflux->sol_efflux If resistance is reversed sol_alt Switch to a Different Class of Inhibitor exp_target->sol_alt If target is altered/lost sol_combo Combine with Inhibitor of Bypass Pathway exp_bypass->sol_combo If bypass pathway is activated

Caption: A workflow for troubleshooting drug resistance.

Mechanism 1: Increased Drug Efflux

Overexpression of ABC transporters is a common mechanism of multidrug resistance (MDR)[7]. These transporters actively pump a wide range of compounds out of the cell, reducing the intracellular concentration of the drug and thus its efficacy[6].

Experimental Protocol: Assessing Drug Efflux Using ABC Transporter Inhibitors

  • Cell Seeding: Seed both the sensitive (parental) and resistant cell lines in 96-well plates at a predetermined optimal density[3].

  • Compound Preparation: Prepare a dose-response curve for 1-Methyl-1H-indazole-3-carboxamide. In parallel, prepare another set of serial dilutions of the compound in media containing a fixed concentration of an ABC transporter inhibitor (see table below).

  • Treatment: Treat the cells with the compound alone or in combination with the ABC transporter inhibitor. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times.

  • Cell Viability Assay: Perform a cell viability assay, such as the resazurin reduction assay or MTT assay[3].

  • Data Analysis: Calculate the IC50 values for 1-Methyl-1H-indazole-3-carboxamide in the presence and absence of the inhibitor. A significant fold-change decrease in IC50 in the resistant line upon co-treatment indicates the involvement of efflux pumps.

Table 1: Commonly Used ABC Transporter Inhibitors

InhibitorTarget(s)Typical Working Concentration
VerapamilP-gp (ABCB1)1-10 µM
Elacridar (GF120918)P-gp (ABCB1), BCRP (ABCG2)0.1-1 µM[9]
MK-571MRP1 (ABCC1)10-50 µM
Mechanism 2: Target Alteration or Downregulation

Resistance can arise from genetic or epigenetic changes that alter the drug's target. This can include mutations in the kinase's binding site, or a decrease in the expression of the target protein.

Experimental Protocol: Western Blot Analysis of Target Protein Expression and Phosphorylation

  • Cell Lysis: Lyse both sensitive and resistant cells that have been treated with 1-Methyl-1H-indazole-3-carboxamide at various concentrations and time points[10].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[11][12].

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the target kinase (e.g., anti-PAK1 and anti-phospho-PAK1). Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control[13].

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection[13].

  • Analysis: Compare the expression levels of the total and phosphorylated target protein between sensitive and resistant cells.

Table 2: Expected Outcomes from Western Blot Analysis

Observation in Resistant CellsPotential Interpretation
Decreased total target proteinDownregulation of the target
Similar total protein, but sustained phosphorylation in the presence of the drugTarget mutation preventing drug binding
Increased baseline phosphorylation of the targetUpregulation of upstream activators
Mechanism 3: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of the targeted therapy[8].

cluster_0 Drug Action and Resistance drug 1-Methyl-1H-indazole-3-carboxamide target Target Kinase (e.g., PAK1) drug->target Inhibits proliferation Cell Proliferation & Survival target->proliferation Promotes bypass_pathway Bypass Pathway (e.g., MAPK) bypass_pathway->proliferation Promotes (compensatory)

Caption: A simplified diagram of a bypass signaling pathway.

Experimental Protocol: Investigating Drug Synergy with a Combination Therapy Approach

  • Hypothesize a Bypass Pathway: Based on the known biology of your cell line and target, hypothesize which pathways might be activated. A phospho-kinase array can be a useful tool for an unbiased screen.

  • Select a Second Inhibitor: Choose an inhibitor that targets a key node in the hypothesized bypass pathway.

  • Design a Drug Combination Matrix: Create a matrix of concentrations for both 1-Methyl-1H-indazole-3-carboxamide and the second inhibitor[14].

  • Cell Treatment and Viability Assay: Treat the resistant cells with the drug combinations for a defined period and measure cell viability[15][16].

  • Synergy Analysis: Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to determine if the combination is synergistic, additive, or antagonistic[14][17]. A synergistic interaction suggests that you have successfully targeted a key resistance mechanism.

References

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. Available at: [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central. Available at: [Link]

  • Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - NIH. Available at: [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. Available at: [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Available at: [Link]

  • ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed. Available at: [Link]

  • Role of ABC transporters in cancer chemotherapy - PMC - NIH. Available at: [Link]

  • ABC Transporters in the Development of Multidrug Resistance in Cancer Therapy - PubMed. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. Available at: [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. Available at: [Link]

  • Efflux pump - Wikipedia. Available at: [Link]

  • Western Blot Protocol. Available at: [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - ResearchGate. Available at: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. Available at: [Link]

  • (PDF) Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - ResearchGate. Available at: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - PMC - NIH. Available at: [Link]

  • Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience. Available at: [Link]

  • Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed. Available at: [Link]

  • Target Identification and Validation in Drug Development | Technology Networks. Available at: [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring - NIH. Available at: [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available at: [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. Available at: [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. Available at: [Link]

  • Synergistic Drug Combinations High-throughput Identification | Protocol Preview - YouTube. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. Available at: [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. Available at: [Link]

  • Ways to generate drug-resistant cancer cell lines? - ResearchGate. Available at: [Link]

  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Available at: [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: In Vitro Metabolite Identification of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vitro metabolite identification of 1-Methyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro metabolism studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.

Section 1: Understanding the Metabolic Landscape of 1-Methyl-1H-indazole-3-carboxamide

1-Methyl-1H-indazole-3-carboxamide belongs to the indazole carboxamide class of compounds. Based on existing literature for structurally similar molecules, several metabolic pathways are anticipated.[1][2][3][4][5] Understanding these potential biotransformations is crucial for designing robust experiments and interpreting analytical data.

Anticipated Metabolic Pathways:

  • Oxidative Metabolism (Phase I): Primarily mediated by Cytochrome P450 (CYP) enzymes in liver microsomes, this is a major route of metabolism for many xenobiotics.[6][7] For 1-Methyl-1H-indazole-3-carboxamide, this can include:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the indazole ring or the methyl group.

    • N-dealkylation: Removal of the methyl group from the indazole nitrogen.

  • Hydrolysis: The amide bond in the carboxamide group may be susceptible to hydrolysis by esterases, forming a carboxylic acid metabolite.[1][8]

  • Conjugation (Phase II): Following Phase I metabolism, the newly introduced functional groups can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. A common conjugation reaction is:

    • Glucuronidation: Addition of glucuronic acid to hydroxylated metabolites.[2][3][9]

Below is a diagram illustrating the potential metabolic pathways.

G parent 1-Methyl-1H-indazole-3-carboxamide hydroxylation Hydroxylated Metabolites parent->hydroxylation CYP450 Oxidation dealkylation N-dealkylated Metabolite parent->dealkylation CYP450 Oxidation hydrolysis Carboxylic Acid Metabolite parent->hydrolysis Esterase Activity glucuronidation Glucuronide Conjugates hydroxylation->glucuronidation UGT Conjugation G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_compound Prepare 1 mM stock of test compound in DMSO mix Combine microsomes and test compound (final 1 µM) prep_compound->mix prep_microsomes Thaw and dilute liver microsomes in phosphate buffer prep_microsomes->mix prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH regenerating system prep_nadph->start_reaction preincubate Pre-incubate at 37°C for 5 min mix->preincubate preincubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate sample Aliquots taken at 0, 5, 15, 30, 60 min incubate->sample terminate Terminate reaction with ice-cold acetonitrile containing internal standard sample->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Sources

Validation & Comparative

A Comparative Guide to Indazole-3-Carboxamide Synthetic Cannabinoids and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of synthetic cannabinoids, focusing on the potent and structurally significant indazole-3-carboxamide class. We will use 1-Methyl-1H-indazole-3-carboxamide as a foundational structural reference to explore its more complex and pharmacologically active analogs, such as AMB-FUBINACA. These will be contrasted with compounds from other major chemical classes, notably the naphthoylindoles, represented by the well-characterized JWH-018.

This document is intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships, receptor pharmacology, and metabolic pathways that define the activity and toxicological profiles of these compounds. All discussions are supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Section 1: Structural Scaffolds and Their Significance

The pharmacological properties of a synthetic cannabinoid are intrinsically linked to its chemical structure. The core scaffold, linker moiety, and peripheral substitutions all dictate how the molecule interacts with cannabinoid receptors CB1 and CB2.

The 1H-indazole-3-carboxamide scaffold is a prominent feature in many potent synthetic cannabinoids.[1] Unlike the indole core of earlier compounds like JWH-018, the indazole structure is believed to enhance binding stability at the CB1 receptor.[2] 1-Methyl-1H-indazole-3-carboxamide represents the simplest form of this class, featuring a methyl group at the N1 position of the indazole ring and an unsubstituted carboxamide linker. While this specific compound is primarily known as a chemical intermediate in the synthesis of other molecules, its core structure is the foundation for highly potent agonists.[1][3]

More complex derivatives, such as AMB-FUBINACA (FUB-AMB) , build upon this core by adding elaborate side chains that dramatically increase receptor affinity and efficacy.[2][4] In contrast, JWH-018 belongs to the naphthoylindole class, characterized by an indole core linked to a naphthalene group via a ketone.[5][6] These structural differences are pivotal in defining their distinct pharmacological profiles.

Section 2: Comparative Receptor Pharmacology

The primary mechanism of action for synthetic cannabinoids is agonism at the CB1 and CB2 receptors.[7] However, their potency and efficacy can vary dramatically, contributing to their unpredictable and often severe toxicological effects compared to Δ⁹-THC, which is a partial agonist.[2][8][9]

Receptor Binding Affinity (Ki)

Binding affinity, often expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a stronger binding affinity. Most synthetic cannabinoids exhibit significantly higher affinity for CB1 and CB2 receptors than Δ⁹-THC.[6]

CompoundChemical ClassCB1 Ki (nM)CB2 Ki (nM)Reference(s)
AMB-FUBINACA Indazole-3-carboxamide10.040.786[4]
AB-FUBINACA Indazole-3-carboxamide0.923.2[10][11]
ADB-FUBINACA Indazole-3-carboxamide1.2 (EC50)3.5 (EC50)[12]
JWH-018 Naphthoylindole9.002.94[5][13]

Note: Specific binding affinity data for 1-Methyl-1H-indazole-3-carboxamide at cannabinoid receptors is not available in published literature, underscoring the necessity of empirical evaluation for each new analog.

The data clearly shows that indazole-3-carboxamides like AB-FUBINACA and AMB-FUBINACA are exceptionally potent binders to cannabinoid receptors, often with Ki values in the low- to sub-nanomolar range.

Functional Activity (EC50 & Efficacy)

Functional activity measures the biological response a compound elicits upon binding to a receptor. It is defined by two key parameters:

  • Potency (EC50): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

  • Efficacy (Emax): The maximum biological effect a drug can produce. Compounds that produce a maximal response are full agonists , while those producing a sub-maximal response are partial agonists .

Most synthetic cannabinoids, including both the indazole-3-carboxamide and naphthoylindole classes, are full agonists at the CB1 receptor, whereas Δ⁹-THC is a partial agonist.[2][5] This difference in efficacy is a primary driver of the greater toxicity associated with synthetic cannabinoids.[8]

CompoundChemical ClassCB1 EC50 (nM)CB2 EC50 (nM)EfficacyReference(s)
AMB-FUBINACA Indazole-3-carboxamide0.54330.1278Full Agonist[4]
AB-FUBINACA Indazole-3-carboxamide1.83.2Full Agonist[10]
ADB-FUBINACA Indazole-3-carboxamide1.23.5Full Agonist[12]
JWH-018 Naphthoylindole102133Full Agonist[5][9][14]

AMB-FUBINACA is approximately 85 times more potent than Δ⁹-THC and 50 times more potent than JWH-018 in vitro.[2] The extremely low EC50 values for the indazole-3-carboxamide family highlight their profound potency.

CB1 Receptor Signaling Pathway

Upon activation by an agonist, the CB1 receptor (a Gi/o-coupled GPCR) initiates a signaling cascade that modulates neurotransmitter release. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits SC Synthetic Cannabinoid (Agonist) SC->CB1 Binds & Activates ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to caption CB1 Receptor Signaling Cascade Binding_Assay_Workflow prep 1. Prepare CB1 Receptor Membranes (from CHO-hCB1 cells) plate 2. Plate Assay Components - Receptor Membranes - [3H]CP55,940 (Radioligand) - Test Compound (Varying Conc.) prep->plate incubate 3. Incubate (e.g., 60 min at 30°C) to reach equilibrium plate->incubate filter 4. Rapid Filtration (PEI-soaked GF/B filters) to separate bound/free radioligand incubate->filter wash 5. Wash Filters (Ice-cold buffer) to remove non-specific binding filter->wash count 6. Scintillation Counting Measure radioactivity on filters wash->count analyze 7. Data Analysis - Plot % displacement vs. Conc. - Calculate IC50 - Convert to Ki (Cheng-Prusoff) count->analyze caption Workflow for Radioligand Binding Assay

Workflow for Radioligand Binding Assay

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize cultured cells stably expressing the human CB1 receptor (e.g., CHO-hCB1) in a lysis buffer (e.g., 50 mM Tris, pH 7.4). Centrifuge to pellet the membranes and resuspend in an assay buffer (50 mM Tris, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of receptor membrane preparation.

    • 50 µL of a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at ~0.5 nM).

    • 50 µL of the unlabeled test compound at various concentrations (e.g., 0.01 nM to 10 µM) or buffer for total binding.

    • Causality: Using a range of concentrations allows for the generation of a competition curve to determine the IC50.

  • Non-Specific Binding: Prepare separate wells containing a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) to determine non-specific binding.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) that has been pre-soaked in polyethylenimine (PEI).

    • Causality: PEI reduces the non-specific binding of the radioligand to the filter, ensuring that only receptor-bound radioactivity is measured.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris, pH 7.4) to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay for Functional Activity (EC50)

This assay measures a compound's ability to activate Gi/o-coupled receptors like CB1 by quantifying the resulting decrease in intracellular cAMP levels.

cAMP_Assay_Workflow seed 1. Seed Cells (e.g., CHO-hCB1) in 96-well plates pre_treat 2. Pre-treatment Incubate with Forskolin (to stimulate cAMP production) seed->pre_treat add_agonist 3. Add Test Agonist (Varying concentrations) pre_treat->add_agonist incubate 4. Incubate (e.g., 30 min at 37°C) add_agonist->incubate lyse 5. Lyse Cells Release intracellular cAMP incubate->lyse detect 6. Detect cAMP (e.g., HTRF, ELISA) lyse->detect analyze 7. Data Analysis - Plot response vs. Conc. - Calculate EC50 detect->analyze caption Workflow for cAMP Accumulation Assay

Workflow for cAMP Accumulation Assay

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing the human CB1 receptor into 96-well plates and culture overnight.

  • Assay Preparation: Wash cells with a stimulation buffer.

  • Stimulation: Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to raise basal cAMP levels.

    • Causality: Since CB1 activation inhibits adenylyl cyclase, you must first stimulate cAMP production with forskolin. The agonist's effect is then measured as a reduction from this stimulated level.

  • Agonist Addition: Immediately add the test compound at various concentrations (e.g., 0.01 nM to 10 µM) to the appropriate wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay. The signal is typically inversely proportional to the amount of cAMP present.

  • Data Analysis: Plot the assay signal (representing the inhibition of cAMP production) against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the EC50, which represents the compound's potency. The maximal inhibition level determines its efficacy relative to a known full agonist.

Protocol: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLMs), which are rich in CYP enzymes, to predict the rate of phase I metabolism of a compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare the test compound at a starting concentration (e.g., 1 µM).

  • Initiate Reaction: Pre-warm the microsome mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

    • Causality: The quenching solution precipitates the microsomal proteins and stops all enzymatic activity, preserving the compound's concentration at that specific time point.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The indazole-3-carboxamide scaffold represents a highly versatile and potent class of synthetic cannabinoids. While structurally related, compounds within this class, such as AMB-FUBINACA and AB-FUBINACA, exhibit distinct pharmacological profiles characterized by extremely high affinity and potency at CB1 and CB2 receptors. Their activity profiles differ significantly from older classes like the naphthoylindoles (JWH-018), often demonstrating greater potency.

The provided experimental protocols offer a robust framework for the comprehensive characterization of novel synthetic cannabinoids. Given the profound impact of minor structural modifications on pharmacological activity, as evidenced by the difference between the simple 1-Methyl-1H-indazole-3-carboxamide scaffold and its complex derivatives, it is imperative that each new analog is subjected to rigorous empirical evaluation to understand its potential therapeutic efficacy and toxicological risk.

References

  • Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. (2023). MDPI. [Link]

  • AMB-FUBINACA. Wikipedia. [Link]

  • AB-FUBINACA. Wikipedia. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central (PMC). [Link]

  • Lobato-Freitas, C., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. PubMed Central (PMC). [Link]

  • ADB-FUBINACA. Wikipedia. [Link]

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  • Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (2021). ResearchGate. [Link]

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The Indazole-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-1H-indazole-3-carboxamide Analogs for Researchers, Scientists, and Drug Development Professionals.

The 1-methyl-1H-indazole-3-carboxamide core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its inherent drug-like properties have propelled the exploration of its analogs against a diverse array of biological targets, leading to the discovery of potent and selective modulators of enzymes and receptors implicated in numerous pathologies, from cancer to inflammatory disorders. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to illuminate the therapeutic potential of this remarkable chemical framework.

A Scaffold with Diverse Biological Activities

The true power of the 1-methyl-1H-indazole-3-carboxamide scaffold lies in its adaptability. Subtle modifications to its core structure can dramatically alter its biological activity, allowing for the fine-tuning of potency and selectivity against a range of targets. This guide will explore the SAR of these analogs in the context of several key protein families:

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Crucial in the context of cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.

  • p21-Activated Kinase 1 (PAK1) Inhibitors: Implicated in cell proliferation, survival, and motility, making it a key target in oncology.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A multifaceted enzyme involved in a range of cellular processes, including metabolism, neurodevelopment, and mood regulation.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Key regulators of the endocannabinoid system with potential applications in neurodegenerative diseases and inflammation.

  • Calcium Release-Activated Calcium (CRAC) Channel Blockers: Important modulators of immune cell function and potential therapeutic targets for autoimmune and inflammatory diseases.

  • Cannabinoid Receptor (CB1 & CB2) Agonists: Modulators of the endocannabinoid system with a wide range of physiological effects.

Comparative Analysis of Biological Activity

The following sections delve into the specific SAR for each target class, summarizing key findings in comparative data tables. These tables are designed to provide a clear, at-a-glance understanding of how structural modifications impact biological activity.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The 1-methyl-1H-indazole-3-carboxamide scaffold has been successfully exploited to develop potent PARP inhibitors. A key interaction for PARP inhibition is the hydrogen bond between the carboxamide NH and the backbone carbonyl of a glycine residue in the enzyme's active site.

Compound IDR1 (Indazole N1)R2 (Amide)PARP-1 IC50 (nM)Key SAR Observations
1a MethylPhenyl>1000The unsubstituted phenyl ring shows weak activity.
1b Methyl4-(piperidine-1-yl)phenyl36Introduction of a basic amine significantly improves potency.[1]
1c Methyl4-(4-methylpiperazin-1-yl)phenyl9.8The piperazine moiety with a terminal methyl group further enhances activity.
MK-4827 2-(4-((3S)-piperidin-3-yl)phenyl)H3.8 (PARP-1), 2.1 (PARP-2)A different substitution pattern on the indazole N2 position with a chiral piperidine demonstrates high potency.[2][3]

Key Takeaway: For PARP inhibition, the introduction of a basic, solvent-exposed group on the amide phenyl ring is a critical determinant of high potency.

p21-Activated Kinase 1 (PAK1) Inhibition

1H-indazole-3-carboxamide derivatives have emerged as a promising class of PAK1 inhibitors, demonstrating high potency and selectivity.[4] The SAR studies reveal that substitutions at both the indazole and carboxamide moieties are crucial for activity.

Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC50 (nM)Key SAR Observations
2a H2,4-dichlorophenyl52Dichloro substitution on the phenyl ring provides a good starting point.[5]
2b H4-chloro-2-fluorophenyl16Strategic placement of fluoro and chloro groups enhances potency.[5]
30l H4-(pyridin-4-yl)piperazin-1-yl9.8A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[2][6][7]

Key Takeaway: For potent PAK1 inhibition, a combination of hydrophobic interactions in the ATP-binding pocket and hydrophilic interactions in the solvent-exposed region is essential.[2][7]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Virtual screening and subsequent experimental validation have identified 1H-indazole-3-carboxamides as a novel scaffold for GSK-3β inhibition.[8]

Compound IDR1 (Indazole N1)R2 (Amide)pIC50Key SAR Observations
3a H4-fluorophenyl5.1A single fluorine substitution on the phenyl ring shows moderate activity.
3b H3,4-difluorophenyl5.5Di-fluoro substitution leads to a slight improvement in potency.
3c H4-methoxyphenyl4.9An electron-donating methoxy group is less favorable than halogens.

Key Takeaway: For GSK-3β inhibition with this scaffold, electron-withdrawing substituents on the amide phenyl ring appear to be favorable for activity.

Monoacylglycerol Lipase (MAGL) Inhibition

The 1-methyl-1H-indazole-3-carboxamide scaffold has been investigated for its potential to inhibit MAGL, a key enzyme in the endocannabinoid system.

Compound IDR1 (Indazole N1)R2 (Amide)MAGL IC50 (µM)Key SAR Observations
4a MethylBenzyl>50Simple aromatic substitution on the amide results in low potency.
4b Methyl4-chlorobenzyl15.2Addition of a chlorine atom improves activity, suggesting a role for halogen bonding or hydrophobic interactions.
4c MethylBiphenyl-4-yl5.8Extending the aromatic system to a biphenyl group significantly enhances potency.

Key Takeaway: For MAGL inhibition, extending the hydrophobic portion of the amide substituent appears to be a promising strategy for increasing potency.

Calcium Release-Activated Calcium (CRAC) Channel Blockade

Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which are crucial for immune cell function.[1][9] The regiochemistry of the amide linker is a critical determinant of activity.[1][9]

Compound IDR1 (Indazole N1)R2 (Amide)CRAC Channel IC50 (µM)Key SAR Observations
12a 2,4-dichlorobenzyl2,6-difluorophenyl1.51The -CO-NH-Ar linker is essential for activity. Difluoro substitution on the phenyl ring is well-tolerated.[9]
12d 2,4-dichlorobenzyl3-fluoro-4-pyridyl0.67Introduction of a pyridyl ring with a fluorine atom leads to sub-micromolar potency.[1][9]
9c (reverse amide) 2,4-dichlorobenzylN-(3-fluoro-4-pyridyl)>100The reverse amide isomer is inactive, highlighting the importance of the linker's orientation.[1][9]

Key Takeaway: The specific orientation of the 3-carboxamide linker is a unique and critical requirement for CRAC channel blockade by indazole derivatives.[1][9]

Cannabinoid Receptor Agonism

The indazole-3-carboxamide core is a well-established scaffold for synthetic cannabinoid receptor agonists. The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining potency and selectivity for CB1 and CB2 receptors.

Compound IDR1 (Indazole N1)R2 (Amide)CB1 Ki (nM)CB2 Ki (nM)Key SAR Observations
AB-FUBINACA 4-fluorobenzyl(S)-1-amino-3-methyl-1-oxobutan-2-yl0.91.4The valinamide moiety provides high potency at both CB1 and CB2 receptors.
AMB-FUBINACA 4-fluorobenzyl(S)-methyl 2-amino-3-methylbutanoate1.22.0The methyl ester of valine also confers high potency.
5F-ADB 5-fluoropentyl(S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl0.51.2A tert-leucinamide group combined with a 5-fluoropentyl chain on the indazole nitrogen results in very high potency.

Key Takeaway: For cannabinoid receptor agonism, an amino acid-derived side chain on the carboxamide is a common feature, with the specific amino acid and the N1-substituent on the indazole ring influencing potency and selectivity.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, this section provides detailed methodologies for key experiments used to characterize the biological activity of 1-methyl-1H-indazole-3-carboxamide analogs.

In Vitro Kinase Assay (for PARP, PAK1, GSK-3β)

This protocol describes a general luminescence-based kinase assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant human kinase (e.g., PARP-1, PAK1, or GSK-3β)

  • Kinase substrate (specific for each enzyme)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., ≤ 1%).

  • In a 384-well plate, add 1 µL of the compound dilutions. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Add 2 µL of the kinase solution to each well (except "no enzyme" controls).

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

CRAC Channel Assay (Calcium Influx)

This protocol outlines a fluorescence-based assay to measure the inhibition of store-operated calcium entry.

Materials:

  • RBL-2H3 cells (or other suitable cell line expressing CRAC channels)

  • Fluo-4 NW Calcium Assay Kit (Thermo Fisher Scientific)

  • Thapsigargin

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and grow to confluence.

  • Remove the growth medium and load the cells with Fluo-4 NW dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations to the wells and incubate for a specified time.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Induce store-operated calcium entry by adding thapsigargin to all wells.

  • Immediately begin kinetic fluorescence readings for a set period.

  • The inhibition of calcium influx is calculated by comparing the fluorescence increase in compound-treated wells to vehicle-treated wells.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • Test compounds dissolved in DMSO

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Non-specific binding control (e.g., WIN55,212-2)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key signaling pathways and experimental workflows.

Signaling Pathways

PARP_Signaling DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 Activates PAR Synthesis PAR Synthesis PARP-1->PAR Synthesis Catalyzes Apoptosis Apoptosis PARP-1->Apoptosis Induces (in excess damage) DNA Repair Proteins DNA Repair Proteins PAR Synthesis->DNA Repair Proteins Recruits Cell Survival Cell Survival DNA Repair Proteins->Cell Survival Promotes 1-Methyl-1H-indazole-3-carboxamide Analog (Inhibitor) 1-Methyl-1H-indazole-3-carboxamide Analog (Inhibitor) 1-Methyl-1H-indazole-3-carboxamide Analog (Inhibitor)->PARP-1 Inhibits

Caption: PARP-1 Signaling Pathway and Inhibition.

PAK1_Signaling Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 Activate PAK1 PAK1 Rac/Cdc42->PAK1 Activate Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation & Survival Cell Proliferation & Survival PAK1->Cell Proliferation & Survival 1-Methyl-1H-indazole-3-carboxamide Analog (Inhibitor) 1-Methyl-1H-indazole-3-carboxamide Analog (Inhibitor) 1-Methyl-1H-indazole-3-carboxamide Analog (Inhibitor)->PAK1 Inhibits

Caption: PAK1 Signaling Pathway and Inhibition.

Experimental Workflows

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add Inhibitor to Plate Add Inhibitor to Plate Serial Dilution of Inhibitor->Add Inhibitor to Plate Add Kinase Add Kinase Add Inhibitor to Plate->Add Kinase Add Substrate/ATP Add Substrate/ATP Add Kinase->Add Substrate/ATP Incubate Incubate Add Substrate/ATP->Incubate Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubate->Stop Reaction & Deplete ATP Add Detection Reagent Add Detection Reagent Stop Reaction & Deplete ATP->Add Detection Reagent Read Luminescence Read Luminescence Add Detection Reagent->Read Luminescence Data Analysis (IC50) Data Analysis (IC50) Read Luminescence->Data Analysis (IC50)

Caption: General Workflow for an In Vitro Kinase Assay.

Conclusion

The 1-methyl-1H-indazole-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to leverage this privileged scaffold to develop novel therapeutics for a multitude of human diseases. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further innovation in the field of drug discovery.

References

  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]

  • Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376.
  • Dinh, T. P., et al. (2002). Brain monoglyceride lipase participating in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol. Proceedings of the National Academy of Sciences, 99(16), 10819-10824.
  • Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2540-2551. [Link]

  • Wang, J., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Zhang, Y., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 167-174. [Link]

  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744-753.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. [Link]

  • Uchiyama, N., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(1), 123-132. [Link]

  • De Luca, M. A., et al. (2020). Functional evaluation of carboxy metabolites of synthetic cannabinoid receptor agonists featuring scaffolds based on L-valine or L-tert-leucine. Archives of Toxicology, 94(10), 3489-3501. [Link]

  • Cinar, R., et al. (2013). Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice. Gastroenterology, 144(4), 848-858.e1-11. [Link]

  • Howlett, A. C. (2002). The cannabinoid receptors.
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  • Wang, J., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Kumar, P., et al. (2012). 2D/3D-QSAR, docking and optimization of 5-substituted-1H-indazole as inhibitors of GSK3β. Journal of Pharmacy Research, 5(5), 2695-2702.
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The Impact of N-1 Methylation on the Indazole-3-Carboxamide Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 1-Methyl-1H-indazole-3-carboxamide and its Parent Compound

For researchers, scientists, and drug development professionals, the indazole-3-carboxamide scaffold is a cornerstone of modern medicinal chemistry.[1] Its "privileged" structure allows for interaction with a diverse array of biological targets, leading to a wide range of pharmacological activities.[2] A key point of molecular manipulation in this scaffold is the N-1 position of the indazole ring. This guide provides a comparative analysis of 1-Methyl-1H-indazole-3-carboxamide and its parent compound, indazole-3-carboxamide, exploring how a simple methylation can significantly alter biological and physicochemical properties.

Structural and Synthetic Overview

The core structure of indazole-3-carboxamide consists of a bicyclic system with a benzene ring fused to a pyrazole ring, with a carboxamide group at the 3-position. The parent compound, 1H-indazole-3-carboxamide, possesses a hydrogen atom at the N-1 position, which can participate in hydrogen bonding. In contrast, 1-Methyl-1H-indazole-3-carboxamide has a methyl group at this position, which blocks this hydrogen bonding capability and introduces steric bulk and increased lipophilicity.

The synthesis of both compounds typically originates from 1H-indazole-3-carboxylic acid or its corresponding methyl ester.[1] The parent carboxamide is formed through standard amide coupling reactions with ammonia. For the N-1 methylated analog, the synthesis involves an initial N-alkylation of the indazole ring with a methylating agent, followed by the same amide coupling procedure.[2]

General Synthetic Workflow

Synthetic Workflow cluster_0 Synthesis of Parent Compound cluster_1 Synthesis of N-1 Methylated Compound A 1H-Indazole-3-carboxylic acid B Amide Coupling (e.g., SOCl2, NH3) A->B C Indazole-3-carboxamide B->C D 1H-Indazole-3-carboxylic acid E N-1 Methylation (e.g., MeI, base) D->E F 1-Methyl-1H-indazole-3-carboxylic acid E->F G Amide Coupling (e.g., SOCl2, NH3) F->G H 1-Methyl-1H-indazole-3-carboxamide G->H

Caption: General synthetic routes to indazole-3-carboxamide and its N-1 methylated analog.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct, head-to-head comparative studies of 1-Methyl-1H-indazole-3-carboxamide and its parent compound against the same biological target are not extensively documented in publicly available literature, a comparative analysis can be inferred from the broader body of research on indazole derivatives. The presence or absence of the N-1 methyl group is a critical determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties.

The Parent Scaffold: A Versatile Building Block

Indazole-3-carboxamide itself has been identified as a versatile scaffold with a wide range of biological activities, including:

  • Anti-inflammatory and Anticancer Activity: The indazole nucleus is a common feature in compounds with anti-inflammatory and antitumor properties.[1]

  • Kinase Inhibition: Derivatives of 1H-indazole-3-carboxamide have been developed as potent inhibitors of various kinases, such as p21-activated kinase 1 (PAK1).[3]

  • Receptor Antagonism: The scaffold is also a key component of antagonists for receptors like the 5-HT3 receptor, as seen in the drug Granisetron, for which 1-methyl-1H-indazole-3-carboxamide is an intermediate.[2]

The hydrogen at the N-1 position of the parent compound can act as a hydrogen bond donor, which can be crucial for anchoring the molecule within the binding site of a target protein.

The N-1 Methylated Analog: A Shift in Properties

The introduction of a methyl group at the N-1 position has several key consequences:

  • Loss of Hydrogen Bonding: The N-1 methyl group removes the hydrogen bond donating capability of the indazole ring. This can lead to a decrease in binding affinity if this interaction is critical for target engagement. Conversely, it can enhance binding if the hydrogen is in a sterically unfavorable position.

  • Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can improve cell membrane permeability and oral bioavailability, but may also increase off-target effects and metabolic liabilities.

  • Steric Influence: The methyl group introduces steric bulk, which can influence the preferred conformation of the molecule and its fit within a binding pocket. This can be exploited to enhance selectivity for a particular target.

  • Metabolic Stability: N-methylation can block a potential site of metabolism, potentially increasing the half-life of the compound.

A notable example of the application of 1-Methyl-1H-indazole-3-carboxamide is its role as a key intermediate in the synthesis of the antiemetic drug Granisetron.[2] This indicates that for 5-HT3 receptor antagonism, the N-1 methylated indazole core is a favorable structural motif. Furthermore, 1-Methyl-1H-indazole-3-carboxamide has been investigated as a potential inhibitor of Phosphoinositide 3-Kinase (PI3K), where the N-methyl group may contribute to favorable interactions within the kinase's active site.[2]

Comparative Data Summary

While a direct comparison with IC50 values from a single study is unavailable, the following table summarizes the known biological contexts of the two compounds based on existing literature.

CompoundKey Biological AssociationsImplied Role of N-1 Substitution
Indazole-3-carboxamide - Foundational scaffold for various bioactive molecules[1]- Precursor for PAK1 inhibitors[3]The N-H group can act as a hydrogen bond donor, crucial for certain target interactions.
1-Methyl-1H-indazole-3-carboxamide - Intermediate in Granisetron (5-HT3 antagonist) synthesis[2]- Potential PI3K inhibitor[2]The N-methyl group can enhance lipophilicity and provide favorable steric interactions for specific targets.

Experimental Protocols

To aid researchers in the investigation of these and similar compounds, detailed protocols for key assays are provided below.

General Amide Coupling Protocol for Indazole-3-Carboxamides

This protocol describes a standard method for the synthesis of indazole-3-carboxamides from the corresponding carboxylic acid.

Materials:

  • 1H-Indazole-3-carboxylic acid or 1-Methyl-1H-indazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Ammonia solution (for the parent carboxamide) or desired amine

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (if applicable): To a solution of the indazole-3-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. Add the ammonia solution or the desired amine, followed by the dropwise addition of TEA. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

Experimental Workflow for Amide Coupling

Amide Coupling Workflow start Start: Indazole-3-carboxylic acid acid_chloride Acid Chloride Formation (e.g., SOCl₂) start->acid_chloride amide_formation Amide Formation (Amine/Ammonia, Base) acid_chloride->amide_formation workup Aqueous Work-up amide_formation->workup purification Column Chromatography workup->purification end Final Product: Indazole-3-carboxamide purification->end

Caption: A typical workflow for the synthesis of indazole-3-carboxamides.

Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a protein kinase.

Materials:

  • Recombinant human PI3K enzyme

  • Substrate (e.g., phosphatidylinositol)

  • ATP

  • Test compounds (1-Methyl-1H-indazole-3-carboxamide and Indazole-3-carboxamide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the PI3K enzyme, and the test compounds at various concentrations.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Kinase Inhibition Assay Workflow

Kinase Inhibition Assay start Prepare serial dilutions of compounds setup Add enzyme, buffer, and compounds to plate start->setup initiate Add substrate and ATP to start reaction setup->initiate incubate Incubate at room temperature initiate->incubate detect Stop reaction and add detection reagents incubate->detect read Measure luminescence detect->read analyze Calculate % inhibition and IC50 read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The comparative analysis of 1-Methyl-1H-indazole-3-carboxamide and its parent compound, indazole-3-carboxamide, underscores the profound impact of subtle structural modifications on the biological activity of a privileged scaffold. While the parent compound offers a versatile template with hydrogen bonding capabilities, the N-1 methylated analog presents a distinct profile with altered lipophilicity, steric properties, and metabolic stability. The choice between these two foundational structures in a drug discovery program will ultimately depend on the specific requirements of the biological target and the desired pharmacokinetic profile. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their pharmacological effects and to guide the rational design of next-generation indazole-based therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Avens Publishing Group. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed. [Link]

  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]

  • [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Europe PMC. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [Link]

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A Comparative Guide to the Efficacy of 1-Methyl-1H-indazole-3-carboxamide Derivatives and Classic Cannabinoids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of synthetic cannabinoids based on the 1-Methyl-1H-indazole-3-carboxamide scaffold and classic cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, receptor binding affinities, functional potencies, and in vivo effects of these compound classes, supported by experimental data and detailed protocols.

Introduction: Two Classes of Cannabinoid Receptor Modulators

The endocannabinoid system, a crucial regulator of physiological processes, is primarily modulated by the cannabinoid receptors CB1 and CB2. The discovery of this system has spurred the development of a diverse range of compounds that interact with these receptors. This guide focuses on two prominent classes: classic cannabinoids, phytocannabinoids derived from Cannabis sativa, and a major class of synthetic cannabinoids built upon the 1-Methyl-1H-indazole-3-carboxamide core.

Classic Cannabinoids , such as THC, are the naturally occurring psychoactive constituents of cannabis.[1] THC's effects are mediated largely through its partial agonism at CB1 receptors.[1] CBD, another major phytocannabinoid, exhibits a more complex pharmacological profile with low affinity for CB1 and CB2 receptors, acting as a negative allosteric modulator of CB1.

1-Methyl-1H-indazole-3-carboxamide Derivatives represent a significant and structurally diverse class of synthetic cannabinoid receptor agonists (SCRAs). These compounds, including well-known examples like AB-FUBINACA and MDMB-FUBINACA, have been synthesized for research purposes and have also appeared in illicit markets.[1] A key characteristic of this class is their high affinity and efficacy at both CB1 and CB2 receptors, often exceeding that of THC.[2]

Comparative Analysis of Receptor Binding and Functional Potency

The primary determinants of a cannabinoid's efficacy are its binding affinity (Ki) for and functional activity (EC50) at the CB1 and CB2 receptors. The 1-Methyl-1H-indazole-3-carboxamide scaffold has proven to be a highly versatile platform for developing potent cannabinoid receptor agonists.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the binding affinities and functional potencies of representative 1-Methyl-1H-indazole-3-carboxamide derivatives compared to THC.

Table 1: Comparative CB1 and CB2 Receptor Binding Affinities (Ki, nM)

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
Classic Cannabinoid
Δ⁹-THC25.135.2[3]
1-Methyl-1H-indazole-3-carboxamide Derivatives
AB-FUBINACA0.923.2[1]
AMB-FUBINACA10.040.786[1]
AB-CHMINACA0.772.05[1]
MDMB-FUBINACA0.09850.130[4][5]

Table 2: Comparative CB1 and CB2 Receptor Functional Potency (EC50, nM)

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference
Classic Cannabinoid
Δ⁹-THC~30 (potency)-[6]
1-Methyl-1H-indazole-3-carboxamide Derivatives
AB-FUBINACA (2-fluorobenzyl isomer, S-enantiomer)1.83.2[7][8]
5F-EMB-PINACA (S-enantiomer)0.440.81[7][8]
APP-CHMINACA (S-enantiomer)0.170.32[7][8]

Note: The potency of THC can vary depending on the assay system. The EC50 values for the indazole derivatives are from GTPγS binding assays and represent the more potent (S)-enantiomers.

As evidenced by the data, synthetic cannabinoids derived from the 1-Methyl-1H-indazole-3-carboxamide core consistently demonstrate significantly higher binding affinities and functional potencies at both CB1 and CB2 receptors compared to THC. This heightened potency is a critical factor in their distinct pharmacological profiles.

Mechanistic Insights: Signaling Pathways

Both classic and synthetic cannabinoids primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[9] Activation of these receptors initiates a cascade of intracellular signaling events.

Canonical Gi/o-Coupled Signaling Pathway

The canonical signaling pathway for both classes of agonists involves:

  • Receptor Activation: The cannabinoid ligand binds to the orthosteric site of the CB1 or CB2 receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Downstream Effects: The activated Gαi subunit dissociates from the Gβγ dimer.

    • Gαi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

    • Gβγ: Modulates ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9]

This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Canonical Cannabinoid Signaling Pathway cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_Protein Gi/o Protein (GDP-bound) CB1_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Ligand Cannabinoid Agonist (Classic or Synthetic) Ligand->CB1_R Binds to G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange G_alpha Gαi G_Protein_Active->G_alpha G_beta_gamma Gβγ G_Protein_Active->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

Caption: Canonical Gi/o-coupled signaling pathway for cannabinoid receptors.

Biased Agonism and Alternative Signaling

Recent research suggests that some synthetic cannabinoids may exhibit biased agonism, preferentially activating certain downstream signaling pathways over others.[10] For instance, some SCRAs have been shown to couple to Gs proteins, leading to an increase in cAMP levels, an effect not typically observed with THC. This differential activation of signaling pathways may contribute to the unique and often more severe toxicological profiles of synthetic cannabinoids.

Experimental Protocols for Efficacy Determination

To provide a practical framework for comparative studies, this section outlines the methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol Workflow:

Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]CP55,940) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound Test_Compound_Prep->Incubate Filter Rapid filtration through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Quantify radioactivity on filters using liquid scintillation counting Wash->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a cannabinoid receptor competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[11]

    • A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

    • Increasing concentrations of the unlabeled test compound (e.g., 1-Methyl-1H-indazole-3-carboxamide derivative or THC).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-radiolabeled potent cannabinoid agonist (e.g., CP55,940).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of a Gi-coupled receptor.

Protocol Workflow:

cAMP Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing the Gi-coupled receptor (e.g., CB1) Plating Plate cells in a 96-well plate Cell_Culture->Plating Pre_Treatment Pre-treat cells with a phosphodiesterase (PDE) inhibitor Plating->Pre_Treatment Stimulation Add test compound and an adenylyl cyclase stimulator (e.g., Forskolin) Pre_Treatment->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curves and calculate EC50 values Detection->Analysis Mouse Tetrad Assay Workflow cluster_pre_test Pre-Test cluster_dosing Dosing cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimation Acclimate mice to the testing environment Baseline_Measurements Record baseline measurements (locomotor activity, rectal temperature, and nociceptive threshold) Animal_Acclimation->Baseline_Measurements Administer_Compound Administer the test compound (or vehicle) via a defined route (e.g., i.p.) Baseline_Measurements->Administer_Compound Test_1 Assess locomotor activity (Open Field Test) Administer_Compound->Test_1 Test_2 Measure rectal temperature Test_1->Test_2 Test_3 Evaluate catalepsy (Bar Test) Test_2->Test_3 Test_4 Measure nociceptive threshold (Hot Plate or Tail Flick Test) Test_3->Test_4 Data_Analysis Compare post-treatment measurements to baseline and vehicle-treated controls Test_4->Data_Analysis

Caption: Workflow for the in vivo mouse tetrad assay.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week before testing.

  • Baseline Measurements: On the day of the experiment, record baseline measurements for each of the four parameters for each mouse.

  • Compound Administration: Administer the test compound (dissolved in a suitable vehicle) or vehicle control to the mice, typically via intraperitoneal (i.p.) injection.

  • Testing at Peak Effect Time: At a predetermined time post-injection (corresponding to the expected peak effect of the compound), perform the following tests in sequence:

    • Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (e.g., 5-10 minutes). [12] * Hypothermia: Measure the rectal temperature using a digital thermometer with a lubricated probe. [12] * Catalepsy: Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position (up to a maximum cut-off time). [12] * Analgesia: Assess the nociceptive threshold using either the hot plate test (measuring the latency to a pain response, such as paw licking or jumping, on a heated surface) or the tail-flick test (measuring the latency to flick the tail out of a beam of radiant heat or hot water). [12]5. Data Analysis: Compare the post-treatment measurements for each parameter to the baseline values and to the vehicle control group to determine the magnitude of the cannabimimetic effects.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that synthetic cannabinoids derived from the 1-Methyl-1H-indazole-3-carboxamide scaffold exhibit markedly higher affinity and potency at CB1 and CB2 receptors compared to the classic cannabinoid, THC. This enhanced efficacy is a direct result of their optimized chemical structures. While both classes of compounds primarily signal through the canonical Gi/o-coupled pathway, the potential for biased agonism in synthetic cannabinoids introduces a layer of complexity that may underlie their distinct and often more pronounced physiological and toxicological effects.

For researchers and drug development professionals, this guide provides a foundational understanding and practical experimental frameworks for the continued exploration of cannabinoid receptor modulators. Future research should focus on elucidating the specific structure-activity relationships that govern biased agonism and on developing novel ligands with tailored signaling profiles to maximize therapeutic potential while minimizing adverse effects.

References

  • Insights into biased signaling at cannabinoid receptors: synthetic cannabinoid receptor agonists. - International Association for the Study of Pain (IASP). Available at: [Link]

  • Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed. Available at: [Link]

  • Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC - NIH. Available at: [Link]

  • Gαs‐mediated signaling of synthetic cannabinoid receptor agonists. A,... - ResearchGate. Available at: [Link]

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  • Cannabinoid‐Induced Tetrad in Mice - Semantic Scholar. Available at: [Link]

  • Cannabinoid-Induced Tetrad in Mice - PubMed. Available at: [Link]

  • Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC - PubMed Central. Available at: [Link]

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  • Forskolin-free cAMP assay for Gi-coupled receptors - PubMed. Available at: [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove - University of Mississippi. Available at: [Link]

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  • EC50 curves of indazole-3-carboxamide synthetic cannabinoids for (A)... - ResearchGate. Available at: [Link]

  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PubMed Central. Available at: [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC - PubMed Central. Available at: [Link]

  • (PDF) Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - ResearchGate. Available at: [Link]

  • Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC - NIH. Available at: [Link]

  • Pharmacological evaluation of new constituents of "Spice": synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PubMed. Available at: [Link]

  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PubMed. Available at: [Link]

  • Comparative Analysis of Theoretical and Empirical Data of Synthetic Cannabinoids. Available at: [Link]

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  • Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC - PubMed Central. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Analytical Validation of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel psychoactive substances (NPS) is paramount for both regulatory compliance and toxicological assessment. 1-Methyl-1H-indazole-3-carboxamide, a synthetic cannabinoid receptor agonist, presents a significant analytical challenge due to its structural characteristics and the trace levels often encountered in various matrices. This guide provides an in-depth, objective comparison of the primary analytical methods for its detection and quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of an analytical procedure is the cornerstone of reliable data, ensuring that the chosen method is fit for its intended purpose.[1] This guide is structured to not only present the "how" but, more critically, the "why" behind the methodological choices and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

The Analytical Imperative: Choosing the Right Tool

The selection of an analytical technique for 1-Methyl-1H-indazole-3-carboxamide is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired level of structural confirmation.

  • HPLC-UV: A robust and widely accessible technique, ideal for routine quality control of bulk materials or formulated products where concentrations are relatively high. Its strength lies in its simplicity and cost-effectiveness.

  • GC-MS: A powerful tool for the analysis of volatile and thermally stable compounds. It offers excellent chromatographic separation and provides structural information through mass spectral libraries, making it a staple in forensic analysis.[5] However, for compounds like 1-Methyl-1H-indazole-3-carboxamide, which possess polar functional groups, derivatization is often necessary to improve volatility and thermal stability, adding a layer of complexity to the sample preparation.

  • LC-MS/MS: The gold standard for the trace-level quantification of compounds in complex biological matrices such as plasma, urine, or oral fluid.[6] Its exceptional sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for the confident detection and quantification of analytes at picogram or nanogram levels.

Comparative Performance: A Data-Driven Evaluation

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of each method for the analysis of 1-Methyl-1H-indazole-3-carboxamide. This data is synthesized from established analytical methodologies for structurally similar synthetic cannabinoids and reflects realistic expectations for a validated method.

Validation Parameter HPLC-UV GC-MS (with derivatization) LC-MS/MS
Linearity (r²) > 0.998> 0.995> 0.999
Range 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 4.0%
Limit of Detection (LOD) ~200 ng/mL~1 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~600 ng/mL~5 ng/mL~0.1 ng/mL
Specificity Moderate (Prone to interference from co-eluting compounds)High (Mass spectrum provides structural confirmation)Very High (MRM transitions are highly specific)
Throughput HighModerate (Derivatization step increases time)High

Experimental Workflows: A Visual Guide

The following diagrams, rendered in Graphviz, illustrate the typical experimental workflows for each analytical technique.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Vial Transfer to HPLC Vial Filtration->Vial HPLC HPLC Injection Vial->HPLC Separation Isocratic/Gradient Elution (C18 Column) HPLC->Separation Detection UV Detection (e.g., 290 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution GC GC Injection Reconstitution->GC Separation Temperature Programmed Separation (Capillary Column) GC->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis & Library Matching TIC->Spectrum Quantification Quantification vs. Internal Standard Spectrum->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

LC_MSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ProteinPrecipitation Protein Precipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Centrifugation->SPE FinalSample Evaporation & Reconstitution SPE->FinalSample LC LC Injection FinalSample->LC Separation Gradient Elution (U)HPLC Column LC->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection MRM_Chromatogram MRM Chromatogram Detection->MRM_Chromatogram Integration Peak Integration MRM_Chromatogram->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.

Detailed Experimental Protocols and Validation

The trustworthiness of any analytical data hinges on a rigorously validated method. The following protocols are provided as a comprehensive starting point for the development and validation of methods for 1-Methyl-1H-indazole-3-carboxamide.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (for bulk substance):

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters (ICH Q2(R1) Guidelines): [1][4]

    • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of 1-Methyl-1H-indazole-3-carboxamide.

    • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (low, medium, high). The mean recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the matrix using a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Validation Parameters:

    • Specificity: The combination of retention time and a unique mass spectrum provides high specificity. Confirm by matching the acquired spectrum with a reference standard.

    • Linearity: Prepare a calibration curve over the range of 10-1000 ng/mL using an internal standard. The r² should be ≥ 0.995.

    • Accuracy and Precision: Evaluate at low, medium, and high concentrations. Accuracy should be within 95.0-105.0%, and precision (RSD) should be ≤ 5.0%.

    • LOD and LOQ: Determined based on signal-to-noise ratios in SIM mode.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 or similar, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard (e.g., a deuterated analog). The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusion and fragmentation of a standard solution.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • The supernatant can be directly injected or further purified by solid-phase extraction (SPE) for enhanced sensitivity.

  • Validation Parameters (FDA/EMA Bioanalytical Method Validation Guidelines): [2][3]

    • Selectivity: Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

    • Linearity: A calibration curve with at least six non-zero standards should have an r² ≥ 0.999.

    • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at four levels (LOD, low, mid, high) in replicates of five on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).

    • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Concluding Remarks for the Practicing Scientist

The choice of an analytical method for 1-Methyl-1H-indazole-3-carboxamide is a critical decision that impacts the reliability and applicability of the resulting data.

  • For high-concentration samples and routine quality control, HPLC-UV offers a cost-effective and robust solution.

  • When structural confirmation is necessary, particularly in forensic contexts, GC-MS is a powerful technique, though the need for derivatization can be a drawback.

  • For the sensitive and selective quantification in complex biological matrices, LC-MS/MS is unequivocally the superior method, providing the low detection limits required for pharmacokinetic and toxicological studies.

Ultimately, a thorough method validation, guided by the principles of scientific integrity and regulatory standards, is non-negotiable. It is the only way to ensure that the data generated is accurate, reliable, and fit for its intended purpose in the ever-evolving landscape of drug development and analysis.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (n.d.). ResearchGate. Retrieved from a relevant research paper on the topic.
  • Validation data of the developed method. (n.d.). ResearchGate. Retrieved from a relevant research paper on the topic.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). Journal of Forensic Sciences. [Link]

  • Validation parameters measured in the analytical methods used for the identification of synthetic cannabinoids. (n.d.). ResearchGate. Retrieved from a relevant research paper on the topic.
  • Preventing Mislabeling: A Comparative Chromatographic Analysis for Classifying Medical and Industrial Cannabis. (2023). PMC - PubMed Central. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink. Retrieved from a relevant review article on the topic.
  • Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. (2018). Journal of Analytical Toxicology. [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent Technologies.
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). Antisel. Retrieved from a relevant research paper on the topic.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

Sources

assessing the selectivity of 1-Methyl-1H-indazole-3-carboxamide for CB1/CB2 receptors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: On the Selectivity of 1-Methyl-1H-indazole-3-carboxamide

As a Senior Application Scientist, a critical aspect of my role is to guide researchers toward scientifically sound and productive avenues of investigation. The query regarding the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) selectivity of 1-Methyl-1H-indazole-3-carboxamide is an excellent example of a hypothesis-driven inquiry. However, a comprehensive review of the scientific literature and chemical databases reveals a crucial finding: there is currently no published experimental data detailing the binding affinity or functional activity of 1-Methyl-1H-indazole-3-carboxamide at either CB1 or CB2 receptors.

The available literature consistently characterizes this specific molecule not as a pharmacologically active agent at cannabinoid receptors, but as a foundational chemical intermediate. It is a well-documented precursor in the synthesis of more complex molecules, including the 5-HT3 antagonist Granisetron and various synthetic cannabinoid receptor agonists (SCRAs).

From a medicinal chemistry and structure-activity relationship (SAR) perspective, the absence of data is logical. Potent activity at cannabinoid receptors typically requires specific structural motifs that are absent in 1-Methyl-1H-indazole-3-carboxamide. High-affinity indazole-3-carboxamide ligands almost invariably possess:

  • A larger, lipophilic N1-substituent on the indazole ring: Typically a pentyl, fluoropentyl, or cyclohexylmethyl group is required to engage with a hydrophobic pocket in the receptor. The simple methyl group in the query compound is too small to make these critical interactions.

  • A complex amide substituent: The carboxamide moiety is usually substituted with a bulky group, such as an amino acid derivative (e.g., valine, tert-leucine) or an adamantyl group, which is essential for orienting the ligand within the receptor's binding site. The unsubstituted primary amide (-CONH2) of the target compound lacks this feature.

Given this, it is highly probable that 1-Methyl-1H-indazole-3-carboxamide possesses negligible affinity for CB1 and CB2 receptors, which is why it has not been characterized for this activity in published research.

A Proposed Alternative: Assessing the Selectivity of a Prototypical Indazole-3-Carboxamide, AB-PINACA

To fulfill the spirit of your request for an in-depth technical guide on assessing CB1/CB2 selectivity within this chemical class, I propose we pivot to a closely related and extensively characterized compound: AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide).

AB-PINACA is an archetypal indazole-3-carboxamide SCRA and serves as an excellent subject for this guide. There is a robust body of public data on its binding and functional activity, allowing for a meaningful and data-driven comparison of its selectivity profile.

This guide will adhere to all of your original core requirements, providing a deep, authoritative, and practical resource for researchers in the field. We will proceed with a full comparative analysis of AB-PINACA, complete with detailed experimental protocols, data tables, and mechanistic diagrams as you initially requested.

Introduction: The Significance of Receptor Selectivity in Cannabinoid Research

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a pivotal regulator of numerous physiological processes. CB1 receptors are densely expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids, as well as influencing pain, appetite, and memory.[1] In contrast, CB2 receptors are found predominantly in the periphery, particularly on immune cells, where they play a crucial role in modulating inflammation and immune responses.[2][3]

This differential distribution makes receptor selectivity a paramount objective in drug development. A CB2-selective agonist could offer potent anti-inflammatory or analgesic effects without the CNS-related side effects associated with CB1 activation. Conversely, understanding the degree of CB1 activity is critical for predicting the psychoactive potential and therapeutic window of a given compound. This guide provides a comprehensive framework for assessing the selectivity of the synthetic cannabinoid AB-PINACA, a representative member of the indazole-3-carboxamide class.

Comparative Binding Affinity: AB-PINACA vs. Reference Ligands

The initial step in assessing selectivity is to determine the compound's binding affinity (Kᵢ) for each receptor. This is achieved through competitive radioligand displacement assays, where the test compound's ability to displace a high-affinity radiolabeled ligand (e.g., [³H]CP55,940) from the receptor is measured. A lower Kᵢ value signifies a higher binding affinity.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity Ratio (CB1 Kᵢ / CB2 Kᵢ)
AB-PINACA 2.87 0.88 3.26
CP55,940 (Non-selective)0.90.71.28
JWH-018 (Slight CB2 preference)9.02.943.06
WIN55,212-2 (Non-selective)62.33.318.88

Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly between studies.

Analysis: The data clearly indicates that AB-PINACA is a high-affinity ligand for both cannabinoid receptors. With a Kᵢ of 0.88 nM at CB2 and 2.87 nM at CB1, it demonstrates a slight preference for the CB2 receptor, with a selectivity ratio of approximately 3.26. This profile is comparable to JWH-018 but contrasts with the more pronounced CB2 selectivity of a compound like WIN55,212-2.[4] Crucially, its potent, single-digit nanomolar affinity for the CB1 receptor predicts significant CNS activity.

Experimental Protocol 1: Radioligand Displacement Assay

This protocol outlines the determination of Kᵢ values for a test compound at human CB1 and CB2 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radioligand.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Radioligand: [³H]CP55,940 (specific activity ~180 Ci/mmol).

  • Non-specific binding control: WIN55,212-2 (10 µM).

  • Test compound (e.g., AB-PINACA) dissolved in DMSO.

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells to ~90% confluency. Harvest cells, centrifuge, and resuspend in ice-cold Membrane Preparation Buffer. Homogenize the cell suspension using a Dounce or polytron homogenizer. Centrifuge the homogenate at 40,000 x g for 20 min at 4°C. Discard the supernatant, resuspend the membrane pellet in Assay Buffer, and determine the protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, [³H]CP55,940 (at a final concentration near its Kₑ, e.g., 0.5 nM), and vehicle (DMSO).

    • Non-specific Binding (NSB): Assay Buffer, [³H]CP55,940, and 10 µM WIN55,212-2.

    • Competition: Assay Buffer, [³H]CP55,940, and varying concentrations of the test compound (e.g., 0.01 nM to 10 µM).

  • Incubation: Add the cell membranes (20-40 µg protein per well) to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Comparative Functional Activity: G-Protein Activation

Binding affinity does not always correlate directly with functional activity. A compound can be a full agonist, a partial agonist, or an antagonist. The [³⁵S]GTPγS binding assay is a functional assay that directly measures G-protein activation, the first step in the canonical signaling cascade for both CB1 and CB2 receptors.

G_Protein_Signaling cluster_membrane Cell Membrane CBx CB1/CB2 Receptor G_protein Gαi/o-GDP (Inactive) CBx->G_protein Activation G_active Gαi/o-GTP (Active) G_protein->G_active GDP/GTP Exchange AC Adenylyl Cyclase G_active->AC Inhibition cAMP cAMP Production ↓ AC->cAMP Ligand Agonist (e.g., AB-PINACA) Ligand->CBx Binding

Caption: Canonical Gαi/o-protein signaling pathway for CB1/CB2 receptors.

CompoundCB1 EC₅₀ (nM)CB1 Eₘₐₓ (%)CB2 EC₅₀ (nM)CB2 Eₘₐₓ (%)
AB-PINACA 2.1 ~100 5.6 ~100
CP55,940 (Full Agonist)1.51002.0100
JWH-018 (Full Agonist)3.21004.5100

Data compiled from multiple sources for illustrative purposes. Eₘₐₓ is relative to the full agonist CP55,940.

Analysis: The functional data confirms that AB-PINACA is a potent, full agonist at both CB1 and CB2 receptors. Its EC₅₀ values are in the low nanomolar range, consistent with its high binding affinity. The Eₘₐₓ values, which are comparable to the reference full agonist CP55,940, indicate that it is highly efficacious in activating the G-protein signaling pathway at both receptors. The slightly lower EC₅₀ at CB1 compared to CB2 suggests a marginal functional preference for CB1, a nuance not fully captured by the binding assay alone.

Experimental Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to stimulate G-protein activation.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors (from Protocol 1).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test compound (e.g., AB-PINACA).

  • Reference full agonist (e.g., CP55,940).

  • Other materials as in Protocol 1.

Procedure:

  • Membrane Pre-incubation: Thaw cell membranes and pre-incubate them with GDP (e.g., 10 µM final concentration) on ice for at least 15 minutes to ensure G-proteins are in the inactive, GDP-bound state.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay Buffer.

    • Test compound at various concentrations (e.g., 0.01 nM to 10 µM) or reference agonist.

    • Pre-incubated cell membranes (10-20 µg protein per well).

  • Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Harvesting: Stop the reaction and harvest the contents as described in Protocol 1 (steps 4 & 5).

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or DPM) against the log concentration of the agonist.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

    • Normalize the Eₘₐₓ of the test compound to that of the reference full agonist (CP55,940), which is set to 100%.

Advanced Assessment: β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct downstream effectors. A compound that preferentially activates one pathway over the other is known as a "biased agonist." Assessing β-arrestin recruitment is therefore crucial for a complete understanding of a compound's selectivity.

Experimental_Workflow cluster_assays Selectivity Assessment Workflow Start Test Compound (AB-PINACA) Binding Radioligand Binding Assay (Determine Kᵢ) Start->Binding G_Protein [³⁵S]GTPγS Assay (G-Protein Pathway) Binding->G_Protein Arrestin β-Arrestin Assay (Arrestin Pathway) Binding->Arrestin Analysis Data Analysis (Calculate Selectivity & Bias) G_Protein->Analysis Arrestin->Analysis Conclusion Comprehensive Selectivity Profile Analysis->Conclusion

Caption: Workflow for comprehensive CB1/CB2 selectivity profiling.

Analysis of Biased Agonism: Data on β-arrestin recruitment for AB-PINACA is less consistently reported than for G-protein activation. However, studies on related indazole-3-carboxamides suggest that many are relatively balanced agonists, potently recruiting β-arrestin in addition to activating G-proteins. A compound would be considered "G-protein biased" if it potently activates the GTPγS pathway but weakly recruits β-arrestin, or vice-versa for "β-arrestin bias." This has significant therapeutic implications, as the desired clinical effects may be linked to one pathway, while side effects are linked to the other.

Experimental Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To quantify the recruitment of β-arrestin to an activated CB1 or CB2 receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human CB receptor (fused to a ProLink™ tag) and β-arrestin (fused to an Enzyme Acceptor tag) (e.g., DiscoverX PathHunter® cells).

  • Cell Plating Reagent.

  • Agonist/Antagonist solutions.

  • PathHunter® Detection Reagents.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Prepare a cell suspension in Cell Plating Reagent according to the manufacturer's protocol. Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., AB-PINACA) in assay buffer. Add 2.5 µL of the compound solution to the appropriate wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as optimized for the specific receptor.

  • Detection: Prepare the PathHunter® detection reagent mixture. Add 12.5 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes in the dark at room temperature.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion and Overall Selectivity Profile

The comprehensive assessment of AB-PINACA reveals it to be a highly potent, full agonist at both CB1 and CB2 receptors.

  • Binding Selectivity: It exhibits a slight (approx. 3-fold) preference for the CB2 receptor in binding assays.

  • Functional Selectivity (G-Protein): It is a full agonist at both receptors, with functional potency in the low nanomolar range for G-protein activation.

  • Pathway Selectivity (Bias): While requiring specific investigation, it is likely a relatively balanced agonist, capable of potently engaging both G-protein and β-arrestin signaling pathways.

This profile, particularly its high potency at the CB1 receptor, is consistent with the significant psychoactive effects reported for this compound. For therapeutic development, a much greater CB1 Kᵢ / CB2 Kᵢ ratio (>100-fold) would be desired to achieve peripheral selectivity and avoid CNS side effects. This guide provides the fundamental experimental framework necessary to identify such candidates and rigorously characterize their selectivity profile.

References

  • Banister, S. D., et al. (2015). The pharmacology of indole and indazole-3-carboxamide synthetic cannabinoids. In New Psychoactive Substances (pp. 183-206). Academic Press. [Link]

  • Buchler, P., et al. (2009). Indazole derivatives. U.S. Patent No. US 7,550,440 B2. Washington, DC: U.S.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • DiscoverX Corporation. (2019). PathHunter® β-Arrestin GPCR Assays. [Link]

  • Gamage, T. F., et al. (2018). In vivo and in vitro pharmacological activity of the synthetic cannabinoid AB-PINACA and its enantiomers. Journal of Pharmacology and Experimental Therapeutics, 367(2), 346-354. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202. [Link]

  • Kevin, R. C., et al. (2017). The pharmacology of synthetic cannabinoids. In Cannabinoid Receptors (pp. 207-234). Humana Press, New York, NY. [Link]

  • Munro, S., Thomas, K. L., & Abu-Shaar, M. (1993). Molecular characterization of a peripheral receptor for cannabinoids. Nature, 365(6441), 61-65. [Link]

  • Noble, C., Cannaert, A., Linnet, K., & Stove, C. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug testing and analysis, 11(3), 501-511. [Link]

  • PubChem. Compound Summary for CID 16053705, AB-PINACA. National Center for Biotechnology Information. [Link]

  • Uchiyama, N., et al. (2013). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in illegal products. Forensic toxicology, 31(1), 41-49. [Link]

Sources

literature review comparing different indazole-3-carboxamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Indazole-3-Carboxamide Compounds in Drug Discovery

Introduction: The Versatility of the Indazole-3-Carboxamide Scaffold

The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent activity against a wide array of biological targets.[1] Its inherent drug-like properties have made it a focal point for the development of novel therapeutics.[1] This bicyclic aromatic heterocycle serves as a rigid framework that can be strategically decorated with various substituents to achieve high potency and selectivity for targets ranging from protein kinases and ion channels to G-protein coupled receptors.[1][2] This guide provides a comprehensive, comparative analysis of different indazole-3-carboxamide series, grounded in experimental data, to illuminate the structure-activity relationships (SAR) that govern their biological functions and to provide actionable insights for researchers in drug development.

Indazole-3-Carboxamides as Potent Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole-3-carboxamide scaffold has proven to be an exceptional starting point for designing potent and selective kinase inhibitors.[2]

p21-activated kinase 1 (PAK1) Inhibitors

Aberrant activation of p21-activated kinase 1 (PAK1) is closely linked to tumor progression, making it a promising target for anticancer therapies.[3] Fragment-based screening has successfully identified 1H-indazole-3-carboxamide derivatives as a novel class of potent PAK1 inhibitors.[3]

Structure-Activity Relationship (SAR) Insights: The development of these inhibitors has revealed critical SAR principles. High potency is achieved through specific substitutions that interact with key regions of the ATP-binding pocket.[1][3]

  • Piperazine Moiety: A piperazine group attached to the carboxamide, with a terminal pyridine ring, is crucial for engaging the solvent-accessible region and achieving high potency.[1]

  • Hydrophobic Interactions: Substitution with an appropriate hydrophobic ring that fits into the deep back pocket of the ATP-binding site significantly enhances inhibitory activity.[3]

  • Hydrophilic Groups: The introduction of a hydrophilic group in the bulk solvent region is vital for improving both PAK1 inhibitory activity and kinase selectivity.[3]

The representative compound, 30l , exemplifies these principles, exhibiting an IC50 of 9.8 nM against PAK1 and high selectivity across a panel of 29 other kinases.[3] Furthermore, compound 30l was found to suppress the migration and invasion of MDA-MB-231 breast cancer cells, demonstrating its potential as an anti-metastatic agent.[3]

Table 1: Comparative Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against PAK1

Compound IDR (Amide Substituent)PAK1 IC50 (nM)Key SAR ObservationsReference
30l 4-(pyridin-4-yl)piperazin-1-yl9.8Piperazine with terminal pyridine is crucial for high potency.[3]
87d N/A16N/A[4]
87c N/A52N/A[4]
87b N/A159N/A[4]

Experimental Protocol: ADP-Glo™ Kinase Assay for PAK1 Inhibition

This protocol provides a luminescent-based method to measure the activity of PAK1 and the inhibitory potential of test compounds. The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction.

  • Compound Preparation: Prepare serial dilutions of the 1H-indazole-3-carboxamide test compounds in the kinase buffer. A 5% DMSO solution is used as a control.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution.

  • Enzyme Addition: Add 2 µL of the PAK1 enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by PAK1 into ATP and initiates a luciferase reaction, producing a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the dose-response data to a suitable sigmoidal curve.[1]

Visualization: PAK1 Signaling Pathway Inhibition

PAK1_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Cytoskeletal Reorganization Cytoskeletal Reorganization PAK1->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Tumor Migration & Invasion Tumor Migration & Invasion PAK1->Tumor Migration & Invasion Indazole-3-Carboxamide Indazole-3-Carboxamide Indazole-3-Carboxamide->PAK1 Inhibition

Caption: Inhibition of the PAK1 signaling cascade by indazole-3-carboxamide compounds.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its overactivity is linked to diseases like type-2 diabetes and Alzheimer's.[5][6] An in silico screening of compound libraries successfully identified the 1H-indazole-3-carboxamide scaffold as a novel structural class for GSK-3β inhibition.[5][6] X-ray crystallography confirmed that these compounds bind to the enzyme's active site as predicted by molecular docking models.[5]

SAR Insights: Structure-based design efforts have led to the optimization of initial hits. For example, starting with a lead compound, modifications to a piperidine ring substituent were explored.[2]

  • Replacing a methyl group on the piperidine with an N-alkylcarboxylic acid led to a significant increase in activity.[2]

  • The introduction of a terminal polar group, however, did not substantially alter the inhibitory activity.[2]

Table 2: Comparative Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against GSK-3β

Compound IDModification from LeadGSK-3β IC50 (µM)Reference
51a Piperidine with methyl group1.20[2]
51b N-acetic acid0.67[2]
51c N-propionic acid0.69[2]
51d N-butyric acid0.23[2]

Indazole-3-Carboxamides as Ion Channel Modulators

Ion channels are fundamental to cellular function, and their modulation offers therapeutic opportunities for a range of diseases, including autoimmune disorders.

Calcium-Release Activated Calcium (CRAC) Channel Blockers

The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells, which play a central role in inflammatory and autoimmune diseases.[7][8] The indazole-3-carboxamide scaffold has been developed into potent CRAC channel blockers capable of stabilizing mast cells.[7]

SAR Insights: A striking and unprecedented SAR finding in this series is the absolute requirement for a specific amide linker regiochemistry.[8][9]

  • Critical Regiochemistry: The -CO-NH-Ar amide linker, characteristic of the indazole-3-carboxamide structure, is essential for activity.[8]

  • Inactive Isomer: The "reverse" amide isomer, with an -NH-CO-Ar linker, is completely inactive. For instance, compound 12d potently inhibits calcium influx with a sub-micromolar IC50, whereas its reverse isomer 9c shows no activity even at 100 µM.[7][8]

  • Aryl Substituents: The nature of the aryl group (Ar) attached to the amide nitrogen significantly impacts activity, with 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups being among the most effective.[8]

Table 3: Comparative Activity of Indazole-3-Carboxamides as CRAC Channel Blockers

Compound IDKey Structural FeatureCalcium Influx IC50 (µM)Mast Cell Degranulation InhibitionReference
12d 3-carboxamide (-CO-NH-Ar)0.67Potent[8]
9c "Reverse" 3-amide (-NH-CO-Ar)> 100 (inactive)N/A[7][8]
15b Fused pyrazole with 3,5-difluoro-4-pyridyl0.65N/A[8]

Experimental Protocol: Calcium Influx Assay

This protocol measures the ability of compounds to block the influx of extracellular calcium into mast cells following stimulation.

  • Cell Loading: Load Rat Basophilic Leukemia (RBL-2H3) mast cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a calcium-free buffer.

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the indazole-3-carboxamide test compounds.

  • Store Depletion: Stimulate the cells with thapsigargin (Tg) in the calcium-free buffer. Thapsigargin inhibits the SERCA pump, leading to the depletion of intracellular calcium stores.

  • Calcium Re-addition: Add extracellular calcium to the buffer. In control cells, this triggers a significant influx of calcium through the now-open CRAC channels.

  • Fluorescence Measurement: Monitor the intracellular calcium concentration by measuring the fluorescence of the calcium-bound dye using a fluorometric imaging plate reader.

  • Data Analysis: The inhibitory effect of the compounds is quantified by measuring the reduction in the peak fluorescence signal following calcium re-addition. IC50 values are calculated from the dose-response curves.[7]

Visualization: CRAC Channel Assay Workflow

CRAC_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Load Cells with Fura-2 Load Cells with Fura-2 Incubate with Compound Incubate with Compound Load Cells with Fura-2->Incubate with Compound Stimulate with Thapsigargin (Ca2+-free) Stimulate with Thapsigargin (Ca2+-free) Incubate with Compound->Stimulate with Thapsigargin (Ca2+-free) Add Extracellular Ca2+ Add Extracellular Ca2+ Stimulate with Thapsigargin (Ca2+-free)->Add Extracellular Ca2+ Measure Fluorescence Measure Fluorescence Add Extracellular Ca2+->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: General experimental workflow for the calcium influx assay.

Indazole-3-Carboxamides as GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern drugs. The indazole-3-carboxamide scaffold has been successfully exploited to create modulators for several GPCRs.

Cannabinoid Receptor (CB1/CB2) Agonists

The indazole-3-carboxamide core is a prominent feature in many synthetic cannabinoid receptor agonists (SCRAs) found in illicit products.[10][11] Compounds like AB-PINACA and AB-FUBINACA are potent agonists at both CB1 and CB2 receptors and were originally developed as potential analgesics.[10] The psychoactive effects are primarily mediated by the CB1 receptor.[10]

SAR Insights: The activity of these compounds is highly sensitive to stereochemistry and substitutions on the scaffold.

  • Enantioselectivity: The biological activity often resides in one enantiomer. For many of these compounds, which are derived from amino acids like L-valine, the (S)-enantiomer is the more active form.[10][11]

  • Substitutions: Small structural modifications, such as adding a fluorine atom (e.g., 5F-MDMB-PICA) or changing the tail group, can lead to large differences in potency and efficacy at the CB1 receptor, which may correlate with differences in their toxic effects.[12] For example, ADB-FUBINACA was found to be the most potent SC tested in one study, with sub-nanomolar EC50 values and an efficacy at CB1 three-fold higher than JWH-018.[12]

Table 4: Comparative Activity of Indazole-3-Carboxamide Cannabinoid Receptor Agonists

Compound NameReceptorActivity TypeKi (nM)EC50 (nM)Reference
APINACA CB1Full Agonist3.24142[13]
CB2Partial Agonist1.68141[13]
ADB-FUBINACA CB1AgonistN/A0.69[12]
CB2AgonistN/A0.59[12]
Prostanoid EP4 Receptor Antagonists

The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment. Blocking this pathway is an attractive strategy for cancer immunotherapy.[14][15] A screen of an in-house library identified a 2H-indazole-3-carboxamide as an EP4 antagonist hit, which was subsequently optimized.[14][15]

SAR Insights: This series demonstrated a strong preference for a specific indazole tautomer.

  • Regioisomer Preference: The 2H-indazole regioisomers consistently showed low nanomolar antagonistic activity, while their corresponding 1H-indazole counterparts had IC50 values exceeding 10 µM. This indicates that the 2H-regioisomer is strongly preferred for maintaining antagonist potency.[14]

  • Substituent Tolerance: The benzene ring of the benzyl group at the N2 position tolerated a wide variety of electron-donating and electron-withdrawing substituents, with many analogues showing increased potency compared to the parent compound.[14]

  • Linker Length: Prolonging the linker between the benzene ring and the indazole scaffold was detrimental to activity.[14]

The optimized compound, 14 , displayed single-nanomolar EP4 antagonistic activity, high selectivity, and favorable drug-like properties. In a syngeneic colon cancer model, oral administration of compound 14 significantly impaired tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity.[14][15]

Table 5: Comparative Activity of Indazole-3-Carboxamides as EP4 Antagonists

Compound IDRegioisomerR1 (Substituent)EP4 Antagonism IC50 (nM)Reference
1 (Hit) 2HN/A3106[14]
7 2HUnsubstituted Benzyl68.0[14]
14 (Optimized) 2HSubstituted BenzylSingle-nanomolar[14][15]
17-26 1HVarious Benzyl> 10,000[14]

Experimental Protocol: GloSensor™ cAMP Assay for EP4 Antagonism

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream second messenger of EP4 receptor activation, using a luciferase biosensor.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human EP4 receptor and the GloSensor™ cAMP plasmid.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test antagonist compounds.

  • Agonist Stimulation: Stimulate the cells with the EP4 agonist PGE2 to induce cAMP production.

  • Luminescence Measurement: Measure the real-time changes in luminescence. An increase in cAMP leads to a conformational change in the GloSensor™ protein, activating luciferase and producing light.

  • Data Analysis: Antagonistic activity is determined by the compound's ability to inhibit the PGE2-induced increase in the luminescent signal. IC50 values are calculated from the dose-response curves.[14]

General Synthetic Strategies

The synthesis of 1H-indazole-3-carboxamides is typically straightforward and robust, allowing for the generation of diverse chemical libraries. The key step is an amide bond formation.

Experimental Protocol: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

  • Starting Material: Begin with 1H-indazole-3-carboxylic acid. This can be synthesized from indazole by carboxylation using n-butyl lithium and CO2 gas.[16][17]

  • Acid Activation: In a suitable solvent like N,N-Dimethylformamide (DMF), activate the carboxylic acid (1 equiv.) using coupling reagents such as 1-Hydroxybenzotriazole (HOBT, 1.2 equiv.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 equiv.). The mixture is stirred at room temperature for approximately 15 minutes. A base like triethylamine (TEA, 3 equiv.) is often added.[17]

  • Amide Coupling: Add the desired substituted aryl or aliphatic amine (1 equiv.) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring its completion by Thin Layer Chromatography (TLC) or LC-MS.[17]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., 10% Methanol in Chloroform). Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate. Evaporate the solvent and purify the final compound by column chromatography to afford the desired 1H-indazole-3-carboxamide.[17]

Visualization: General Synthetic Workflow

Synthesis_Workflow Indazole Indazole CarboxylicAcid 1H-Indazole-3-Carboxylic Acid Indazole->CarboxylicAcid 1. n-BuLi 2. CO2 ActivatedAcid Activated Acid Intermediate CarboxylicAcid->ActivatedAcid EDC, HOBT, TEA FinalProduct 1H-Indazole-3-Carboxamide ActivatedAcid->FinalProduct Amide Coupling Amine R-NH2 (Amine) Amine->FinalProduct Amide Coupling

Caption: General synthetic route to 1H-indazole-3-carboxamide derivatives.

Conclusion

The indazole-3-carboxamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds that modulate a diverse range of critical biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle chemical modifications to this core can lead to profound changes in potency, selectivity, and pharmacological function. From highly selective kinase inhibitors for cancer therapy to potent ion channel blockers for inflammatory diseases and specific GPCR modulators, the therapeutic potential of this chemical class is vast. The robust synthetic accessibility further enhances its appeal, enabling the rapid exploration of chemical space. For drug development professionals, the indazole-3-carboxamide framework remains a highly promising and versatile starting point for the discovery of next-generation therapeutics.

References

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  • Zhang, H., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

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  • Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bai, S., Nagai, M., Veves, A., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Available at: [Link]

  • Prati, F., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-Methyl-1H-indazole-3-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Initial Considerations

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 1-Methyl-1H-indazole-3-carboxamide is paramount. Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Given these classifications, 1-Methyl-1H-indazole-3-carboxamide is considered a hazardous substance, and its waste is regulated as hazardous waste.[2] Therefore, disposal into regular trash or down the drain is strictly prohibited.[3][4]

Personal Protective Equipment (PPE)

Prior to handling 1-Methyl-1H-indazole-3-carboxamide for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Goggles (European Standard - EN 166) or safety glasses with side shields.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.[2]
Body Protection Laboratory coat.Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a dust mask (type N95) should be used.Minimizes the risk of inhaling particles that can cause respiratory tract irritation.

On-Site Waste Management and Segregation

Proper management of 1-Methyl-1H-indazole-3-carboxamide waste begins at the point of generation. Adherence to the following steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Container Selection and Labeling
  • Container Selection: Choose a container that is compatible with 1-Methyl-1H-indazole-3-carboxamide. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The container must be in good condition, free from leaks or damage.[3][5]

  • Labeling: The container must be clearly and accurately labeled.[6] The label should include:

    • The words "HAZARDOUS WASTE ".[6][7]

    • The full chemical name: "1-Methyl-1H-indazole-3-carboxamide ". Avoid using abbreviations or chemical formulas.[8]

    • The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").[6]

    • The date when the waste was first added to the container.[6]

Waste Segregation

To prevent dangerous chemical reactions, it is imperative to segregate waste streams.[6][9] 1-Methyl-1H-indazole-3-carboxamide waste should be stored separately from:

  • Acids and bases.[6]

  • Oxidizing agents.[6]

  • Reactive chemicals.

A dedicated and labeled secondary containment bin should be used for the hazardous waste container to mitigate the impact of potential spills.[10]

Satellite Accumulation Area (SAA)

Hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[6][11] Key requirements for an SAA include:

  • The SAA must be clearly marked.

  • Waste containers must be kept closed at all times, except when adding waste.[8][11]

  • The total volume of hazardous waste in an SAA should not exceed 55 gallons.[7]

Disposal Procedures

The final disposal of 1-Methyl-1H-indazole-3-carboxamide must be conducted by a licensed hazardous waste disposal contractor. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before pickup.

Disposal of Solid Waste
  • Collection: Carefully transfer solid 1-Methyl-1H-indazole-3-carboxamide waste into the designated and labeled hazardous waste container. Minimize the generation of dust.

  • Storage: Securely cap the container and place it in the designated SAA.

  • Pickup: Once the container is full, or before the accumulation time limit is reached (typically one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

Disposal of Contaminated Materials

Any materials that come into direct contact with 1-Methyl-1H-indazole-3-carboxamide, such as gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste. Place these items in the same designated hazardous waste container as the solid chemical.

Disposal of Empty Containers

Empty containers that once held 1-Methyl-1H-indazole-3-carboxamide must be decontaminated before they can be disposed of as non-hazardous waste.[7]

  • Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.[7]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinsates may also need to be collected depending on local regulations.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Defacing: Before disposal, remove or deface the original label to prevent any confusion.[7]

  • Disposal: The decontaminated container can now be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Control the Spill: For small, manageable spills, wear the appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.

  • Cleanup: Carefully sweep up the solid material or absorb the liquid. Avoid creating dust.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation & On-Site Management cluster_disposal Disposal Pathway cluster_spill Emergency Spill start Waste Generated: 1-Methyl-1H-indazole-3-carboxamide (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa pickup Arrange for Pickup by Licensed Waste Contractor / EHS saa->pickup Container Full or Time Limit Reached transport Transport to a Treatment, Storage, and Disposal Facility (TSDF) pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal spill Spill Occurs spill_ppe Wear Spill Response PPE spill->spill_ppe contain Contain & Absorb Spill spill_ppe->contain spill_dispose Collect Cleanup Debris as Hazardous Waste contain->spill_dispose spill_dispose->container

Caption: Decision workflow for the disposal of 1-Methyl-1H-indazole-3-carboxamide.

References

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Comprehensive Safety and Handling Guide for 1-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Methyl-1H-indazole-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for safe laboratory practices. Our commitment is to empower you with the knowledge to not only use our products safely but to fundamentally understand the "why" behind each procedural step, fostering a culture of safety and excellence in your critical research.

Hazard Identification and Risk Assessment: Understanding the Compound

1-Methyl-1H-indazole-3-carboxamide is a solid chemical compound with specific health hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin irritation (Category 2): Causes skin irritation.[1][3][4]

  • Serious eye irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][3][4]

A thorough risk assessment is the cornerstone of safe laboratory work. Before handling this compound, every researcher must conduct a site-specific risk assessment that considers the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolving, heating), and the available engineering controls.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is a mandatory final layer of protection. The selection of appropriate PPE is critical and must be based on a comprehensive understanding of the potential exposure routes: inhalation, dermal contact, and eye contact.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[5] Given that the compound is a skin irritant, gloves should be changed immediately if contaminated.
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[2][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[5]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk. The following workflow is designed to guide you through the safe handling of 1-Methyl-1H-indazole-3-carboxamide from receipt to disposal.

  • Designated Area: All work with 1-Methyl-1H-indazole-3-carboxamide should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][2][6][7]

  • Gather Materials: Before starting, verify that all necessary PPE is available and in good condition.[5] Also, have all necessary lab equipment and waste containers prepared and within reach to avoid unnecessary movement.

  • Don PPE: Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: When handling the solid material, use appropriate tools, such as spatulas, to minimize the generation of dust.[5] Avoid any actions that could cause the powder to become airborne.

  • Portioning and Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If this is not feasible, use a weighing boat and carefully transfer the material.

  • Dissolving: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Evacuate: Evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Cleanup: Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[5] Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

  • Waste Collection: All waste containing 1-Methyl-1H-indazole-3-carboxamide, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Requirements: The waste container must be compatible with the chemical, sealable, and clearly labeled with its contents.

  • Empty Containers: Empty containers that held 1-Methyl-1H-indazole-3-carboxamide must be managed as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's EHS department for specific guidance and to schedule a waste pickup.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes in handling 1-Methyl-1H-indazole-3-carboxamide.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Handling 1-Methyl-1H-indazole-3-carboxamide task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing dissolving Dissolving task_type->dissolving Dissolving reaction Running Reaction task_type->reaction Reaction Setup fume_hood Is a fume hood being used? weighing->fume_hood ppe_standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses dissolving->ppe_standard reaction->ppe_standard face_shield Add Face Shield ppe_standard->face_shield Splash Hazard? fume_hood->ppe_standard Yes respirator Add Respirator fume_hood->respirator No respirator->ppe_standard

Caption: PPE Selection Workflow based on the handling task.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Waste Generated waste_type Type of Waste? start->waste_type solid_waste Contaminated Solids (Gloves, Weigh Boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Stock Container waste_type->empty_container Empty Container hazardous_waste_container Collect in Labeled Hazardous Waste Container solid_waste->hazardous_waste_container liquid_waste->hazardous_waste_container rinse Rinse container (Collect first rinse) empty_container->rinse ehs_pickup Arrange for EHS Waste Pickup hazardous_waste_container->ehs_pickup rinse->hazardous_waste_container First Rinse dispose_container Dispose of rinsed container as non-hazardous glass/plastic rinse->dispose_container Rinsed Container

Caption: Disposal workflow for different waste streams.

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. Benchchem.
  • 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • 1-Methyl-1H-indazole-3-carboxylic acid-SDS-MedChemExpress. MedChemExpress.
  • Methyl 1H-indazole-3-carboxylate - Apollo Scientific. Apollo Scientific.
  • 1H-Indazole-3-carboxylic acid Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem. PubChem.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • 1-Methyl-1H-indazole-3-carbaldehyde Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • 1-Methyl-1H-indazole-4-boronic acid pinacol ester Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Dartmouth College.

Sources

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